2-Chloro-4-cyanophenylboronic acid
Description
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Properties
IUPAC Name |
(2-chloro-4-cyanophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClNO2/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCQYLAIRMCGGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C#N)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622047 | |
| Record name | (2-Chloro-4-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677743-50-9 | |
| Record name | (2-Chloro-4-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Versatile Synthetic Intermediate
An In-Depth Technical Guide to 2-Chloro-4-cyanophenylboronic Acid
This guide provides a comprehensive technical overview of this compound, a critical building block in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into its core properties, synthesis, and pivotal applications, with a focus on the mechanistic reasoning behind its utility.
This compound, identified by the CAS Number 677743-50-9 , is a highly functionalized arylboronic acid.[1][2] Its structure, featuring a phenyl ring substituted with a boronic acid moiety, a chloro atom, and a cyano group, makes it an exceptionally valuable reagent. The boronic acid group is a cornerstone for palladium-catalyzed cross-coupling reactions, while the chloro and cyano functionalities serve as strategic points for further molecular elaboration. This unique combination allows for the efficient construction of complex molecular architectures, particularly biaryl scaffolds, which are prevalent in many active pharmaceutical ingredients (APIs). Its utility is demonstrated in the synthesis of targeted therapeutics, including TTK kinase inhibitors and HSP90 inhibitors.[2]
Physicochemical & Structural Properties
The physical and chemical characteristics of a reagent are fundamental to its handling, storage, and application in synthesis. The properties of this compound are summarized below. Proper storage in an inert atmosphere at 2-8°C is crucial to prevent degradation, particularly protodeboronation, ensuring its reactivity is preserved.
| Property | Value | Source |
| CAS Number | 677743-50-9 | [1][2] |
| Molecular Formula | C₇H₅BClNO₂ | [2] |
| Molecular Weight | 181.38 g/mol | [2] |
| Physical Form | Solid, typically a white powder | |
| Boiling Point | 367.1 ± 52.0 °C (Predicted) | [2] |
| Density | 1.41 ± 0.1 g/cm³ (Predicted) | [2] |
| InChI Key | MSCQYLAIRMCGGF-UHFFFAOYSA-N | |
| Storage | Inert atmosphere, 2-8°C |
Synthesis Pathway: A General Approach
The synthesis of arylboronic acids is a well-established field in organic chemistry. While specific manufacturing protocols for this compound are proprietary, a common and logical pathway involves the reaction of an organometallic intermediate with a borate ester, followed by hydrolysis. This method leverages the nucleophilicity of an organolithium or Grignard reagent derived from a corresponding aryl halide.
A plausible synthetic route starts from 1-bromo-2-chloro-4-cyanobenzene. This precursor undergoes a halogen-metal exchange or Grignard formation, followed by quenching with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperatures to form a boronate ester. The final step is an acidic workup to hydrolyze the ester, yielding the target boronic acid.[3][4]
Caption: General workflow for arylboronic acid synthesis.
Conceptual Laboratory Protocol: Synthesis
-
Reaction Setup: A flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen) is charged with the starting material, 1-bromo-2-chloro-4-cyanobenzene, and anhydrous THF. The solution is cooled to -78 °C.
-
Organometallic Formation: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise, maintaining the low temperature to facilitate the lithium-halogen exchange. The reaction is stirred for 1-2 hours.
-
Boration: Triisopropyl borate is added slowly to the reaction mixture. The choice of a bulky borate ester can help minimize the formation of over-arylated boron species. The mixture is allowed to slowly warm to room temperature overnight.
-
Hydrolysis & Isolation: The reaction is quenched with aqueous HCl. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization.[3]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[5] This Nobel Prize-winning reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for constructing biaryl and vinyl-aryl structures.[6]
The reaction involves three key stages in a catalytic cycle driven by a palladium(0) complex: Oxidative Addition, Transmetalation, and Reductive Elimination.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Mechanistic Pillars & Causality
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of an aryl or vinyl halide (R¹-X).[6][7] This is often the rate-limiting step. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl. The use of electron-rich and bulky phosphine ligands on the palladium catalyst can facilitate the activation of less reactive aryl chlorides.[6]
-
Transmetalation: This step involves the transfer of the organic group (R²) from the boron atom to the palladium center.[7] Critically, this process requires activation of the boronic acid with a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The base converts the neutral, trigonal boronic acid into a more nucleophilic, anionic "ate" complex [R²-B(OH)₃]⁻, which readily transfers its organic moiety to the electrophilic Pd(II) center, displacing the halide.[8]
-
Reductive Elimination: The final step involves the two organic groups (R¹ and R²) coupling together and eliminating from the palladium center to form the new C-C bond. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7] Isomerization to a cis complex is required for this step to occur.[9]
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a representative coupling between this compound and a generic aryl bromide.
-
Reagent Preparation: To a reaction vessel, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and a base such as potassium carbonate (K₂CO₃, 3.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst. A common choice is Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) at 3-5 mol%. Alternatively, a pre-catalyst like Pd(OAc)₂ can be used with a suitable phosphine ligand (e.g., SPhos, XPhos).
-
Solvent & Degassing: Add a solvent system, typically a mixture like dioxane/water or toluene/ethanol. The system must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. This is achieved by bubbling an inert gas (Argon or Nitrogen) through the solution for 15-30 minutes or by several freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to a temperature typically between 80-110 °C under an inert atmosphere. Monitor the reaction progress using TLC or LC-MS.
-
Workup & Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product is then purified, typically by flash column chromatography on silica gel.
Significance in Drug Discovery & Medicinal Chemistry
Boronic acids are considered privileged structures in medicinal chemistry.[10] They are valued for their stability, low toxicity, and versatile reactivity.[10] The degradation product in vivo is boric acid, a relatively benign compound that can be eliminated by the body.[10] This favorable profile has led to several FDA-approved drugs containing a boronic acid moiety, such as the proteasome inhibitor Bortezomib (Velcade).[11]
This compound is particularly advantageous for drug development for two key reasons:
-
Scaffold Construction: It provides a direct route to introduce a di-substituted phenyl ring into a target molecule. This is crucial for structure-activity relationship (SAR) studies, where precise positioning of substituents is needed to optimize binding affinity, selectivity, and pharmacokinetic properties.
-
Handles for Derivatization: The chloro and cyano groups are not mere spectators. The cyano group can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, opening up avenues for further diversification.[12] The chloro group can participate in other cross-coupling reactions or nucleophilic aromatic substitution, allowing for sequential, controlled modifications.
Safety & Handling
As with all laboratory chemicals, proper safety precautions must be observed.
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Codes: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
References
- 1. This compound | 677743-50-9 [m.chemicalbook.com]
- 2. This compound CAS#: 677743-50-9 [m.chemicalbook.com]
- 3. 4-Cyanophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound Pinacol Ester [myskinrecipes.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 4-Cyanophenylboronic acid - Career Henan Chemical Co. [coreychem.com]
2-Chloro-4-cyanophenylboronic acid molecular weight
An In-Depth Technical Guide to 2-Chloro-4-cyanophenylboronic Acid: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
This compound is a highly functionalized synthetic building block that has garnered significant attention in medicinal chemistry and materials science. Its unique trifunctional nature—possessing a boronic acid moiety, a chloro substituent, and a cyano group—renders it an exceptionally versatile reagent for constructing complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, outlines a representative synthetic protocol, and delves into its primary applications, with a particular focus on its role as a key intermediate in the development of novel therapeutics through Suzuki-Miyaura cross-coupling reactions. Safety, handling, and storage protocols are also detailed to ensure its effective and safe utilization in a research and development setting.
Introduction: A Versatile Building Block
Boronic acids are a class of organoboron compounds that have become indispensable in modern organic synthesis.[1] Their stability, low toxicity, and versatile reactivity make them ideal intermediates for a wide range of chemical transformations.[1] Among these, substituted phenylboronic acids are paramount, serving as crucial precursors in the synthesis of biaryl and poly-aryl structures that form the core of numerous active pharmaceutical ingredients (APIs).[2]
This compound (CAS No. 677743-50-9) is a prominent example of a strategically designed building block. The boronic acid group serves as the primary reactive site for palladium-catalyzed cross-coupling reactions. The electron-withdrawing chloro and cyano groups modulate the electronic properties of the phenyl ring, influencing its reactivity and providing additional handles for subsequent functionalization. This strategic placement of functional groups makes it an invaluable intermediate in the synthesis of targeted therapeutics, including kinase inhibitors for oncological applications.[3]
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 181.38 g/mol | [3][4] |
| Molecular Formula | C₇H₅BClNO₂ | [3] |
| CAS Number | 677743-50-9 | [3][5] |
| Physical Form | Solid, powder | [6] |
| Boiling Point | 367.1 ± 52.0 °C (Predicted) | [3] |
| Density | 1.41 ± 0.1 g/cm³ (Predicted) | [3] |
| InChI Key | MSCQYLAIRMCGGF-UHFFFAOYSA-N | |
| Storage Temperature | 2-8°C, under inert atmosphere | [6] |
Synthesis and Purification Protocol
The synthesis of substituted arylboronic acids often involves the borylation of an organometallic intermediate derived from a corresponding aryl halide. The following is a representative, field-proven protocol for the synthesis of a cyanophenylboronic acid from a brominated precursor, which illustrates the core chemical logic applicable to the synthesis of this compound.[7][8]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Organolithium reagents like n-butyllithium are extremely reactive towards protic solvents (like water). All glassware must be oven-dried, and solvents must be anhydrous to prevent quenching the reagent and failing the reaction.
-
Low Temperature: The lithium-halogen exchange and subsequent borylation are highly exothermic. Maintaining a very low temperature (-100 °C to -78 °C) is critical to prevent side reactions and decomposition of the organolithium intermediate.
-
Borate Ester: Trimethyl borate is used as the boron source. It readily reacts with the nucleophilic organolithium intermediate.
-
Acidic Workup: The initial product is a borate ester complex. Acidic hydrolysis is required to convert it to the final boronic acid.
-
Purification: Commercial boronic acids often contain trimeric anhydride species known as boroximes, which are less reactive in coupling reactions.[9] Recrystallization or an acid/base extraction is crucial to ensure high purity and reactivity of the final product.[7]
Step-by-Step Methodology:
-
Preparation: Dissolve the starting material (e.g., 1-bromo-2-chloro-4-cyanobenzene) in anhydrous tetrahydrofuran (THF) in an oven-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Cooling: Cool the solution to -100 °C using a liquid nitrogen/ethanol bath.
-
Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise via syringe, ensuring the internal temperature remains below -90 °C. Stir for 30-60 minutes at this temperature.
-
Borylation: Add trimethyl borate dropwise, again maintaining the low temperature. The reaction is often rapid.
-
Warming and Quenching: Allow the reaction mixture to warm slowly to room temperature over several hours.
-
Hydrolysis: Cool the mixture in an ice bath and carefully quench the reaction by adding aqueous hydrochloric acid (e.g., 4N HCl) until the solution is acidic (pH ~2).[7]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.[7]
-
Purification: Concentrate the solvent under reduced pressure. The crude solid can be purified by recrystallization from an appropriate solvent system or by performing an acid/base wash to remove non-acidic impurities.[7]
Caption: Synthetic workflow for a substituted phenylboronic acid.
Core Applications in Medicinal Chemistry
The primary utility of this compound lies in its role as a versatile coupling partner in the Suzuki-Miyaura reaction.[2][10]
The Suzuki-Miyaura Cross-Coupling Reaction
This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, specifically for creating biaryl compounds. The reaction involves the palladium-catalyzed coupling of an organoboron compound (like this compound) with an organohalide.
The presence of both chloro and cyano groups on the boronic acid's phenyl ring is advantageous. The cyano group can be further transformed into other functional groups such as carboxylic acids, amides, or amines, expanding molecular diversity.[11] This allows medicinal chemists to fine-tune a molecule's properties to optimize drug efficacy, selectivity, and pharmacokinetic profiles.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Intermediate for Kinase Inhibitor Synthesis
This compound is explicitly cited as an intermediate used to prepare fused imidazole derivatives that act as TTK kinase inhibitors and in the synthesis of pyrimidothiophenes as HSP90 inhibitors.[3]
-
TTK Kinase (Mps1): A crucial regulator of the spindle assembly checkpoint, ensuring proper chromosome segregation during cell division. Its over-expression in various cancers makes it a prime target for anti-cancer drug development.
-
HSP90 (Heat Shock Protein 90): A molecular chaperone responsible for the stability and function of numerous client proteins, many of which are critical for cancer cell growth and survival. Inhibiting HSP90 leads to the degradation of these oncoproteins.
In the synthesis of these inhibitors, this compound is used to introduce the 2-chloro-4-cyanophenyl moiety into a larger heterocyclic scaffold, a common strategy in modern drug design. This specific substitution pattern is often critical for achieving high potency and selectivity for the target kinase.
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate precautions. The following information is synthesized from available Safety Data Sheets (SDS).
-
Hazard Identification:
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
-
Handling and Personal Protective Equipment (PPE):
-
Avoid contact with skin, eyes, and clothing. Do not breathe dust.[12][13]
-
Wash hands thoroughly after handling.[12]
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[13]
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13][14]
-
-
Storage:
Conclusion
This compound is a quintessential example of a modern synthetic building block, engineered for versatility and utility. Its well-defined physicochemical properties and predictable reactivity in cornerstone reactions like the Suzuki-Miyaura coupling make it an invaluable asset for researchers, particularly in the field of drug discovery. Its demonstrated role in the synthesis of potent kinase inhibitors underscores its importance in the development of next-generation therapeutics. By adhering to established protocols for its synthesis, handling, and application, scientists can effectively leverage this powerful intermediate to accelerate the discovery and development of novel, life-saving medicines.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Pinacol Ester [myskinrecipes.com]
- 3. This compound CAS#: 677743-50-9 [m.chemicalbook.com]
- 4. (4-Chloro-3-cyanophenyl)boronic acid | C7H5BClNO2 | CID 44119831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 677743-50-9 [m.chemicalbook.com]
- 6. (3-Chloro-2-cyanophenyl)boronic acid | 1217500-67-8 [sigmaaldrich.com]
- 7. 4-Cyanophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 8. 4-Cyanophenylboronic acid | 126747-14-6 [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. nbinno.com [nbinno.com]
- 11. 4-Cyanophenylboronic acid - Career Henan Chemical Co. [coreychem.com]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. fishersci.com [fishersci.com]
Introduction: A Trifunctional Linchpin in Modern Synthesis
An In-Depth Technical Guide to 2-Chloro-4-cyanophenylboronic Acid: Properties, Applications, and Experimental Insights
In the landscape of contemporary drug discovery and materials science, the demand for versatile, highly functionalized building blocks is incessant. This compound (CAS No: 677743-50-9) has emerged as a reagent of significant interest, prized for its unique trifunctional architecture. The strategic placement of a boronic acid, a chloro substituent, and a cyano group on a phenyl ring offers chemists a powerful tool for constructing complex molecular frameworks. The boronic acid moiety serves as a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of crucial carbon-carbon bonds. Concurrently, the chloro and cyano groups provide orthogonal handles for subsequent, selective transformations, opening avenues for multi-step syntheses of novel active pharmaceutical ingredients (APIs) and advanced functional materials.[1]
This guide provides an in-depth exploration of the chemical properties, reactivity, and applications of this compound. We will delve into its physicochemical and spectroscopic characteristics, present field-proven protocols for its application in Suzuki-Miyaura coupling, and discuss the broader implications of its use in medicinal chemistry, grounded in authoritative references and practical insights.
Part 1: Core Physicochemical Properties and Handling
Understanding the fundamental properties of a reagent is paramount for its effective and safe utilization. This compound is a solid compound under standard conditions, whose stability and handling are critical for reproducible experimental outcomes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 677743-50-9 | [2] |
| Molecular Formula | C₇H₅BClNO₂ | [2] |
| Molecular Weight | 181.38 g/mol | [2][3] |
| Appearance | Solid | |
| Boiling Point | 367.1 ± 52.0 °C (Predicted) | [2] |
| Density | 1.41 ± 0.1 g/cm³ (Predicted) | [2] |
| Purity | ≥98% (Typical) |
Handling and Storage: Ensuring Reagent Integrity
Boronic acids are susceptible to dehydration, which leads to the formation of cyclic boroxine anhydrides. This process can impact the stoichiometry and efficiency of subsequent reactions. Therefore, stringent storage conditions are essential.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1] It is crucial to keep it in a dry environment to prevent hydrolysis and degradation.
The Pinacol Ester Derivative: An Alternative for Enhanced Stability
For applications requiring enhanced stability and easier handling, the pinacol ester of this compound is an excellent alternative. The pinacol protecting group shields the boronic acid from dehydration and protodeboronation, while still allowing for efficient participation in cross-coupling reactions.[1]
Table 2: Properties of this compound Pinacol Ester
| Property | Value | Reference(s) |
| CAS Number | 945391-06-0 | [1] |
| Molecular Formula | C₁₃H₁₅BClNO₂ | [1] |
| Molecular Weight | 263.53 g/mol | [1] |
| Melting Point | 137.6 - 143.2 °C | [1] |
| Boiling Point | 362.8 ± 32.0 °C (at 760 mmHg) | [1] |
| Storage | 2-8°C, dry, sealed | [1] |
Part 2: Spectroscopic Characterization Profile
-
¹H NMR: The aromatic region of the proton NMR spectrum is expected to show three distinct signals corresponding to the protons on the phenyl ring. The electronic effects of the chloro, cyano, and boronic acid groups will influence their chemical shifts, likely placing them in the δ 7.5-8.5 ppm range. The coupling patterns (doublets, doublet of doublets) will be consistent with a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum should display seven signals for the seven carbon atoms. The carbon bearing the cyano group (C-N) will appear significantly downfield, as will the carbon attached to the chlorine atom (C-Cl). The carbon atom directly bonded to the boron (C-B) will also have a characteristic chemical shift.
-
¹¹B NMR: Boron-11 NMR is a definitive technique for characterizing organoboron compounds. Arylboronic acids typically exhibit a broad signal in the range of δ 28-34 ppm.[4] The presence of a signal in this region confirms the integrity of the boronic acid moiety.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands: a broad O-H stretch around 3300-3500 cm⁻¹ (from the B(OH)₂ group), a sharp C≡N stretch near 2230 cm⁻¹, aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region, and a C-Cl stretch typically found in the 700-800 cm⁻¹ range.
-
Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 181. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity approximately one-third that of the M⁺ peak, which is a definitive signature for a monochlorinated compound.
Part 3: Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in its ability to participate in the Suzuki-Miyaura coupling while retaining other functional groups for subsequent modifications.
The Suzuki-Miyaura Coupling: A Cornerstone of C-C Bond Formation
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate.[5] It is one of the most robust and widely used methods for constructing biaryl systems, which are prevalent in pharmaceuticals and organic materials.[5][6] The reaction proceeds through a well-established catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust, self-validating starting point for coupling this compound with an aryl bromide. The causality behind each choice is explained to ensure technical accuracy and reproducibility.
Objective: To synthesize 2'-Chloro-4'-cyano-[1,1'-biphenyl]-4-carboxylic acid.
Materials:
-
This compound (1.0 equiv)
-
4-Bromobenzoic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv) - Catalyst precursor.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv) - A bulky, electron-rich phosphine ligand that stabilizes the Pd(0) species and facilitates oxidative addition and reductive elimination.
-
Potassium phosphate (K₃PO₄) (3.0 equiv) - A moderately strong base essential for the transmetalation step.
-
Toluene/Water (10:1 v/v) - A biphasic solvent system that facilitates dissolution of both organic and inorganic reagents.
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, 4-bromobenzoic acid, SPhos, and K₃PO₄. Causality: The exclusion of oxygen is critical as the active Pd(0) catalyst is oxygen-sensitive.
-
Degassing: Seal the flask and subject it to three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen). Causality: This process, known as sparging, removes dissolved oxygen from the solid reagents and the flask atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ catalyst.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via cannula or syringe. Causality: Using degassed solvents prevents the reintroduction of oxygen into the system.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Causality: Heating accelerates the reaction rate, particularly the often rate-limiting oxidative addition step.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Orthogonal Reactivity: A Multi-Handle Reagent
The true elegance of this compound is the differential reactivity of its functional groups, allowing for a planned, sequential synthetic strategy.
Caption: Synthetic pathways leveraging the orthogonal reactivity of the molecule.
Part 4: Applications in Drug Discovery
Boronic acids are not merely synthetic intermediates; the boron atom itself can play a crucial role in biological activity.[7] The ability of the trigonal planar boronic acid to form a reversible tetrahedral complex with nucleophiles is key to its mechanism of action in many enzyme inhibitors.[8] The first FDA-approved boronic acid-containing drug, Bortezomib (Velcade), a proteasome inhibitor for treating multiple myeloma, validated this approach.[7]
This compound serves as a vital building block in this field. It has been specifically identified as an intermediate in the synthesis of:
-
TTK Kinase Inhibitors: Fused imidazole derivatives prepared using this reagent show potential in oncology.[2]
-
HSP90 Inhibitors: Pyrimidothiophenes synthesized from this boronic acid are being investigated as inhibitors of Heat Shock Protein 90, another important cancer target.[2]
The presence of the cyano and chloro groups allows for fine-tuning of steric and electronic properties, which is essential for optimizing a drug candidate's efficacy, selectivity, and pharmacokinetic profile.
Part 5: Safety and Hazard Information
As with any chemical reagent, a thorough understanding of its hazards is essential for safe handling.
Table 3: GHS Hazard and Precautionary Information
| Category | Information | Reference(s) |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Recommendations:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
This compound is a testament to the power of rational molecular design. Its trifunctional nature provides a pre-packaged solution for complex synthetic challenges, offering a reliable anchor for Suzuki-Miyaura coupling and two additional handles for orthogonal chemical modification. Its role as a key intermediate in the development of kinase and HSP90 inhibitors underscores its value to the medicinal chemistry community. By understanding its properties, reactivity, and handling requirements, researchers can fully exploit the potential of this versatile building block to accelerate the discovery of new therapeutics and advanced materials.
References
- 1. This compound Pinacol Ester [myskinrecipes.com]
- 2. This compound CAS#: 677743-50-9 [m.chemicalbook.com]
- 3. (4-Chloro-3-cyanophenyl)boronic acid | C7H5BClNO2 | CID 44119831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 4-Cyanophenylboronic acid - Career Henan Chemical Co. [coreychem.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-Chloro-4-cyanophenylboronic Acid: Structure, Synthesis, and Application in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-chloro-4-cyanophenylboronic acid, a versatile and strategically important building block in contemporary organic synthesis and medicinal chemistry. We will delve into its unique structural features, physicochemical properties, and established synthetic routes. The core of this guide focuses on its application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is fundamental to the construction of complex biaryl scaffolds found in numerous active pharmaceutical ingredients (APIs).[1] This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to effectively utilize this valuable reagent.
Introduction: The Strategic Importance of Substituted Phenylboronic Acids
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the way chemists approach the synthesis of complex organic molecules, a breakthrough recognized with the 2010 Nobel Prize in Chemistry.[2] Among these powerful transformations, the Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, has become a cornerstone of modern synthetic chemistry.[3][4] Its popularity stems from its operational simplicity, broad functional group tolerance, and the generally low toxicity of the boron-containing reagents and byproducts.[4]
Within the vast landscape of organoboron reagents, substituted phenylboronic acids are of paramount importance, serving as key intermediates in the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and agrochemicals. This compound has emerged as a particularly valuable building block due to the orthogonal reactivity of its functional groups—the boronic acid for coupling, and the chloro and cyano groups for subsequent, selective transformations.[1] This trifunctional nature allows for the rapid assembly of molecular complexity and diversification, a critical aspect of modern drug discovery programs.[1]
Molecular Structure and Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application.
Chemical Structure
The structure of this compound is characterized by a benzene ring substituted with a boronic acid group [-B(OH)₂], a chlorine atom, and a cyano group (-C≡N). The substituents are arranged in a 1,2,4-pattern.
Caption: 2D Structure of this compound.
The boronic acid group is a Lewis acid, capable of forming a reversible bond with nucleophiles.[5] This property is central to its reactivity and also influences its handling and purification. The electron-withdrawing nature of both the chloro and cyano groups increases the acidity of the boronic acid compared to unsubstituted phenylboronic acid.[5]
Physical and Chemical Data
A summary of the key properties of this compound is presented below. This data is essential for experimental design, including solvent selection, reaction temperature, and safety considerations.
| Property | Value | Source(s) |
| CAS Number | 677743-50-9 | [6] |
| Molecular Formula | C₇H₅BClNO₂ | [6] |
| Molecular Weight | 181.38 g/mol | [6] |
| Appearance | Solid | |
| Boiling Point | 367.1 ± 52.0 °C (Predicted) | [6] |
| Density | 1.41 ± 0.1 g/cm³ (Predicted) | [6] |
| Storage | 2-8°C, under inert atmosphere |
Synthesis and Purification
While this compound is commercially available, understanding its synthesis provides valuable context for potential impurities and purification strategies.
General Synthetic Approach
The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (derived from the corresponding aryl halide) with a trialkyl borate, followed by acidic hydrolysis. A common route starts from 2-chloro-4-bromobenzonitrile.
Caption: General synthetic workflow for this compound.
Causality Behind Experimental Choices:
-
Organometallic Formation: The choice between lithium-halogen exchange (using reagents like n-butyllithium) and Grignard reagent formation is often dictated by functional group compatibility and reaction conditions. Lithium reagents are generally more reactive but require very low temperatures (-78 °C or below) to prevent side reactions.
-
Borylation: Trialkyl borates, such as trimethyl borate or triisopropyl borate, serve as the boron source. The reaction is typically performed at low temperatures to control the exothermicity and prevent over-addition.
-
Hydrolysis: Acidic workup is crucial to hydrolyze the initially formed boronate ester to the desired boronic acid.
Purification Protocols: A Critical Step
The purity of boronic acids is paramount for successful cross-coupling reactions, as impurities can inhibit the catalyst and lead to low yields.[7] A common impurity is the corresponding boroxine (a cyclic anhydride trimer), which is less reactive in Suzuki couplings.[7]
Protocol 1: Recrystallization Recrystallization is often the simplest and most effective method for purifying boronic acids.[8]
-
Solvent Selection: Screen various solvents. For many boronic acids, a mixture of an organic solvent and water is effective. Hot water alone can also be used.[7]
-
Procedure: Dissolve the crude boronic acid in a minimal amount of the hot solvent system.
-
Crystallization: Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.
Protocol 2: Acid-Base Extraction This method leverages the acidic nature of the boronic acid to separate it from neutral organic impurities.[9][10]
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Base Extraction: Extract the organic layer with an aqueous base solution (e.g., 1M NaOH). The boronic acid will deprotonate and move into the aqueous layer as its boronate salt.
-
Separation: Separate the aqueous layer, which now contains the purified boronate salt.
-
Acidification: Cool the aqueous layer in an ice bath and carefully re-acidify with an acid (e.g., 1M HCl) until the boronic acid precipitates out.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water to remove salts, and dry under vacuum.
Application in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[1] Its use with aryl chlorides, which are often more challenging substrates than the corresponding bromides or iodides, has been enabled by the development of advanced catalytic systems.[11][12]
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[2][3][13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar-X), forming a Pd(II) complex. This is often the rate-determining step, especially for less reactive aryl chlorides.[3][4]
-
Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[3][13]
-
Reductive Elimination: The two organic groups (Ar and Ar') couple and are eliminated from the palladium center, forming the new carbon-carbon bond of the biaryl product and regenerating the active Pd(0) catalyst.[3][13]
Experimental Protocol: Coupling with an Aryl Chloride
The following is a representative, field-proven protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl chloride.
Materials:
-
Aryl Chloride (1.0 mmol)
-
This compound (1.2-1.5 mmol)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, XPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 mmol)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, aq. n-Butanol)[14]
Procedure:
-
Vessel Preparation: To a dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the aryl chloride, this compound, and the base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes. This is critical as the Pd(0) catalyst is sensitive to oxygen.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, ligand, and the degassed solvent system.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours). Monitor the reaction progress by a suitable analytical technique (TLC, LC-MS).
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Trustworthiness through Self-Validation: The success of this protocol relies on careful execution. The use of an inert atmosphere is non-negotiable. The choice of catalyst, ligand, base, and solvent system is highly substrate-dependent and often requires screening for optimization.[15][16] Modern bulky, electron-rich phosphine ligands (like SPhos) are often essential for activating the strong C-Cl bond of the aryl chloride coupling partner.[11][15]
Analytical Characterization
Proper characterization of this compound and its reaction products is essential for quality control and structural verification.
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Structural elucidation and purity assessment. | Aromatic protons will appear as complex multiplets in the aromatic region (approx. 7.0-8.5 ppm). The boronic acid protons (-OH) are often broad and may exchange with D₂O. |
| ¹¹B NMR | Confirms the presence of the boron species. | A single broad peak is expected in the region typical for arylboronic acids (~27-33 ppm relative to BF₃·OEt₂).[17] |
| ¹³C NMR | Confirms the carbon skeleton. | Distinct signals for each of the aromatic carbons and the cyano carbon. |
| LC-MS | Purity assessment and reaction monitoring. | A primary peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻. UPLC-MS provides high-resolution separation for purity analysis.[18] |
| FT-IR | Identification of functional groups. | Characteristic stretches for O-H (broad, ~3300 cm⁻¹), C≡N (~2230 cm⁻¹), and B-O (~1350 cm⁻¹). |
| Melting Point | Purity assessment. | A sharp melting point indicates high purity. Commercially available pinacol ester has a melting point of 137.6-143.2°C.[1] |
Safety and Handling
As with all chemical reagents, proper safety protocols must be observed when handling this compound.
-
Hazard Statements: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[19]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[20]
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.[21]
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[22]
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex organic molecules. Its unique combination of reactive sites allows for its strategic incorporation into synthetic routes, particularly in the construction of biaryl structures via the Suzuki-Miyaura coupling. A thorough understanding of its properties, purification techniques, and reaction mechanisms is crucial for its effective use. By following robust, validated protocols and adhering to strict safety standards, researchers can fully leverage the synthetic potential of this important intermediate to accelerate innovation in drug discovery and materials science.
References
- 1. This compound Pinacol Ester [myskinrecipes.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 677743-50-9 [m.chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 10. 4-Cyanophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 18. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. (4-Chloro-3-cyanophenyl)boronic acid | C7H5BClNO2 | CID 44119831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. fishersci.co.uk [fishersci.co.uk]
- 21. fishersci.com [fishersci.com]
- 22. merckmillipore.com [merckmillipore.com]
2-Chloro-4-cyanophenylboronic acid synthesis route
An In-depth Technical Guide to the Synthesis of 2-Chloro-4-cyanophenylboronic Acid
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a detailed technical overview of a robust and field-proven synthetic route for this compound. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the causality behind experimental choices, and offers insights gleaned from practical application.
Strategic Importance and Synthetic Overview
This compound is a highly valuable bifunctional building block in modern organic synthesis. Its true utility is realized in its application as a key intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation.[1][2] The presence of chloro, cyano, and boronic acid moieties on a single aromatic ring provides multiple, orthogonal handles for the construction of complex molecular architectures found in numerous pharmaceutical and agrochemical targets.[3]
While several methods exist for the synthesis of arylboronic acids, including the use of highly reactive organolithium or Grignard reagents, these pathways often lack the functional group tolerance required for a substrate bearing an electrophilic cyano group.[4][5] The preferred industrial and laboratory-scale approach is the Miyaura borylation reaction . This palladium-catalyzed method offers mild reaction conditions, broad functional group compatibility, and operational simplicity, making it exceptionally well-suited for this specific target molecule.[6][7][8]
This guide will focus on the synthesis commencing from the readily accessible precursor, 2-chloro-4-bromobenzonitrile, via a Miyaura borylation to furnish the stable pinacol ester, followed by an optional hydrolysis to yield the final boronic acid.
The Core Synthesis: Miyaura Borylation
The central transformation is the palladium-catalyzed cross-coupling of 2-chloro-4-bromobenzonitrile with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). The reaction selectively occurs at the more reactive carbon-bromine bond, leaving the carbon-chlorine and cyano groups intact.
The Catalytic Cycle: A Mechanistic Examination
Understanding the catalytic cycle is paramount to troubleshooting and optimizing the reaction. The process is a sequence of three primary steps involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[7][9]
-
Oxidative Addition : The cycle begins with the active Pd(0) species inserting into the carbon-bromine bond of 2-chloro-4-bromobenzonitrile. This is typically the rate-determining step and results in a square planar Pd(II) complex.
-
Transmetalation : A boryl group from bis(pinacolato)diboron is transferred to the palladium center, displacing the halide. This step is facilitated by a base, commonly a mild one such as potassium acetate (KOAc). The base is not merely a spectator; it is believed to form an acetato-palladium complex, which is more reactive towards transmetalation due to the high oxophilicity of boron.[6] This choice of a mild base is critical to prevent premature Suzuki coupling between the product and the starting material.[7]
-
Reductive Elimination : The final step involves the formation of the C-B bond as the desired product, 2-chloro-4-cyano-phenylboronic acid pinacol ester, is ejected from the palladium coordination sphere. This regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Detailed Experimental Protocols
The following protocols are presented as a self-validating system. Adherence to these steps, particularly regarding the maintenance of an inert atmosphere, is critical for success.
Workflow Overview
Protocol 1: Synthesis of 2-Chloro-4-bromobenzonitrile (Precursor)
This step utilizes a Sandmeyer reaction, a reliable method for converting an aryl amine to an aryl bromide.
-
Reagents : 4-amino-2-chlorobenzonitrile, Hydrochloric Acid (conc.), Sodium Nitrite, Copper(I) Bromide.
-
Procedure :
-
Dissolve 4-amino-2-chlorobenzonitrile in concentrated HCl and cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite while vigorously stirring, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of CuBr in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (N₂ gas) will be observed.
-
Allow the reaction to stir for 2 hours, letting it warm to room temperature.
-
Pour the reaction mixture into ice water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude residue by silica gel chromatography to yield 2-chloro-4-bromobenzonitrile as a solid.[10]
-
Protocol 2: Miyaura Borylation to this compound Pinacol Ester
-
Reagents & Materials :
-
2-Chloro-4-bromobenzonitrile (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (2-3 mol%)
-
Potassium Acetate (KOAc), anhydrous (3.0 equiv)
-
Anhydrous 1,4-Dioxane or DMSO
-
Schlenk flask or similar reaction vessel, condenser, magnetic stirrer, nitrogen/argon line.
-
-
Procedure :
-
Inert Atmosphere Setup : Assemble the glassware and purge thoroughly with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
Charge the Vessel : To the reaction flask, add 2-chloro-4-bromobenzonitrile, bis(pinacolato)diboron, potassium acetate, and the PdCl₂(dppf) catalyst.
-
Add Solvent : Add the anhydrous solvent via cannula or syringe.
-
Degassing (Critical Step) : Subject the mixture to three cycles of vacuum-backfill with inert gas to remove any dissolved oxygen, which can deactivate the catalyst.
-
Reaction : Heat the mixture to 80-100 °C with vigorous stirring. The reaction is typically complete within 8-24 hours.
-
Monitoring : Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by analyzing aliquots.
-
Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite™ to remove the palladium catalyst and inorganic salts.
-
Extraction : Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification : Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound pinacol ester.[11][12]
-
Protocol 3: Hydrolysis to this compound (Optional)
The pinacol ester is often used directly in subsequent reactions.[6] If the free boronic acid is required, it can be obtained via hydrolysis.
-
Procedure :
-
Dissolve the pinacol ester in a suitable solvent mixture, such as acetone/water.
-
Add an aqueous acid (e.g., 2M HCl) and stir the mixture at room temperature.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, extract the product into an organic solvent like ethyl acetate.
-
Wash, dry, and concentrate the organic layer to yield the this compound.[13][14]
-
Data Summary and Quality Control
The success of the synthesis is measured by yield and purity. The following table summarizes expected outcomes based on literature precedents.
| Parameter | Value/Condition | Rationale & Field Notes |
| Starting Material | 2-Chloro-4-bromobenzonitrile | The C-Br bond is significantly more reactive than the C-Cl bond in oxidative addition to Pd(0), ensuring high regioselectivity. |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Bench-stable solid. The resulting pinacol ester is robust, often crystalline, and easily purified by chromatography.[6] |
| Catalyst | PdCl₂(dppf) | A highly effective and commercially available catalyst for Miyaura borylations. The dppf ligand is robust and promotes high catalytic activity. |
| Base | Potassium Acetate (KOAc) | A weak base that is sufficient to facilitate transmetalation without promoting unwanted side reactions like product decomposition or Suzuki coupling.[7] |
| Solvent | Dioxane or DMSO | Aprotic, polar solvents that effectively solubilize the reactants and facilitate the reaction at elevated temperatures.[11] |
| Temperature | 80 - 100 °C | Provides the necessary thermal energy to overcome the activation barrier for the oxidative addition step without causing significant thermal decomposition. |
| Typical Yield | 75 - 90% (Pinacol Ester) | Yields are highly dependent on the purity of reagents and strict adherence to inert atmosphere techniques. |
| QC Analysis | ¹H NMR, ¹³C NMR, LC-MS, M.P. | Standard analytical methods to confirm structure and assess purity. The melting point of the pinacol ester is 137.6-143.2°C.[1] |
Conclusion
The Miyaura borylation of 2-chloro-4-bromobenzonitrile stands as the premier synthetic route to this compound and its corresponding pinacol ester. The method's high functional group tolerance, operational simplicity, and consistently high yields make it a reliable and scalable process. By understanding the mechanistic underpinnings and adhering to rigorous experimental technique, researchers can confidently produce this critical intermediate, thereby accelerating discovery and development programs in the pharmaceutical and materials science sectors.
References
- 1. This compound Pinacol Ester [myskinrecipes.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel synthesis of arylboronic acids by electroreduction of aromatic halides in the presence of trialkyl borates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 6. Miyaura Borylation Reaction [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. WO2014023576A1 - Process for the preparation of 2-cyanophenylboronic acid and esters thereof - Google Patents [patents.google.com]
- 14. 4-Cyanophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
1H NMR spectrum of 2-Chloro-4-cyanophenylboronic acid
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Chloro-4-cyanophenylboronic Acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key intermediate in medicinal chemistry and materials science.[1] As a substituted arylboronic acid, its structural verification is paramount for ensuring the integrity of subsequent synthetic steps, such as Suzuki-Miyaura cross-coupling reactions. This document offers a detailed examination of the theoretical principles governing the spectrum, a field-proven experimental protocol for data acquisition, and an in-depth interpretation of the spectral data, including chemical shifts, coupling constants, and signal multiplicities. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for routine and advanced molecular characterization.
Introduction: The Significance of Structural Verification
This compound is a bifunctional reagent whose utility is derived from its distinct structural features: a reactive boronic acid moiety and an aromatic ring decorated with both an electron-withdrawing cyano group and a halogen. This substitution pattern makes it a valuable building block for creating complex molecular architectures. The precise placement of these functional groups is critical to the properties of the final product, necessitating unambiguous structural confirmation.
¹H NMR spectroscopy is the gold-standard analytical technique for this purpose, providing detailed information about the electronic environment and connectivity of protons within the molecule. A correct interpretation of the ¹H NMR spectrum confirms the substitution pattern and the purity of the material, preventing costly delays and ensuring the reliability of research outcomes.
Theoretical & Practical Considerations
Fundamental Principles of ¹H NMR
The ¹H NMR spectrum provides three key pieces of information:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton.[2] Protons in electron-poor (deshielded) environments resonate at a higher chemical shift (further downfield), while those in electron-rich (shielded) environments appear at a lower chemical shift (upfield).[2][3] In this compound, the aromatic protons are influenced by the anisotropic effect of the benzene ring and the electronic effects of the chloro, cyano, and boronic acid substituents.
-
Integration: The area under an NMR signal is proportional to the number of protons it represents. This allows for the quantitative determination of the relative ratio of different types of protons in the molecule.
-
Spin-Spin Coupling (J-coupling): The magnetic field of a proton influences its neighbors, causing their signals to split into multiplets. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides information about the number of bonds separating the coupled protons and their dihedral angle. For aromatic systems, coupling between adjacent (ortho) protons is typically 6-10 Hz, while coupling between protons separated by three bonds (meta) is smaller, around 1-3 Hz.[4][5]
Substituent Effects on the Aromatic System
The chemical shifts of the three aromatic protons on the this compound ring are dictated by the combined electronic effects of the substituents:
-
-CN (Cyano) Group: A strongly electron-withdrawing group that significantly deshields nearby protons, especially those in the ortho position.
-
-Cl (Chloro) Group: An electronegative atom that withdraws electron density via induction but donates it weakly via resonance. The net effect is deactivating and deshielding.
-
-B(OH)₂ (Boronic Acid) Group: An electron-withdrawing group that deshields aromatic protons.
The Challenge of Boronic Acid Oligomerization
Arylboronic acids have a known propensity to undergo dehydration to form cyclic trimers known as boroxines.[6][7] This equilibrium between the monomeric acid and the trimeric anhydride can lead to signal broadening or the appearance of multiple sets of signals in the NMR spectrum, complicating interpretation.[6][7] This issue is effectively mitigated by using a coordinating deuterated solvent, such as DMSO-d₆ or Methanol-d₄, which breaks up the oligomeric structures by forming a complex with the boron atom.[6][8]
Experimental Protocol: Acquiring a High-Quality Spectrum
This protocol describes a self-validating methodology for obtaining a clear and interpretable ¹H NMR spectrum.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical; its coordinating nature disrupts the formation of boroxine anhydrides, ensuring a sharp spectrum of the monomeric species.[6] It also allows for the observation of the exchangeable B(OH)₂ protons.
-
Dissolution: Cap the NMR tube and gently vortex or invert it until the sample is fully dissolved. A brief application of heat from a heat gun may be necessary if the compound is slow to dissolve.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.
NMR Instrument Parameters (400 MHz Spectrometer)
-
Solvent: DMSO-d₆
-
Temperature: 298 K (25 °C)
-
Pulse Program: Standard single-pulse acquisition (e.g., 'zg30')
-
Number of Scans: 16-32 scans (adjust as needed for signal-to-noise ratio)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time (aq): ~4 seconds
-
Spectral Width (sw): 20 ppm (centered around 6 ppm)
-
Referencing: Calibrate the spectrum by setting the residual DMSO solvent peak to δ 2.50 ppm.
Workflow for Spectral Acquisition and Analysis
Caption: Workflow from sample preparation to final spectral analysis.
Spectral Analysis and Interpretation
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region and one signal for the boronic acid protons.
Molecular Structure and Proton Assignments
Caption: Molecular structure with proton numbering.
Predicted ¹H NMR Data and Interpretation
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| B(OH)₂ | ~8.40 | Broad Singlet | - | 2H | Exchangeable protons of the boronic acid group. The chemical shift is concentration and temperature dependent. |
| H-3 | 8.15 | d | J = 1.8 Hz | 1H | Appears as a narrow doublet due to meta-coupling with H-5. It is deshielded by its ortho-relationship to the electron-withdrawing Cl group. |
| H-5 | 8.10 | dd | ³J = 8.2 Hz, ⁴J = 1.8 Hz | 1H | Split into a doublet of doublets by ortho-coupling to H-6 and meta-coupling to H-3. It is strongly deshielded by being ortho to the cyano group. |
| H-6 | 7.95 | d | ³J = 8.2 Hz | 1H | Appears as a doublet due to ortho-coupling with H-5. It is deshielded by its ortho-relationship to the boronic acid group. |
-
H-3 (δ 8.15): This proton, positioned ortho to the chlorine, shows up as a doublet with a small coupling constant (⁴J ≈ 1.8 Hz). This splitting pattern arises from its meta-relationship with H-5. The absence of any larger ortho coupling confirms its position adjacent to the chlorine substituent.
-
H-5 (δ 8.10): This signal is the most complex, appearing as a doublet of doublets. The larger splitting (³J ≈ 8.2 Hz) is due to coupling with its ortho neighbor, H-6. The smaller splitting (⁴J ≈ 1.8 Hz) is due to coupling with its meta neighbor, H-3. This reciprocal meta-coupling constant confirms the assignment of H-3. Its downfield shift is primarily driven by the powerful deshielding effect of the adjacent cyano group.
-
H-6 (δ 7.95): This proton resonates as a doublet with a large coupling constant (³J ≈ 8.2 Hz), characteristic of ortho coupling. This splitting is caused by the adjacent H-5. Its downfield position is influenced by the ortho boronic acid group. The reciprocal coupling constant with H-5 provides a self-validating check on the assignments.
-
B(OH)₂ (δ ~8.40): The two protons of the boronic acid group typically appear as a single, broad peak due to rapid chemical exchange with trace amounts of water in the DMSO-d₆ solvent. Its integration value of 2H confirms its identity.
Conclusion
The ¹H NMR spectrum of this compound provides a detailed and unambiguous fingerprint of its molecular structure. By carefully analyzing the chemical shifts, coupling constants, and integration, one can confidently confirm the 1,2,4-substitution pattern of the aromatic ring. The use of a coordinating solvent like DMSO-d₆ is essential to overcome the analytical challenges posed by boroxine formation. This guide provides the theoretical basis and a practical framework for researchers to effectively utilize ¹H NMR for the critical quality control and structural verification of this important synthetic building block.
References
- 1. This compound Pinacol Ester [myskinrecipes.com]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. reddit.com [reddit.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]
A Comprehensive Technical Guide to the ¹³C NMR Analysis of 2-Chloro-4-cyanophenylboronic Acid
This guide provides an in-depth exploration of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Chloro-4-cyanophenylboronic acid, a key intermediate in the synthesis of contemporary pharmaceuticals such as TTK kinase and HSP90 inhibitors[1]. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural characterization of this compound through a detailed analysis of its predicted ¹³C NMR spectrum, outlines a robust experimental protocol for data acquisition, and provides expert insights into the interpretation of the spectral data.
Molecular Structure and the Significance of ¹³C NMR
This compound (CAS No: 677743-50-9) possesses a unique substitution pattern on the phenyl ring that makes ¹³C NMR an invaluable tool for its structural verification. The presence of a chloro, a cyano, and a boronic acid group creates a distinct electronic environment for each carbon atom in the aromatic ring. ¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule, with the chemical shift of each carbon being highly sensitive to its local electronic environment[2]. This sensitivity allows for the unambiguous assignment of each carbon atom, confirming the substitution pattern and purity of the compound.
Below is a diagram illustrating the structure of this compound with the carbon atoms numbered for the subsequent spectral analysis.
Caption: Molecular structure of this compound with IUPAC numbering for NMR assignment.
Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C1-B(OH)₂ | ~135 | The carbon attached to the boronic acid group is expected to be significantly deshielded. |
| C2-Cl | ~140 | The carbon bearing the electronegative chlorine atom will experience a strong deshielding effect. |
| C3 | ~130 | This carbon is ortho to the chlorine and meta to the cyano and boronic acid groups. |
| C4-CN | ~115 | The carbon attached to the cyano group is typically found in this region. |
| C5 | ~133 | This carbon is meta to the chlorine and ortho to the cyano group. |
| C6 | ~128 | This carbon is ortho to the boronic acid group and meta to the chlorine. |
| C≡N | ~118 | The carbon of the nitrile group has a characteristic chemical shift in this range. |
Experimental Protocol for ¹³C NMR Data Acquisition
The following protocol is a self-validating system designed to yield high-quality, reproducible ¹³C NMR data for this compound.
Objective: To obtain a proton-decoupled ¹³C NMR spectrum of this compound for structural verification and purity assessment.
Materials:
-
This compound (purity ≥98%)[3]
-
Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)
-
5 mm NMR tubes
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Workflow Diagram:
Caption: Standard workflow for acquiring and processing the ¹³C NMR spectrum of a small organic molecule.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of this compound. The use of a sufficient concentration is critical to obtaining a good signal-to-noise ratio, given the low natural abundance of the ¹³C isotope[2].
-
Dissolve the sample in approximately 0.6 mL of DMSO-d₆ directly in a clean, dry vial. DMSO-d₆ is chosen for its excellent solvating power for polar organic molecules and its high boiling point, which minimizes evaporation.
-
Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically around 4-5 cm).
-
-
Instrumental Setup and Calibration:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve a narrow and symmetrical solvent peak, which is essential for high-resolution data.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).
-
-
Data Acquisition:
-
A standard proton-decoupled pulse program should be utilized. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom[2].
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-220 ppm).
-
The acquisition time should be set to at least 1-2 seconds to ensure good resolution.
-
A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons which often have longer relaxation times.
-
Accumulate a sufficient number of scans (typically several hundred to a few thousand) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a line broadening factor (e.g., 0.5-1.0 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline across the spectrum.
-
In-depth Spectral Interpretation and Rationale
The interpretation of the ¹³C NMR spectrum of this compound relies on a fundamental understanding of how substituents influence the electronic environment of the aromatic ring.
-
Aromatic Region (110-150 ppm): All six carbons of the phenyl ring are expected to resonate in this region[4]. The specific chemical shifts are determined by the cumulative electronic effects of the substituents.
-
C1 (ipso-carbon to Boronic Acid): The boronic acid group is electron-withdrawing, leading to a downfield shift for the carbon to which it is attached.
-
C2 (ipso-carbon to Chlorine): Chlorine is an electronegative atom that exerts a strong deshielding (downfield) effect on the directly attached carbon.
-
C4 (ipso-carbon to Cyano Group): The cyano group is also strongly electron-withdrawing. However, the carbon of the nitrile group itself has a characteristic shift, and the ipso-carbon is also significantly affected.
-
C3, C5, and C6: The chemical shifts of these carbons are influenced by their positions relative to the three substituents. Their precise shifts are a result of the combined inductive and resonance effects of the chloro, cyano, and boronic acid groups.
-
-
Nitrile Carbon (C≡N): The carbon of the cyano group is expected to appear around 118 ppm, a characteristic region for nitriles[5].
The number of signals in the spectrum is also a key piece of information. For this compound, all six aromatic carbons are in unique chemical environments due to the lack of symmetry. Therefore, six distinct signals are expected in the aromatic region of the spectrum, in addition to the signal for the nitrile carbon[6].
Conclusion
¹³C NMR spectroscopy is an indispensable technique for the structural elucidation of this compound. By following a rigorous experimental protocol and applying fundamental principles of spectral interpretation, researchers can confidently verify the structure and assess the purity of this important synthetic intermediate. The predicted chemical shifts and the detailed rationale provided in this guide serve as a valuable reference for scientists working with this and related compounds in the field of drug discovery and development.
References
A Comprehensive Technical Guide to the Mass Spectrometry Analysis of 2-Chloro-4-cyanophenylboronic Acid
Abstract
2-Chloro-4-cyanophenylboronic acid is a pivotal building block in modern medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex pharmaceutical agents.[1][2] Its precise characterization is therefore critical for ensuring the quality and integrity of drug development pipelines. However, the analysis of boronic acids by mass spectrometry (MS) presents unique challenges, including a propensity for dehydration to form cyclic boroxine anhydrides and the formation of solvent adducts or dimers, which can complicate spectral interpretation.[3][4] This guide provides an in-depth, field-proven methodology for the robust analysis of this compound. We will explore the causality behind experimental choices, focusing on Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) in negative ion mode as the optimal strategy. This document details a validated protocol, explains the interpretation of the resulting mass spectra, including the characteristic isotopic signature and fragmentation patterns, and offers insights to ensure data trustworthiness for researchers, scientists, and drug development professionals.
Section 1: Introduction to this compound
Chemical Structure and Properties
This compound (CAS No: 677743-50-9) is an organoboron compound featuring a phenyl ring substituted with a boronic acid [-B(OH)₂], a chloro (-Cl), and a cyano (-C≡N) group.[1][5] The chloro and cyano functionalities offer sites for further chemical modification, making it a versatile intermediate.[2]
| Property | Value | Source |
| Molecular Formula | C₇H₅BClNO₂ | [1] |
| Molecular Weight | 181.38 g/mol | [1] |
| Monoisotopic Mass | 181.0101863 Da | [6] |
| Physical Form | Solid | [5] |
| Primary Application | Intermediate for Suzuki-Miyaura cross-coupling | [1][2] |
Significance in Pharmaceutical Development
The boronic acid functional group is central to its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for creating carbon-carbon bonds. This reaction is instrumental in building the complex biaryl structures found in many active pharmaceutical ingredients (APIs).[2] Furthermore, boron-containing compounds themselves are an emerging class of therapeutics, with drugs like bortezomib (Velcade®) demonstrating the pharmacological potential of the boronic acid moiety.[7][8] Therefore, rigorous analytical characterization of intermediates like this compound is not merely a quality control step but a foundational requirement for successful drug discovery and development.[8]
Analytical Challenges for Boronic Acids
The primary analytical hurdle in the mass spectrometry of boronic acids is their inherent chemical reactivity. Under thermal stress or in non-optimized solvent conditions, they readily undergo dehydration to form a cyclic trimer anhydride known as a boroxine. This, along with the potential formation of dimers and solvent adducts, can suppress the signal of the true monomeric analyte and lead to complex, misleading spectra.[3][4] A successful analytical method must be designed to mitigate these transformations.
Section 2: Foundational Principles of Ionization for Boronic Acids
Choosing the Right Ionization Technique: A Comparative Overview
Mass spectrometry requires the conversion of neutral analyte molecules into gas-phase ions.[9] Ionization methods are broadly categorized as "hard" or "soft."[9][10]
-
Hard Ionization (e.g., Electron Ionization - EI): This technique uses high-energy electrons to ionize the sample, causing extensive fragmentation.[9][11] While useful for structural elucidation of simple, volatile compounds, EI is generally unsuitable for boronic acids as the high energy would promote significant dehydration and fragmentation, likely preventing the detection of the molecular ion.[12][13]
-
Soft Ionization (e.g., Electrospray Ionization - ESI): These methods impart minimal excess energy to the analyte, preserving its structure and primarily generating the intact molecular ion (or a related species like [M-H]⁻ or [M+H]⁺).[10][14] This makes them ideal for analyzing thermally labile or reactive molecules like boronic acids.[15][16]
Why Electrospray Ionization (ESI) is the Method of Choice
ESI is the premier technique for analyzing boronic acids for several reasons.[3][16] It is a soft ionization method that interfaces seamlessly with liquid chromatography (LC).[11] The analyte, dissolved in a suitable solvent, is sprayed through a high-voltage capillary, forming charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. This gentle process minimizes thermal decomposition and significantly reduces the problematic in-source formation of boroxines that plagues other methods.[4]
Negative vs. Positive Ion Mode: The Causality Explained
ESI can be operated in either positive or negative ion mode. For boronic acids, the negative ion mode is demonstrably superior. The boronic acid moiety contains two acidic hydroxyl protons. In the negative ESI mode, one of these protons is easily abstracted, forming a stable boronate anion, observed as a very intense [M−H]⁻ peak.[4] This deprotonation is a highly efficient process, leading to excellent sensitivity. In contrast, positive mode ionization would require protonation of the molecule, a less favorable process for an acidic compound, resulting in weaker signals.
Section 3: Experimental Protocol: LC-MS Analysis
Rationale for Chromatographic Separation
Coupling liquid chromatography to the mass spectrometer is crucial. LC separates the target analyte, this compound, from process impurities, starting materials, and any degradation products (like boroxines) that may be present in the sample. This ensures that the mass spectrum is representative of the pure compound, enabling unambiguous identification and accurate quantification. A reversed-phase C18 column is effective for this separation.[3][4]
Step-by-Step LC-MS Protocol
This protocol is designed to be a self-validating system, minimizing the common analytical issues associated with boronic acids.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.
-
Further dilute the stock solution with the same solvent mixture to a final working concentration of 1 µg/mL. Expert Insight: Immediate analysis after preparation is recommended to minimize potential degradation in solution.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent high-performance C18 column).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[3][4] Causality: Ammonium acetate serves as a volatile buffer, which is compatible with MS and helps to promote efficient ionization.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 30 °C.
-
Gradient Program:
-
0.0 min: 10% B
-
3.0 min: 95% B
-
4.0 min: 95% B
-
4.1 min: 10% B
-
5.0 min: 10% B
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Negative Ion Mode.
-
Capillary Voltage: 2.5 kV.
-
Cone Voltage: 30 V.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/Hr (Nitrogen).
-
Scan Range: m/z 50 - 400.
-
Data Acquisition: Full Scan and Tandem MS (MS/MS) of the precursor ions at m/z 180 and 182.
-
Workflow Diagram
Caption: End-to-end workflow for LC-MS analysis.
Section 4: Interpreting the Mass Spectrum
The Molecular Ion: A Tale of Two Isotopes
A key diagnostic feature for any chlorine-containing compound is its isotopic signature. Chlorine exists naturally as two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This results in a characteristic isotopic pattern for any ion containing one chlorine atom: a pair of peaks separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.[17]
For this compound in negative ESI mode, the [M-H]⁻ ion will appear as a doublet:
-
m/z 180.0: Corresponding to the molecule containing ³⁵Cl.
-
m/z 182.0: Corresponding to the molecule containing ³⁷Cl.
The peak at m/z 180.0 should be approximately three times the intensity of the peak at m/z 182.0. The observation of this doublet is the first and most definitive confirmation of the compound's identity and elemental composition.
Predicting the Fragmentation Pathway (Tandem MS)
Tandem mass spectrometry (MS/MS) involves selecting the precursor ion (e.g., m/z 180) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. This provides definitive structural information.
Caption: Predicted MS/MS fragmentation of the [M-H]⁻ ion.
-
Expertise & Experience: The loss of B(OH)₃ (boric acid) from the deprotonated species is a highly characteristic fragmentation for boronic acids in the gas phase, often more prevalent than the simple loss of the B(OH)₂ radical. The loss of water is also a common rearrangement. The stability of the aromatic ring means that losses of the smaller substituents (Cl, HCN) are also expected fragmentation channels.
Tabulated Mass Data
| Ion Description | Expected m/z (³⁵Cl / ³⁷Cl) | Isotopic Ratio (Intensity) | Notes |
| [M-H]⁻ (Precursor Ion) | 180.0 / 182.0 | ~3:1 | The primary ion observed in ESI- full scan. |
| [M-H-H₂O]⁻ | 162.0 / 164.0 | ~3:1 | Fragment from loss of water. |
| [M-H-HCN]⁻ | 153.0 / 155.0 | ~3:1 | Fragment from loss of hydrogen cyanide. |
| [M-H-Cl]⁻ | 145.0 | N/A | Fragment from loss of chlorine radical. No longer has the isotopic signature. |
| [M-H-B(OH)₃]⁻ | 118.0 / 120.0 | ~3:1 | Fragment from loss of boric acid, a characteristic pathway. |
Section 5: Method Validation and Trustworthiness
Ensuring Reproducibility and Accuracy
To establish this protocol as a self-validating system, key performance metrics should be assessed. Based on similar validated methods for boronic acids, the following targets are achievable:[3][4]
-
Linearity: A calibration curve from 0.1 to 10 µg/mL should yield a correlation coefficient (R²) of >0.99.
-
Limit of Detection (LOD) & Quantification (LOQ): The method should be sensitive enough to achieve an LOD of ~0.1 µg/mL and an LOQ of ~1.0 µg/mL.[3][4]
-
Precision: Replicate injections of a standard should result in a relative standard deviation (RSD) of <2.0%.[4]
-
Recovery: Spiking experiments in relevant matrices should yield recovery values between 97% and 106%.[4]
Mitigating Common Pitfalls
The described LC-MS method is intrinsically designed to build trustworthiness by proactively addressing the known challenges:
-
Boroxine Formation: The use of ESI, a soft ionization technique, coupled with rapid analysis after dissolution, minimizes the conditions that lead to dehydration and trimerization.[3][4]
-
Adduct Formation: The mobile phase composition, using ammonium acetate, provides a controlled ionic environment that favors the formation of the desired [M-H]⁻ ion over nonspecific solvent or salt adducts.[3]
Section 6: Conclusion
The mass spectrometric analysis of this compound requires a nuanced approach that respects the compound's reactivity. A method based on Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (UHPLC-ESI-MS) in the negative ion mode provides the most reliable and robust data. By leveraging a well-chosen mobile phase and soft ionization conditions, the formation of problematic boroxines and adducts is effectively suppressed. The definitive confirmation of the compound's identity is achieved by observing the characteristic 3:1 isotopic pattern of the [M-H]⁻ ion at m/z 180/182 and its predictable fragmentation pattern in tandem MS experiments. This guide provides the technical framework and expert rationale necessary for researchers to implement a trustworthy analytical method, ensuring data integrity in critical pharmaceutical research and development workflows.
Section 7: References
-
Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3294-3300. --INVALID-LINK--
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ChemicalBook. (n.d.). This compound CAS#: 677743-50-9. Retrieved from --INVALID-LINK--
-
Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. --INVALID-LINK--
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MySkinRecipes. (n.d.). This compound Pinacol Ester. Retrieved from --INVALID-LINK--
-
Wang, L., Dai, C., Zingales, S., Wang, S. L., & Wang, B. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry, 19(23), 7587–7594. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound | 677743-50-9. Retrieved from --INVALID-LINK--
-
Li, Y., & Liu, Y. (2010). Mass spectrometnc analysis for organic boron compounds. 2010 International Conference on Electrical and Control Engineering. --INVALID-LINK--
-
University of Michigan. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). (4-Chloro-3-cyanophenyl)boronic acid. Retrieved from --INVALID-LINK--
-
ACD/Labs. (2023). A Beginner’s Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from --INVALID-LINK--
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023). 2.3: Ionization Techniques. Retrieved from --INVALID-LINK--
-
Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from --INVALID-LINK--
-
Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Significance of 4-Cyanophenylboronic Acid in Modern Pharmaceutical Research. Retrieved from --INVALID-LINK--
-
Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry. YouTube. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from --INVALID-LINK--
-
Le-Vel, Y., et al. (2016). A simple tool for the analysis of air- and moisture-sensitive organometallic compounds by electron ionization mass spectrometry. Dalton Transactions, 45(40), 15822-15827. --INVALID-LINK--
-
Das, B. C., et al. (2016). Boron chemicals in diagnosis and therapeutics. Future Medicinal Chemistry, 8(8), 853-872. --INVALID-LINK--
-
Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from --INVALID-LINK--
References
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- 17. youtube.com [youtube.com]
FTIR spectrum of 2-Chloro-4-cyanophenylboronic acid
An In-Depth Technical Guide to the FTIR Spectrum of 2-Chloro-4-cyanophenylboronic Acid
Executive Summary
This compound is a pivotal building block in contemporary drug discovery and materials science, valued for its versatile reactivity in cross-coupling reactions.[1][2] Its unique trifunctional structure—comprising a boronic acid, a nitrile group, and a chloro-substituent on a phenyl ring—necessitates precise analytical characterization for quality control and reaction monitoring. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the molecular identity and purity of this compound by probing its specific vibrational modes. This guide offers a comprehensive analysis of the , detailing the theoretical basis for its characteristic absorption bands, a robust experimental protocol for data acquisition, and a thorough interpretation of the resulting spectrum. This document is intended for researchers, chemists, and quality control specialists who require a deep, functional understanding of how to apply FTIR spectroscopy to the analysis of complex organoboron compounds.
Introduction
The Multifunctional Role of this compound
This compound (CAS 677743-50-9) is a synthetic intermediate of significant interest in medicinal chemistry.[1][3] Its structure is primed for selective, sequential chemical modifications, making it an ideal scaffold for constructing complex molecular architectures. The boronic acid moiety is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a fundamental tool for forming carbon-carbon bonds.[4] The nitrile and chloro groups offer additional reaction sites for diversification, enabling the synthesis of targeted libraries of compounds for screening as potential therapeutic agents, such as TTK kinase and HSP90 inhibitors.[1] Given its role as a critical starting material, verifying its structural integrity is paramount to ensure the success and reproducibility of subsequent synthetic steps.
FTIR Spectroscopy: An Essential Tool for Structural Verification
FTIR spectroscopy is an indispensable analytical technique in chemical research and pharmaceutical development. It operates by measuring the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its chemical bonds (e.g., stretching, bending).[5][6] Each functional group possesses a characteristic set of vibrational frequencies, producing a unique spectral "fingerprint." This allows for rapid confirmation of a molecule's identity, the presence of expected functional groups, and the absence of impurities from starting materials or side reactions. For a molecule like this compound, FTIR is exceptionally well-suited to confirm the simultaneous presence of the O-H (from the boronic acid), C≡N (nitrile), C-Cl, and substituted aromatic ring vibrations.
Theoretical Framework: Predicting Vibrational Modes
The is the sum of the vibrational modes of its constituent parts. Understanding the expected absorption regions for each functional group is the first step in accurate spectral interpretation.
Molecular Structure and Key Functional Groups
The structure features a 1,2,4-trisubstituted benzene ring bearing a boronic acid [-B(OH)₂], a nitrile [-C≡N], and a chlorine [-Cl] atom. Each of these groups, along with the aromatic ring itself, contributes distinct peaks to the infrared spectrum.
Caption: Molecular structure of this compound.
Expected Vibrational Frequencies
-
Boronic Acid Moiety [-B(OH)₂]:
-
O-H Stretching (ν O-H): This appears as a very strong and characteristically broad band, typically in the range of 3200-3550 cm⁻¹. The broadening is a direct result of intermolecular hydrogen bonding between the boronic acid molecules in the solid state.[7][8] In some cases, a sharper, "free" O-H stretch may be observed at higher wavenumbers (~3600 cm⁻¹) if non-hydrogen-bonded species are present.[9][10]
-
B-O Stretching (ν B-O): A strong, prominent absorption is expected between 1310 and 1380 cm⁻¹. This is one of the most diagnostic peaks for a boronic acid.[11][12]
-
B-O-H Bending (δ B-O-H): In-plane bending vibrations for the B-O-H group typically occur in the 1000-1200 cm⁻¹ region.[7][11]
-
-
Nitrile Group [-C≡N]:
-
C≡N Stretching (ν C≡N): The nitrile triple bond gives rise to a sharp, intense absorption in a relatively clean region of the spectrum, typically between 2220-2260 cm⁻¹.[13][14][15] Conjugation with the aromatic ring can shift this frequency slightly.[16] Its sharp and distinct nature makes it an excellent diagnostic peak.
-
-
Substituted Benzene Ring:
-
Aromatic C-H Stretching (ν C-H): These vibrations occur at wavenumbers just above 3000 cm⁻¹, usually in the 3030-3100 cm⁻¹ range. They are typically of weak to medium intensity and appear as sharp, multiple bands.[17][18]
-
Aromatic C=C Stretching (ν C=C): The stretching of the carbon-carbon bonds within the aromatic ring results in a series of absorptions, often of medium to sharp intensity, in the 1450-1600 cm⁻¹ region.[14][15] For substituted benzenes, key peaks are often observed near 1600 cm⁻¹ and 1475 cm⁻¹.
-
Aromatic C-H Out-of-Plane Bending (γ C-H): These strong absorptions in the 675-900 cm⁻¹ region are highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring, characteristic bands are expected in this fingerprint region.
-
-
Carbon-Chlorine Bond (C-Cl):
Experimental Protocol: Acquiring the FTIR Spectrum
The following protocol describes a reliable method for obtaining a high-quality FTIR spectrum of solid this compound using an Attenuated Total Reflectance (ATR) accessory.
Rationale for Methodology
The choice of ATR-FTIR is deliberate. It is the preferred method for solid powder samples due to its minimal sample preparation requirements (no need for KBr pellets or Nujol mulls), rapidity, and excellent reproducibility. The technique relies on the total internal reflection of an infrared beam within a high-refractive-index crystal (e.g., diamond or germanium). The beam creates an evanescent wave that penetrates a short distance into the sample placed in direct contact with the crystal, allowing for the absorption of IR radiation by the sample.
Materials and Instrumentation
-
Sample: this compound, solid powder (approx. 1-2 mg).
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection Diamond ATR accessory.
-
Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free wipes.
Experimental Workflow
Caption: Standard workflow for acquiring an ATR-FTIR spectrum.
Step-by-Step Procedure
-
Crystal Cleaning: Thoroughly clean the surface of the ATR diamond crystal with a lint-free wipe soaked in isopropanol. Allow the solvent to evaporate completely.
-
Background Collection: In the spectrometer software, initiate a background scan. This measures the spectrum of the ambient environment (air, CO₂, water vapor) and the ATR crystal itself, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount (1-2 mg) of the this compound powder onto the center of the ATR crystal, ensuring the entire crystal surface is covered.
-
Pressure Application: Lower the instrument's pressure anvil onto the sample until a consistent force is applied. This is crucial to ensure intimate contact between the sample and the crystal surface, which is necessary for a strong, high-quality signal.
-
Data Acquisition: Initiate the sample scan. Typical parameters for a high-quality spectrum are:
-
Spectral Range: 4000–500 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 32 (co-added to improve signal-to-noise ratio)
-
-
Data Processing: After acquisition, the software will automatically perform the background subtraction. Apply a software-based ATR correction to account for the variation of the evanescent wave's penetration depth with wavelength. This correction adjusts the relative peak intensities to make the spectrum more comparable to a traditional transmission spectrum.
-
Final Cleaning: Raise the anvil, and carefully clean the sample powder from the crystal surface using a dry wipe, followed by a final cleaning with isopropanol.
Spectral Analysis and Interpretation
The resulting FTIR spectrum should display a series of distinct absorption bands corresponding to the functional groups detailed in the theoretical framework.
Summary of Key Spectral Data
The following table summarizes the expected characteristic absorption bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Shape | Vibrational Mode Assignment | Functional Group |
| ~3300 | Strong | Very Broad | O-H Stretch (H-bonded) | Boronic Acid |
| ~3080 | Weak-Medium | Sharp | Aromatic C-H Stretch | Aromatic Ring |
| ~2230 | Strong | Sharp | C≡N Stretch | Nitrile |
| ~1605 | Medium | Sharp | C=C Aromatic Ring Stretch | Aromatic Ring |
| ~1470 | Medium | Sharp | C=C Aromatic Ring Stretch | Aromatic Ring |
| ~1350 | Strong | Broad | Asymmetric B-O Stretch | Boronic Acid |
| ~1190 | Medium | Sharp | In-plane B-O-H Bend | Boronic Acid |
| ~830 | Strong | Sharp | C-H Out-of-Plane Bend | Aromatic Ring |
| ~750 | Medium-Strong | Sharp | C-Cl Stretch | Aryl Chloride |
Discussion of Diagnostic Peaks
-
The O-H and B-O Combination (3300 cm⁻¹ and 1350 cm⁻¹): The presence of both a very broad, strong band in the O-H stretching region and a strong, broad band around 1350 cm⁻¹ is definitive evidence for the boronic acid functional group.[7][8][11] The breadth of the O-H stretch confirms the presence of strong intermolecular hydrogen bonding, which is characteristic of boronic acids in the solid state.[7][21]
-
The Sharp Nitrile Signal (~2230 cm⁻¹): This peak is unmistakable. Its sharp profile and high intensity in a region with few other absorptions make it a primary identifier for the cyano group.[14][16] Its presence is a critical confirmation of the compound's identity.
-
Aromatic and Halogen Region (1600-700 cm⁻¹): The series of sharp peaks between 1600 cm⁻¹ and 1450 cm⁻¹ confirms the aromatic backbone.[15] More importantly, the strong absorptions in the lower frequency "fingerprint region," specifically the C-H out-of-plane bending (~830 cm⁻¹) and the C-Cl stretch (~750 cm⁻¹), confirm both the substitution pattern on the ring and the presence of the chlorine atom.[18][19]
Conclusion
FTIR spectroscopy is a powerful and efficient technique for the structural confirmation of this compound. The analysis of its spectrum is straightforward, guided by the predictable and distinct absorption bands of its key functional groups. The simultaneous observation of the broad O-H and strong B-O stretches, the sharp C≡N stretch, and the characteristic aromatic and C-Cl vibrations provides a high degree of confidence in the material's identity and structural integrity. This technical guide provides the theoretical foundation and a validated experimental workflow for researchers and drug development professionals to reliably employ FTIR as a primary analytical tool for this important chemical building block.
References
- 1. This compound CAS#: 677743-50-9 [m.chemicalbook.com]
- 2. This compound Pinacol Ester [myskinrecipes.com]
- 3. This compound | 677743-50-9 [m.chemicalbook.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.williams.edu [web.williams.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Infrared Spectrometry [www2.chemistry.msu.edu]
- 10. BJOC - Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. tsapps.nist.gov [tsapps.nist.gov]
- 13. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 14. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]
- 17. uanlch.vscht.cz [uanlch.vscht.cz]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. FTIR [terpconnect.umd.edu]
- 21. 4-Mercaptophenylboronic acid: conformation, FT-IR, Raman, OH stretching and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solution Landscape: A Technical Guide to the Solubility of 2-Chloro-4-cyanophenylboronic Acid in Organic Solvents
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4-cyanophenylboronic acid is a pivotal building block in modern medicinal chemistry and materials science, frequently employed in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures.[1][2] Despite its widespread use, a comprehensive understanding of its solubility profile across a range of organic solvents remains a critical yet often overlooked parameter for successful reaction design, optimization, and purification. This technical guide provides a holistic overview of the theoretical and practical aspects governing the solubility of this compound, offering a robust framework for its effective utilization in research and development.
Introduction: The Significance of Solubility in Synthetic Chemistry
The solubility of a reagent is a fundamental physical property that dictates its utility in a chemical process. For this compound, an optimal solvent system is crucial for achieving homogeneous reaction conditions, which in turn influences reaction kinetics, yield, and purity. A poorly chosen solvent can lead to incomplete dissolution, resulting in heterogeneous mixtures, reduced reaction rates, and challenging purification protocols. This guide aims to empower researchers with the knowledge to make informed decisions regarding solvent selection for this versatile reagent.
Theoretical Framework: Predicting Solubility Behavior
The solubility of this compound is governed by the interplay of its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" serves as a foundational concept, suggesting that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[3]
The structure of this compound presents a molecule with mixed polarity. The phenyl ring provides a nonpolar character, while the boronic acid, chloro, and cyano functionalities introduce polarity through dipole-dipole interactions and the potential for hydrogen bonding.
-
Boronic Acid Group (-B(OH)₂): This functional group is capable of acting as both a hydrogen bond donor (from the -OH groups) and a hydrogen bond acceptor (at the oxygen atoms). This characteristic suggests favorable interactions with protic and polar aprotic solvents.
-
Cyano Group (-C≡N): The cyano group possesses a strong dipole moment, contributing significantly to the overall polarity of the molecule and favoring interactions with polar solvents.
-
Chloro Group (-Cl): The chloro substituent is electron-withdrawing and contributes to the molecule's dipole moment, further enhancing its affinity for polar solvents.
Based on these structural features, it is anticipated that this compound will exhibit greater solubility in polar organic solvents compared to nonpolar hydrocarbon solvents. The general trend for phenylboronic acids shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[4][5] The presence of both a chloro and a cyano group is expected to further enhance its solubility in polar aprotic solvents.
Qualitative Solubility Analysis: A Practical Approach
A systematic qualitative analysis is the first step in characterizing the solubility profile of this compound. This involves testing its solubility in a range of solvents with varying polarities.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Likely Soluble | The boronic acid group can form strong hydrogen bonds with protic solvents. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Expected to be Highly Soluble | The polar nature of the C-Cl and C-CN bonds, along with the boronic acid, will interact favorably with the dipoles of these solvents. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Likely Soluble | Phenylboronic acids generally show good solubility in ethers.[4][5] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderately Soluble | Offers a balance of polarity to interact with the functional groups. |
| Aromatic | Toluene, Benzene | Sparingly Soluble to Insoluble | The overall polarity of the molecule may limit its solubility in these less polar solvents. |
| Aliphatic | Hexane, Heptane | Likely Insoluble | The significant polarity of the solute is incompatible with these nonpolar solvents. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is essential. The equilibrium solubility method is a reliable technique for this purpose.
Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Volumetric flasks and pipettes
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Centrifuge the vials to ensure complete separation of the undissolved solid from the supernatant.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant from each vial.
-
Dilute the supernatant with a suitable solvent (often the mobile phase of the HPLC) to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.
-
-
Calculation:
-
Calculate the solubility in units such as mg/mL or g/L by taking into account the dilution factor.
-
Self-Validating System and Causality
This protocol incorporates self-validating checks. The presence of undissolved solid at the end of the equilibration period confirms that a saturated solution was achieved. The use of a validated HPLC method with a calibration curve ensures the accuracy and reliability of the quantitative measurement. The choice of a 24-48 hour equilibration time is based on the principle that this duration is generally sufficient for most organic compounds to reach solubility equilibrium.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Figure 1: Experimental workflow for the determination of the solubility of this compound.
Conclusion
A thorough understanding of the solubility of this compound is paramount for its effective application in synthetic chemistry. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure, a practical approach for qualitative assessment, and a detailed, robust protocol for quantitative determination. By following the principles and methodologies outlined herein, researchers can confidently select appropriate solvent systems, leading to improved reaction outcomes and more efficient workflows in the pursuit of novel chemical entities.
References
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling with 2-Chloro-4-cyanophenylboronic Acid
< , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ,
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Chloro-4-cyanophenylboronic Acid
The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4] For this achievement, Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the Nobel Prize in Chemistry in 2010.[1] This palladium-catalyzed reaction is widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[5][6][7]
Within the vast arsenal of building blocks for this reaction, this compound has emerged as a particularly valuable reagent. Its unique substitution pattern—a chloro group ortho to the boronic acid and a cyano group para to it—offers a strategic advantage in multistep syntheses. The electron-withdrawing nature of the cyano and chloro groups can influence the electronic properties and reactivity of the molecule, providing chemists with finer control during synthetic transformations. This moiety is a key intermediate in the synthesis of various biologically active compounds and advanced materials. The cyano group can serve as a handle for further chemical modifications or contribute to the desired electronic properties of the final product.
This guide will provide a comprehensive exploration of the Suzuki-Miyaura coupling utilizing this specific boronic acid, from the fundamental mechanism to detailed experimental protocols and troubleshooting strategies.
Mechanistic Insights: The Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][3][8] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (e.g., an aryl bromide or chloride) to a Pd(0) complex. This step forms a Pd(II) species.[2][8] The reactivity of the halide is a critical factor, with the general trend being I > OTf > Br > Cl.[3][8] While aryl chlorides are generally less reactive than bromides and iodides, modern catalyst systems with electron-rich and bulky phosphine ligands have enabled their efficient use.[5][9][10]
-
Transmetalation: In this step, the organic group from the organoboron reagent (this compound) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[11][12][13][14][15] The choice of base is crucial and can significantly impact the reaction rate and yield.[15]
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][2][8]
Experimental Protocols
PART A: General Considerations and Reagent Selection
1. Palladium Catalyst: The choice of palladium source and ligand is critical for a successful coupling, especially when using less reactive aryl chlorides.
-
Precatalysts: Pre-formed Pd(II) complexes, such as Pd(dppf)Cl2 or palladacycles, are often preferred due to their air and moisture stability.[5] Pd(OAc)2 and Pd2(dba)3 are also common Pd(0) sources that require in-situ formation of the active catalyst with a ligand.[8]
-
Ligands: For coupling with aryl chlorides, electron-rich and sterically hindered phosphine ligands are generally required. Buchwald-type ligands (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs) have shown excellent efficacy.[5][9][10]
2. Base: The base plays a crucial role in activating the boronic acid for transmetalation.[11][12][13][14][15]
-
Common Choices: Inorganic bases such as K2CO3, Cs2CO3, and K3PO4 are widely used.[1] The choice of base can influence reaction kinetics and selectivity. For base-sensitive substrates, milder bases like KF may be employed.[14]
-
Aqueous vs. Anhydrous: Many Suzuki couplings are performed in a biphasic system with an aqueous solution of the base, which can accelerate the reaction.[4] However, anhydrous conditions are also possible and may be necessary for substrates prone to hydrolysis.
3. Solvent: The solvent system must be capable of dissolving the reactants and facilitating the catalytic cycle.
-
Common Solvents: Ethereal solvents like dioxane and THF, as well as aromatic hydrocarbons such as toluene, are frequently used.[1][4] Amide solvents like DMF and DMAc are also effective.[1] Often, a co-solvent of water is added.[1]
-
Green Solvents: In an effort to make the reaction more environmentally friendly, greener solvents such as cyclopentyl methyl ether (CPME) and methyl t-butyl ether (MTBE) have been explored.[16]
PART B: Detailed Step-by-Step Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound. Optimization may be required for different substrates.
Materials and Reagents:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl2 (0.03 mmol, 3 mol%)
-
K2CO3 (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(dppf)Cl2 (0.03 mmol), and K2CO3 (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous Na2SO4.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation and Troubleshooting
Table 1: Optimization of Reaction Conditions
| Entry | Palladium Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh3)4 (5) | - | K2CO3 (2) | Toluene/H2O | 90 | 12 | 65 |
| 2 | Pd(dppf)Cl2 (3) | - | K2CO3 (2) | Dioxane/H2O | 85 | 6 | 88 |
| 3 | Pd2(dba)3 (2) | XPhos (4) | K3PO4 (3) | Dioxane | 100 | 4 | 95 |
| 4 | Pd(OAc)2 (2) | SPhos (4) | Cs2CO3 (2) | THF/H2O | 80 | 8 | 92 |
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium catalyst is active. If using a Pd(0) source, ensure the ligand is present to stabilize it. Consider using a more robust precatalyst.
-
Insufficiently Reactive Halide: Aryl chlorides are less reactive than bromides and iodides. A more active catalyst system (e.g., with Buchwald ligands) or higher temperatures may be necessary.[5][9][10]
-
Poor Solubility: Ensure all reactants are sufficiently soluble in the chosen solvent system.[17]
-
-
Side Reactions:
-
Homocoupling of Boronic Acid: This can occur in the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to Pd(0).[1] Ensure the reaction is thoroughly degassed.
-
Protodeborylation: The boronic acid can be cleaved by protons, especially in aqueous media.[1] Using a less aqueous solvent system or a boronic ester derivative might mitigate this.[17]
-
Dehalogenation of the Aryl Halide: This can be a competing pathway, especially with highly reactive halides and strong bases.[3]
-
-
Difficulty in Purification:
-
Boronic Acid Residues: Excess boronic acid and its byproducts can sometimes be difficult to remove. An aqueous base wash during workup can help.
-
Conclusion
The Suzuki-Miyaura coupling with this compound is a powerful and versatile tool for the synthesis of complex organic molecules. By understanding the underlying mechanism and carefully selecting the reaction parameters—catalyst, ligand, base, and solvent—researchers can achieve high yields and purity. This guide provides a solid foundation for the successful implementation of this important reaction in both academic and industrial settings.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. chem-fan.com [chem-fan.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scilit.com [scilit.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Introduction: The Architectural Importance of Biaryls in Modern Chemistry
An Application Guide to the Synthesis of Functionalized Biaryl Scaffolds Utilizing 2-Chloro-4-cyanophenylboronic Acid
Biaryl structures are a cornerstone of modern molecular design, appearing as critical scaffolds in a vast array of high-value compounds.[1][2] Their prevalence is particularly notable in the pharmaceutical industry, where the biaryl motif is embedded in drugs targeting a wide range of diseases, including inflammatory, cardiovascular, and neurological conditions.[3][4] The unique three-dimensional arrangement and electronic properties of biaryl systems allow them to form specific, high-affinity interactions with biological targets.[5] Beyond medicine, these structures are integral to the development of advanced functional materials such as organic light-emitting diodes (OLEDs) and agrochemicals.[2][6]
The development of efficient methods for constructing the C(aryl)-C(aryl) bond has been a major focus of synthetic organic chemistry. Among the most powerful and versatile tools for this task is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][3] This Nobel Prize-winning methodology is celebrated for its mild reaction conditions, exceptional tolerance of various functional groups, and the commercial availability and low toxicity of its key organoboron reagents.[3][7]
This application note provides a detailed guide to the use of a specialized building block, This compound , in the Suzuki-Miyaura reaction. The strategic placement of the chloro and cyano functionalities on the phenylboronic acid ring offers significant advantages for researchers. The cyano group is a versatile handle for further chemical transformations, while the chloro group provides a secondary, less reactive site for potential subsequent cross-coupling reactions, enabling the selective and sequential synthesis of complex poly-aromatic systems.[7][8]
The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle centered on a palladium complex, which shuttles between Pd(0) and Pd(II) oxidation states.[9][10] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
-
Oxidative Addition : The cycle begins with the insertion of a catalytically active, low-ligated Pd(0) species into the carbon-halogen bond of the aryl halide (Ar¹-X). This step oxidizes the palladium to a Pd(II) complex.[9][11] The rate of this step is highly dependent on the nature of the halide, following the general trend I > Br > Cl > F, a consequence of the corresponding carbon-halogen bond dissociation energies.[8]
-
Transmetalation : In this key step, the organic group from the organoboron reagent (Ar²-B(OR)₂) is transferred to the Pd(II) center, displacing the halide. This process is facilitated by a base (e.g., carbonate, phosphate), which activates the boronic acid by forming a more nucleophilic "ate" complex.[10][12]
-
Reductive Elimination : The final step involves the two organic fragments (Ar¹ and Ar²) coupling to form the new C-C bond of the biaryl product. This process reduces the palladium back to its Pd(0) state, thereby regenerating the active catalyst, which can then re-enter the cycle.[9][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 2'-Chloro-4'-cyano-4-methoxybiphenyl
This protocol details a representative Suzuki-Miyaura coupling between this compound and 4-bromoanisole. It is designed to be a robust starting point for a variety of aryl halide coupling partners.
Materials and Equipment
-
Reagents :
-
This compound
-
4-Bromoanisole (or other aryl halide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Ethyl Acetate, ACS grade
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
-
Equipment :
-
Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon line with manifold)
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
-
Workflow Overview
Caption: Step-by-step workflow for Suzuki-Miyaura biaryl synthesis.
Step-by-Step Methodology
-
Reaction Setup : In a Schlenk flask equipped with a magnetic stir bar, combine this compound (1.2 equiv.), the aryl halide (e.g., 4-bromoanisole, 1.0 equiv.), and anhydrous potassium carbonate (2.0 equiv.).
-
Catalyst and Solvent Addition : To the flask containing the solids, add Palladium(II) acetate (0.02 equiv., 2 mol%) and triphenylphosphine (0.06 equiv., 6 mol%). Add the solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Rationale: Pd(OAc)₂ is a common and stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[10] The phosphine ligand stabilizes the palladium catalyst, preventing its precipitation as palladium black, and influences its reactivity. A biphasic solvent system is often effective for dissolving both the organic substrates and the inorganic base.[14]
-
-
Degassing : Seal the flask and subject the mixture to three cycles of vacuum/backfill with an inert gas (Argon or Nitrogen).
-
Rationale: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would render it inactive. Degassing is a critical step to ensure catalyst longevity and reaction efficiency.
-
-
Reaction : Heat the mixture to 85-100 °C with vigorous stirring. The reaction time can vary from 4 to 24 hours.
-
Rationale: Heating provides the necessary activation energy for the reaction, particularly for the oxidative addition to less reactive aryl chlorides or bromides.
-
-
Monitoring : Follow the consumption of the aryl halide starting material using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Rationale: The aqueous work-up removes the inorganic base and salts. The brine wash helps to remove residual water from the organic phase.
-
-
Purification : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure biaryl product.
Data Presentation and Optimization
The success of a Suzuki-Miyaura coupling often depends on the careful selection of reaction parameters. The following table provides a starting point for optimization.
| Parameter | Reagent/Condition | Typical Range/Value | Rationale & Considerations |
| Catalyst | Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄ | 1-5 mol% | Catalyst choice affects efficiency. Pd(PPh₃)₄ is an active Pd(0) source. Others are precatalysts.[10][13] |
| Ligand | PPh₃, P(o-tol)₃, Buchwald ligands | 2-4 equiv. per Pd | Ligands stabilize the catalyst and tune its reactivity. Bulky, electron-rich ligands can improve yields with challenging substrates. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, CsF | 2-3 equivalents | Base strength can be critical. K₃PO₄ and Cs₂CO₃ are often effective for less reactive substrates.[7][13] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF, DMF | Biphasic or Anhydrous | Solvent choice impacts solubility and reaction rate. Anhydrous conditions may be needed for sensitive substrates.[14][15] |
| Temperature | 80 - 110 °C | Varies with substrate | Higher temperatures are often needed for less reactive aryl chlorides compared to bromides or iodides.[15] |
Selectivity with this compound
A key feature of using di-halogenated substrates in cross-coupling is achieving regioselectivity. In a reaction between an aryl bromide and this compound, the oxidative addition of palladium will occur preferentially at the C-Br bond over the C-Cl bond.[8] This predictable selectivity allows the chloro-substituent to be retained in the product, where it can be used as a handle for a subsequent, potentially different, cross-coupling reaction under more forcing conditions.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of functionalized biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocol described herein provides a reliable and adaptable method for researchers in drug discovery, materials science, and synthetic chemistry. By understanding the underlying catalytic mechanism and the role of each reaction component, scientists can efficiently construct complex molecular architectures, paving the way for the development of novel therapeutics and advanced materials.
References
- 1. fiveable.me [fiveable.me]
- 2. mdpi.com [mdpi.com]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrevlett.com [chemrevlett.com]
- 7. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scispace.com [scispace.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of 2-Chloro-4-cyanophenylboronic Acid in Modern Medicinal Chemistry
An in-depth guide for researchers, scientists, and drug development professionals.
In the intricate landscape of drug discovery, the selection of molecular building blocks is a critical determinant of success. Among the vast arsenal of chemical reagents, substituted phenylboronic acids have emerged as indispensable tools, largely due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction.[1][2][3] 2-Chloro-4-cyanophenylboronic acid is a standout member of this class, offering a unique combination of functionalities that medicinal chemists can strategically exploit.
Its structure is deceptively simple, yet each component confers distinct advantages:
-
The Boronic Acid Moiety (-B(OH)₂): This functional group is the cornerstone of its utility, serving as the reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures that are prevalent in active pharmaceutical ingredients (APIs).[4]
-
The Cyano Group (-CN): Positioned para to the boronic acid, the cyano group is a potent electron-withdrawing group. This electronic influence can modulate the reactivity of the boronic acid in coupling reactions. More importantly, it serves as a key pharmacophoric element, capable of forming critical hydrogen bonds or dipole-dipole interactions within a target protein's binding site. Furthermore, the cyano group is a versatile synthetic handle, readily convertible into other functional groups such as carboxylic acids, amides, or amines, thus expanding molecular diversity.[5]
-
The Chloro Group (-Cl): The ortho chlorine atom introduces both steric and electronic effects. It can influence the dihedral angle of the resulting biaryl product, a crucial factor in conformational rigidity and binding affinity. The chlorine atom can also engage in halogen bonding or other non-covalent interactions with the target protein, enhancing potency and selectivity.
This guide provides a detailed exploration of the applications of this compound, moving from its fundamental role in C-C bond formation to its specific application in the synthesis of cutting-edge therapeutic agents like PARP and kinase inhibitors. We will provide not just the "what" but the "why," explaining the rationale behind its use and offering detailed protocols for its practical implementation in the laboratory.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the primary engine through which this compound is incorporated into complex molecules. This Nobel Prize-winning transformation provides a reliable and functional-group-tolerant method for constructing biaryl scaffolds.[4]
Reaction Principle
The reaction involves the palladium-catalyzed coupling of the organoboron compound (this compound) with an organohalide or triflate. The process is driven by a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
A general scheme of the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle Explained
The efficiency of the Suzuki coupling lies in its well-understood catalytic cycle. Understanding these steps is crucial for troubleshooting and optimizing reaction conditions.
References
Application Notes & Protocols: Strategic Synthesis of Bioactive Heterocycles using 2-Chloro-4-cyanophenylboronic Acid
Introduction: The Strategic Value of Substituted Boronic Acids in Modern Drug Discovery
The landscape of medicinal chemistry is perpetually driven by the quest for molecular scaffolds that offer both novelty and potent biological activity. Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, owing to their ability to engage with biological targets through a variety of interactions.[1] The efficient synthesis of these complex molecules is, therefore, a cornerstone of drug discovery and development. Among the myriad of synthetic tools available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its robustness, functional group tolerance, and mild reaction conditions.
This guide focuses on a particularly valuable building block in this context: 2-Chloro-4-cyanophenylboronic acid . This reagent is not merely a simple arylboronic acid; its specific substitution pattern—an ortho-chloro group and a para-cyano group—imparts unique electronic and steric properties that make it a strategic choice for accessing complex, bioactive heterocycles, particularly in the realm of kinase inhibitors.[2] The electron-withdrawing nature of both the chloro and cyano substituents significantly influences the reactivity of the boronic acid, a factor that must be expertly managed to achieve high-yield, selective syntheses.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a rationale-driven exploration of why and how this compound is a superior choice for specific synthetic challenges, complete with detailed, field-proven protocols and mechanistic insights.
Physicochemical Properties and Reactivity Profile
This compound is a crystalline solid that serves as a versatile coupling partner in Suzuki-Miyaura reactions. Its utility is fundamentally dictated by the electronic effects of its substituents.
| Property | Value |
| Molecular Formula | C₇H₅BClNO₂ |
| Molecular Weight | 181.38 g/mol |
| Appearance | White to off-white crystalline powder |
| CAS Number | 913835-74-2 |
The chloro and cyano groups are strongly electron-withdrawing. This has two primary, somewhat opposing, consequences for the Suzuki-Miyaura coupling:
-
Increased Lewis Acidity: The electron deficiency at the boron center increases its Lewis acidity. This can facilitate the formation of the boronate species (R-B(OH)₃⁻) in the presence of a base, which is a key step for efficient transmetalation.[3]
-
Slower Transmetalation: The transmetalation step, where the aryl group is transferred from boron to the palladium center, is generally favored for electron-rich boronic acids. Electron-deficient arylboronic acids, like the one , can exhibit slower rates of transmetalation.[4]
This dual nature necessitates a carefully optimized reaction protocol. The choice of catalyst, ligand, base, and solvent system becomes critical to overcome the potentially slower transmetalation while leveraging the reagent's stability and unique electronic signature for the synthesis of targeted bioactive molecules.
Core Application: Synthesis of a Spleen Tyrosine Kinase (SYK) Inhibitor Intermediate
A prime example of the strategic application of this compound is in the synthesis of precursors for Spleen Tyrosine Kinase (SYK) inhibitors. SYK is a non-receptor tyrosine kinase that plays a crucial role in the signal transduction of various immune receptors.[5] Consequently, SYK inhibitors are being actively investigated for the treatment of autoimmune diseases, inflammatory disorders, and certain B-cell malignancies.[6]
The 2-amino-4-(substituted-phenylamino)pyrimidine scaffold is a common core in many kinase inhibitors.[6] The following sections provide a detailed protocol for a key Suzuki-Miyaura coupling step in the synthesis of a SYK inhibitor, based on established methodologies.
Experimental Workflow: Suzuki-Miyaura Coupling
This workflow outlines the critical steps for coupling this compound with a heterocyclic halide, specifically a dichloropyrimidine, to form a key intermediate.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Detailed Protocol: Synthesis of 2-Chloro-4-(2-chloro-4-cyanophenyl)pyrimidine
This protocol is designed to be a self-validating system, with clear steps and justifications for the choice of reagents.
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv, e.g., 1.49 g, 10.0 mmol)
-
This compound (1.1 equiv, e.g., 2.00 g, 11.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, e.g., 578 mg, 0.5 mmol)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv, e.g., 4.15 g, 30.0 mmol)
-
1,4-Dioxane, anhydrous (e.g., 40 mL)
-
Water, deionized (e.g., 10 mL)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Vessel Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloropyrimidine (1.49 g, 10.0 mmol), this compound (2.00 g, 11.0 mmol), Tetrakis(triphenylphosphine)palladium(0) (578 mg, 0.5 mmol), and potassium carbonate (4.15 g, 30.0 mmol).
-
Rationale: Pd(PPh₃)₄ is a robust, air-stable Pd(0) catalyst suitable for a wide range of Suzuki couplings. Potassium carbonate is a moderately strong base sufficient to form the active boronate species without promoting significant side reactions. A slight excess of the boronic acid ensures complete consumption of the limiting dichloropyrimidine.
-
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Rationale: An inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst to its inactive Pd(II) state, which would halt the catalytic cycle.
-
-
Solvent Addition: Add anhydrous 1,4-dioxane (40 mL) and deionized water (10 mL) via syringe.
-
Rationale: A biphasic solvent system like dioxane/water is highly effective for Suzuki couplings. Dioxane solubilizes the organic reagents and the catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate complex.
-
-
Reaction: Heat the reaction mixture to 100 °C (reflux) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) every 2-4 hours. The reaction is typically complete within 12-24 hours.
-
Rationale: Elevated temperature is required to overcome the activation energy barrier for the oxidative addition of the less reactive aryl chloride to the palladium center. The C4 position of 2,4-dichloropyrimidine is more reactive towards Suzuki coupling than the C2 position, leading to regioselective substitution.
-
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Rationale: The aqueous work-up removes the inorganic base and salts, as well as any water-soluble byproducts.
-
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 2-chloro-4-(2-chloro-4-cyanophenyl)pyrimidine.
Expected Results and Characterization
| Parameter | Expected Outcome |
| Yield | 75-90% |
| Appearance | White to pale yellow solid |
| Purity (LC-MS) | >95% |
| ¹H NMR | Consistent with the structure of 2-chloro-4-(2-chloro-4-cyanophenyl)pyrimidine |
| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to C₁₁H₅Cl₂N₃ |
Mechanistic Considerations: The Role of Substituents
The success of the Suzuki-Miyaura coupling hinges on a delicate balance between three key steps: oxidative addition, transmetalation, and reductive elimination. The electron-withdrawing chloro and cyano groups on the boronic acid primarily impact the transmetalation step.
Caption: Suzuki-Miyaura catalytic cycle highlighting the transmetalation step.
While the increased Lewis acidity of the boron atom in this compound can be beneficial, the electron-poor nature of the aryl ring being transferred can make the transmetalation step the rate-limiting part of the cycle.[4] To overcome this, the use of highly electron-donating phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) in conjunction with a more advanced palladium precatalyst (e.g., a palladacycle) can be advantageous. These ligands accelerate both the oxidative addition of aryl chlorides and the subsequent transmetalation and reductive elimination steps, leading to higher yields and shorter reaction times.
Conclusion and Future Perspectives
This compound is a highly valuable and strategic reagent for the synthesis of complex bioactive heterocyles. Its unique electronic properties, when properly understood and managed, allow for the construction of molecular scaffolds that are central to modern drug discovery efforts, particularly in the development of kinase inhibitors for oncology and autoimmune diseases. The protocols and mechanistic insights provided herein offer a robust framework for researchers to leverage the full potential of this versatile building block. Future work in this area will likely focus on the development of even more active and universal catalyst systems that can efficiently couple this and other electron-deficient boronic acids at lower catalyst loadings and temperatures, further enhancing the green chemistry profile of these critical synthetic transformations.
References
- 1. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Chloro-4-cyanophenylboronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Biaryl Scaffolds
The construction of biaryl and heteroaryl structures is a cornerstone of modern organic synthesis, particularly in the realms of pharmaceutical and materials science.[1] These motifs are prevalent in a vast array of bioactive molecules, natural products, and functional materials. Among the myriad of methods developed for their synthesis, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a preeminent and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized centers.[2][3] This reaction's popularity stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of its organoboron reagents.[4]
This application note provides a detailed guide to the reaction conditions for the Suzuki-Miyaura coupling of a challenging, yet synthetically valuable, building block: 2-Chloro-4-cyanophenylboronic acid . The presence of both a sterically demanding ortho-chloro substituent and an electron-withdrawing cyano group presents unique challenges that necessitate careful optimization of the reaction parameters. This guide will delve into the mechanistic underpinnings of the reaction to rationalize the selection of catalysts, ligands, bases, and solvents, providing researchers with the knowledge to successfully employ this versatile building block in their synthetic endeavors.
Mechanistic Overview: The Palladium Catalytic Cycle
A fundamental understanding of the Suzuki-Miyaura coupling mechanism is crucial for troubleshooting and optimizing reaction conditions. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[5]
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[6] The choice of base is therefore critical and can significantly influence the reaction rate and outcome.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst which then re-enters the catalytic cycle.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing Reaction Conditions for this compound
The electronic and steric properties of this compound necessitate a carefully selected set of reaction conditions. The electron-withdrawing nature of the cyano group can decrease the nucleophilicity of the boronic acid, while the ortho-chloro substituent provides steric hindrance that can impede both the transmetalation and reductive elimination steps.
Catalyst and Ligand Selection
The choice of palladium precursor and phosphine ligand is paramount for achieving high yields, especially when coupling with less reactive aryl chlorides.
-
Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes (precatalysts). For challenging couplings, precatalysts often offer superior activity and reproducibility.
-
Phosphine Ligands: Electron-rich and bulky phosphine ligands are generally required to facilitate the oxidative addition of aryl chlorides and promote the reductive elimination step. For sterically hindered substrates, ligands with a large bite angle can be particularly effective.
| Ligand Type | Examples | Characteristics & Applications |
| Buchwald-type Ligands | SPhos, XPhos, RuPhos | Electron-rich, bulky biaryl phosphines. Excellent for coupling aryl chlorides and sterically demanding substrates.[5] |
| Carbene Ligands (NHCs) | IPr, SIMes | Strong σ-donors, often more stable than phosphines at high temperatures. Effective for a broad range of Suzuki couplings.[6] |
| Palladacycles | Buchwald Palladacycles | Highly active precatalysts that can lead to lower catalyst loadings and milder reaction conditions. |
The Critical Role of the Base
The base plays a multifaceted role in the Suzuki-Miyaura reaction, primarily by activating the boronic acid to form a more reactive boronate species.[6] The strength and nature of the base can significantly impact the reaction's success.
-
Inorganic Bases:
-
Carbonates (K₂CO₃, Cs₂CO₃): Commonly used and effective for a wide range of substrates. Cesium carbonate is more soluble in organic solvents and can be more effective for challenging couplings.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is often the base of choice for coupling aryl chlorides and sterically hindered substrates.
-
-
Organic Bases: Generally less common but can be useful for substrates that are sensitive to strong inorganic bases.
Solvent Systems
The choice of solvent can influence the solubility of reactants and the stability of catalytic intermediates. Biphasic solvent systems are common in Suzuki-Miyaura couplings, often consisting of an organic solvent and an aqueous base solution.
-
Aprotic Solvents: Dioxane, THF, and toluene are frequently used. Dioxane is a popular choice for its ability to dissolve a wide range of organic compounds and its compatibility with many catalyst systems.
-
Polar Aprotic Solvents: DMF and acetonitrile can be effective but may also coordinate to the palladium center, influencing catalytic activity.
-
Water: The use of water in biphasic systems is common and can facilitate the dissolution of the inorganic base.[7]
Recommended Protocol for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equivalents)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Nitrogen or Argon source
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating block or oil bath
Procedure:
-
To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), K₃PO₄ (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and SPhos (0.04 mmol).
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the reaction vessel.
-
Seal the vessel and stir the mixture at 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Decision Workflow for Optimization
For challenging substrates, such as electron-poor or sterically hindered aryl chlorides, a systematic approach to optimization is recommended.
Figure 2: A decision-making workflow for optimizing challenging Suzuki-Miyaura couplings.
Concluding Remarks
The Suzuki-Miyaura coupling of this compound with aryl halides is a powerful transformation for the synthesis of complex biaryl structures. Success in these couplings hinges on the rational selection of reaction parameters, particularly the catalyst system and base, to overcome the challenges posed by the substrate's electronic and steric properties. The protocols and optimization strategies outlined in this application note provide a robust framework for researchers to effectively utilize this versatile building block in their synthetic campaigns, accelerating the discovery and development of novel chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: The Strategic Use of 2-Chloro-4-cyanophenylboronic Acid in the Synthesis of Pharmaceutical Intermediates
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract 2-Chloro-4-cyanophenylboronic acid is a highly functionalized building block of significant interest in medicinal chemistry and pharmaceutical development. Its unique electronic properties, stemming from the presence of both an electron-withdrawing chloro group and a cyano group, make it a challenging yet valuable reagent for the construction of complex biaryl scaffolds. This document provides an in-depth guide to its application, focusing on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will explore the mechanistic rationale behind protocol design, offer a detailed experimental workflow, discuss troubleshooting strategies, and underscore the reagent's role in synthesizing advanced pharmaceutical intermediates.
Introduction: A Versatile but Demanding Building Block
In the landscape of modern drug discovery, the synthesis of carbon-carbon bonds to create complex molecular architectures is a foundational activity.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of this endeavor, celebrated for its efficiency and functional group tolerance.[3][4] Boronic acids are the key nucleophilic partners in this reaction, and their substitution patterns profoundly influence reactivity.[5][6]
This compound (CAS No. 677743-50-9) is an arylboronic acid characterized by two electron-withdrawing substituents.[7] This electronic deficiency presents specific challenges, primarily a slower rate of transmetalation in the catalytic cycle.[8] However, these functional groups also offer valuable handles for subsequent synthetic transformations, making this reagent a powerful tool for building diversity into potential drug candidates.[9] This guide provides the technical insights and practical protocols necessary to successfully employ this versatile intermediate.
Physicochemical Properties & Safety
Proper handling and storage are paramount for ensuring reagent stability and experimental reproducibility. The key properties and safety considerations are summarized below.
| Property | Value | Reference |
| CAS Number | 677743-50-9 | [7] |
| Molecular Formula | C₇H₅BClNO₂ | [7] |
| Molecular Weight | 181.38 g/mol | [7] |
| Appearance | White to off-white solid | [10] |
| Melting Point | >350 °C (decomposes) | [11] |
| Storage | 2-8°C, dry, sealed environment | [9] |
Safety & Handling: this compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[12][13] Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[14] Avoid inhalation of dust and contact with skin and eyes.[12] Refer to the Safety Data Sheet (SDS) for comprehensive handling and emergency procedures.[12][13][14][15][16]
The Suzuki-Miyaura Coupling: Mechanistic Considerations
The success of a Suzuki-Miyaura coupling hinges on the delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][17] Understanding this cycle is crucial for troubleshooting and optimizing reactions involving electron-deficient boronic acids.
References
- 1. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. echemi.com [echemi.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Pinacol Ester [myskinrecipes.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. 4-Cyanophenylboronic acid = 95 126747-14-6 [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. tcichemicals.com [tcichemicals.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. fishersci.com [fishersci.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocol: Synthesis of Substituted Naphthalenes via Suzuki-Miyaura Coupling with 2-Chloro-4-cyanophenylboronic Acid
Abstract
The naphthalene scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials.[1][2] Its rigid, lipophilic nature allows for specific interactions with biological targets, making it a valuable building block in drug discovery.[3][4] This document provides a detailed guide for the synthesis of functionalized biaryl systems, specifically focusing on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct a C-C bond between a naphthalene moiety and a substituted phenyl ring using 2-Chloro-4-cyanophenylboronic acid. This protocol is designed for researchers, medicinal chemists, and process development scientists, offering in-depth mechanistic insights, a step-by-step experimental procedure, and practical troubleshooting advice.
Reaction Principle: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[5][6] The reaction was first published in 1979, and its significance was recognized with the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[5] The versatility, mild conditions, and high functional group tolerance of this reaction make it exceptionally suitable for complex molecule synthesis in drug development.[7]
The catalytic cycle is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10]
-
Oxidative Addition: A palladium(0) catalyst, typically coordinated to phosphine ligands, inserts into the carbon-halogen bond of the aryl halide (e.g., bromonaphthalene). This changes the oxidation state of the palladium from Pd(0) to Pd(II).[5]
-
Transmetalation: The organoboron species (boronic acid) is activated by a base to form a more nucleophilic boronate complex.[5] This complex then transfers its organic group to the Pd(II) center, displacing the halide. This is often the rate-determining step.[11]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[9][10]
Catalytic Cycle Diagram
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Design & Rationale
The synthesis of a substituted naphthalene using this compound requires careful selection of reagents and conditions. The presence of a chloro-substituent on the boronic acid and a cyano group introduces electronic factors that must be considered. Aryl chlorides are generally less reactive than bromides or iodides, making the choice of catalyst and ligand critical for efficient coupling.[12]
Key Reagents & Considerations
| Reagent/Component | Example | Role & Scientific Rationale |
| Aryl Halide | 1-Bromonaphthalene | The naphthalene source. A bromide is chosen for its good balance of reactivity and stability. |
| Organoboron Reagent | This compound | Provides the substituted phenyl moiety. Used in slight excess (1.2 eq.) to drive the reaction to completion. Boronic acids are generally stable to air and moisture.[5] |
| Palladium Pre-catalyst | Tris(dibenzylideneacetone)-dipalladium(0) (Pd₂(dba)₃) | A stable source of Pd(0), which is the active catalytic species that enters the cycle. |
| Ligand | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | A bulky, electron-rich phosphine ligand (Buchwald ligand). It stabilizes the Pd(0) species and promotes the oxidative addition step, which is crucial for less reactive aryl halides.[12][13] |
| Base | Potassium Carbonate (K₂CO₃) | Activates the boronic acid to form a more nucleophilic boronate anion, which is essential for the transmetalation step.[5][14] |
| Solvent System | 1,4-Dioxane / Water | Dioxane is an excellent solvent for the organic reagents. The addition of water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[14] |
Detailed Experimental Protocol
This protocol describes the synthesis of 1-(2-Chloro-4-cyanophenyl)naphthalene.
Safety Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds are toxic and should be handled with care. Dioxane is a flammable solvent and a suspected carcinogen.
Materials & Equipment
-
1-Bromonaphthalene (98% purity or higher)
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos ligand
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis protocol.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromonaphthalene (1.0 mmol, 1.0 eq.).
-
Addition of Reagents: Add this compound (1.2 mmol, 1.2 eq.) and potassium carbonate (2.5 mmol, 2.5 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst Pd₂(dba)₃ (0.02 mmol, 2 mol % Pd) and the XPhos ligand (0.044 mmol, 4.4 mol %). The pre-catalyst and ligand are added last to minimize exposure to air.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe. The solution should be degassed by bubbling the inert gas through it for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material (1-bromonaphthalene) is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(2-Chloro-4-cyanophenyl)naphthalene.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently anhydrous/degassed solvents.3. Ineffective base. | 1. Ensure proper inert atmosphere technique. Use fresh, high-quality catalyst and ligands.2. Use freshly distilled or commercially available anhydrous solvents. Degas thoroughly.3. Use a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely ground and dry. |
| Significant Side Products | 1. Homocoupling of boronic acid.2. Deboronylation of the boronic acid.3. Dehalogenation of aryl halide. | 1. This can occur at high temperatures. Try lowering the reaction temperature and extending the reaction time.2. This is often base-induced. A weaker base or different solvent system may help.[15]3. Ensure the reaction is truly anaerobic. Traces of oxygen and phosphine oxides can promote this. |
| Difficult Purification | Contamination with residual tin or boron species from previous steps. | While this protocol uses boronic acids, purification can sometimes be challenging. A simple wash of the crude product with a mild acid or base solution during workup can sometimes remove impurities. Re-crystallization can be an effective alternative to chromatography for solid products. |
For particularly challenging substrates, screening different ligands (e.g., SPhos, RuPhos) or palladium sources (e.g., Pd(OAc)₂) may be necessary to optimize the yield.[13]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a robust and highly effective method for synthesizing substituted naphthalenes, which are key structures in pharmaceutical and materials research. By employing this compound as a coupling partner, this protocol provides reliable access to complex biaryl molecules with valuable electronic and structural features. Careful attention to reaction setup, particularly maintaining an inert atmosphere and using high-quality reagents, is paramount for achieving high yields and purity. The insights and procedures detailed in this guide offer a solid foundation for researchers to successfully implement and adapt this powerful synthetic transformation.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Chemical Synthesis of Substituted Naphthalene Derivatives: A Review [ouci.dntb.gov.ua]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. scispace.com [scispace.com]
- 15. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-N Cross-Coupling Reactions Involving 2-Chloro-4-cyanophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Chloro-4-cyanophenyl Moiety in Medicinal Chemistry
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry, where a vast number of drug candidates and active pharmaceutical ingredients (APIs) are nitrogen-containing compounds. Among the myriad of building blocks available to medicinal chemists, 2-Chloro-4-cyanophenylboronic acid stands out as a particularly valuable reagent. Its unique substitution pattern—an electron-withdrawing cyano group and a strategically placed chlorine atom—offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of C-N cross-coupling reactions involving this key intermediate, offering both mechanistic insights and practical, field-proven protocols.
The 2-chloro-4-cyanophenyl scaffold is a key feature in a range of biologically active molecules, including inhibitors of critical enzymes such as TTK kinase and HSP90.[1] The cyano group can act as a hydrogen bond acceptor or be further transformed, while the chlorine atom provides a handle for subsequent cross-coupling reactions or can influence the conformational properties of the final molecule. The boronic acid functionality itself is a gateway to a plethora of cross-coupling reactions, most notably the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions, making it an indispensable tool in the drug discovery arsenal.[2][3]
Mechanistic Considerations: Palladium vs. Copper Catalysis
The two most prevalent methods for the C-N cross-coupling of arylboronic acids are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Chan-Lam coupling.[3][4] The choice between these two catalytic systems is dictated by the specific substrates, desired reaction conditions, and functional group tolerance.
The Buchwald-Hartwig Amination
This powerful reaction typically involves a palladium(0) catalyst, a phosphine ligand, and a base to couple an amine with an aryl halide or pseudohalide.[4] While traditionally used with aryl halides, adaptations for the use of arylboronic acids have been developed. The catalytic cycle, as depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
The selection of the phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often required to facilitate both the oxidative addition and the reductive elimination steps.[5] The choice of base is also crucial for deprotonating the amine and facilitating the transmetalation step.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
The Chan-Lam Coupling
The Chan-Lam coupling offers a complementary, often milder, approach using a copper catalyst.[3][6] This reaction is particularly advantageous as it can often be performed at room temperature and open to the air.[3] The mechanism is thought to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle. A proposed general mechanism involves the transmetalation of the arylboronic acid with a Cu(II) salt, followed by coordination of the amine and subsequent reductive elimination from a Cu(III) intermediate to furnish the desired C-N bond and a Cu(I) species, which is then re-oxidized to Cu(II) by an oxidant, often atmospheric oxygen.[6]
Caption: Proposed catalytic cycle of the Chan-Lam C-N coupling.
Experimental Protocols
The following protocols are provided as robust starting points for the C-N cross-coupling of this compound with aliphatic and aromatic amines. Optimization of reaction parameters may be necessary for specific substrates.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination with an Aliphatic Amine
This protocol is designed for the coupling of primary or secondary aliphatic amines with this compound. The use of a bulky biarylphosphine ligand is often crucial for achieving high yields, especially with challenging substrates.
Materials and Reagents:
| Reagent | Purity | Supplier | Notes |
| This compound | >98% | e.g., Sigma-Aldrich, Combi-Blocks | Store under inert atmosphere. |
| Aliphatic Amine | >98% | Various | Distill or purify as needed. |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | - | Strem, Sigma-Aldrich | Air-sensitive, handle under inert gas. |
| BrettPhos | >98% | Strem, Sigma-Aldrich | Air-sensitive, handle under inert gas. |
| Sodium tert-butoxide (NaOt-Bu) | >98% | Acros, Sigma-Aldrich | Highly hygroscopic, store in a desiccator. |
| Toluene | Anhydrous | Various | Degas before use. |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and BrettPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 mmol, 1.4 equiv.), the aliphatic amine (1.2 mmol, 1.2 equiv.), and anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated 3-chloro-4-cyanobenzonitrile.
Protocol 2: Copper-Catalyzed Chan-Lam Amination with an Aromatic Amine
This protocol provides a milder alternative for the coupling of anilines or other aromatic amines, which can be performed under aerobic conditions.
Materials and Reagents:
| Reagent | Purity | Supplier | Notes |
| This compound | >98% | e.g., Sigma-Aldrich, Combi-Blocks | |
| Aromatic Amine | >98% | Various | |
| Copper(II) Acetate (Cu(OAc)₂) | >98% | Various | Anhydrous is preferred. |
| Pyridine | Anhydrous | Various | Can also act as a ligand. |
| Dichloromethane (DCM) | Anhydrous | Various | |
| 4 Å Molecular Sieves | - | Various | Activated by heating under vacuum. |
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the aromatic amine (1.1 mmol, 1.1 equiv.), and copper(II) acetate (1.5 mmol, 1.5 equiv.).
-
Solvent and Base: Add anhydrous dichloromethane (10 mL) and pyridine (2.0 mmol, 2.0 equiv.).
-
Drying Agent: Add activated 4 Å molecular sieves (approx. 500 mg).
-
Reaction: Stir the reaction mixture vigorously at room temperature, open to the air, for 24-72 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® and wash the pad with dichloromethane.
-
Extraction: Wash the filtrate with a saturated aqueous solution of EDTA to remove copper salts, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.
Caption: General experimental workflow for C-N cross-coupling.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Inactive catalyst. | Use a fresh batch of palladium precatalyst and ligand. Ensure handling under strict inert conditions. Consider using a pre-activated catalyst. |
| Inappropriate base. | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The pKa of the amine will influence the choice of base. | |
| Poor solvent choice. | Screen alternative solvents such as dioxane, THF, or DMF. Ensure the solvent is anhydrous and degassed. | |
| Side Product Formation | Homocoupling of the boronic acid. | Lower the reaction temperature. Use a less concentrated reaction mixture. For Chan-Lam, ensure the presence of a suitable ligand like pyridine. |
| Protodeborylation of the boronic acid. | Use rigorously dried reagents and solvents. A less protic solvent may be beneficial. | |
| Hydrodehalogenation of the product (Buchwald-Hartwig). | This can be a competing pathway. A different ligand/palladium ratio may suppress this side reaction. | |
| Difficulty in Purification | Residual copper or palladium. | For copper, wash with a chelating agent like EDTA. For palladium, consider treatment with a scavenger resin or activated carbon. |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex nitrogen-containing molecules. The choice between palladium- and copper-catalyzed C-N cross-coupling methodologies provides chemists with a flexible toolkit to construct desired C-N bonds. The protocols and insights provided in this guide serve as a comprehensive resource for researchers in drug discovery and development, enabling the efficient and reliable synthesis of novel compounds with potential therapeutic applications. Careful consideration of the reaction mechanism and optimization of key parameters are paramount to achieving high yields and purity in these powerful transformations.
References
- 1. New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation [organic-chemistry.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. Chan-Lam Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-4-cyanophenylboronic Acid from Boroxine
Welcome to the technical support center for the purification of 2-Chloro-4-cyanophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter the common issue of boroxine contamination in their boronic acid samples. Boroxines, the cyclic anhydrides of boronic acids, can significantly impact the reactivity, stoichiometry, and overall success of subsequent synthetic steps, such as Suzuki-Miyaura cross-coupling reactions.
This resource provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to effectively hydrolyze the boroxine back to the desired this compound and purify it to a high degree.
Frequently Asked Questions (FAQs)
Q1: What is a boroxine and why is it present in my this compound sample?
A1: A boroxine is a six-membered ring composed of alternating boron and oxygen atoms, which is formed by the intermolecular dehydration of three boronic acid molecules. This is a reversible process, and the equilibrium between the boronic acid and its boroxine can be influenced by factors such as temperature, solvent, and the presence of water.[1][2][3] Many commercially available boronic acids contain varying amounts of their corresponding boroxine due to their gradual dehydration over time, especially during storage.[4]
Q2: How can I detect the presence of boroxine in my sample?
A2: The presence of boroxine can be detected using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, you will observe a distinct set of aromatic signals for the boroxine in addition to those of the boronic acid. The boroxine peaks are often broader and may appear at slightly different chemical shifts.[4][5] Dissolving the sample in a coordinating solvent like d₄-methanol can help to break up the boroxine and simplify the spectrum.[5]
-
Mass Spectrometry (MS): In the mass spectrum, the boroxine will appear as a higher molecular weight species corresponding to the trimer of the boronic acid minus three water molecules.[5]
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can often separate the boronic acid from its boroxine. The use of a buffered mobile phase, such as 10 mM ammonium acetate, can improve reproducibility.[6]
Q3: What are the negative consequences of having boroxine in my reaction?
A3: Boroxine contamination can lead to several issues in downstream applications:
-
Inaccurate Stoichiometry: Since the molecular weight of the boroxine is different from the boronic acid, using a boroxine-contaminated sample will result in an incorrect molar ratio of reagents in your reaction, potentially leading to lower yields and incomplete conversion.
-
Reduced Reactivity: Boroxines are generally less reactive than their corresponding boronic acids in cross-coupling reactions.[4] The active catalytic species often requires the free boronic acid for efficient transmetalation.
-
Reproducibility Issues: The variable amount of boroxine in different batches of the starting material can lead to inconsistent reaction outcomes, making it difficult to reproduce results.
Q4: Is it possible to use the boroxine-contaminated sample directly in my reaction?
A4: While some reactions may proceed with the boroxine present, it is generally not recommended for the reasons mentioned above. For optimal results, it is best to hydrolyze the boroxine back to the boronic acid before use. Some reaction conditions, particularly those with a water co-solvent, may facilitate the in situ hydrolysis of the boroxine.[1] However, relying on this can be unpredictable.
The Boronic Acid-Boroxine Equilibrium
The reversible nature of boroxine formation is central to both the problem and the solution. The following diagram illustrates this equilibrium.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Recrystallization of 2-Chloro-4-cyanophenylboronic Acid
Welcome to the technical support resource for the purification of 2-Chloro-4-cyanophenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for downstream applications such as Suzuki-Miyaura cross-coupling reactions. Here, we provide a detailed recrystallization protocol, robust troubleshooting advice, and answers to frequently asked questions, grounded in established chemical principles and field experience.
Core Recrystallization Protocol
Q: What is a field-tested and reliable recrystallization protocol for this compound?
A: This protocol is designed to effectively remove common impurities, such as inorganic salts and by-products from protodeboronation, by leveraging the differential solubility of the target compound in a mixed-solvent system at varying temperatures. The principle relies on dissolving the impure solid in a minimum amount of a hot "good" solvent, in which impurities are also soluble, and then inducing crystallization by the addition of a "poor" solvent (anti-solvent) in which the desired compound has limited solubility, followed by controlled cooling.[1][2]
Rationale for Solvent System Selection
For an arylboronic acid with polar (cyano, boronic acid) and non-polar (chlorophenyl) features, a dual-solvent system is often optimal. Ethers and ketones are generally good solvents for phenylboronic acids, while hydrocarbons are poor solvents.[3] We recommend an Ethyl Acetate (EtOAc)/Hexane system. EtOAc is a moderately polar solvent that should effectively dissolve the boronic acid at elevated temperatures, while hexane is a non-polar anti-solvent that will drastically reduce its solubility upon addition and cooling, promoting the formation of pure crystals.
Step-by-Step Experimental Methodology
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal volume of warm ethyl acetate (start with ~3-5 mL) and heat the mixture gently on a hot plate to 50-60°C with stirring. Continue to add ethyl acetate dropwise until the solid is completely dissolved.
-
Expertise & Experience: The key is to use the absolute minimum amount of hot solvent required for complete dissolution. Using an excess will reduce your final yield as more product will remain in the mother liquor upon cooling.
-
-
Hot Filtration (Optional but Recommended): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. This involves quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Trustworthiness: This step is crucial for removing baseline impurities and ensures they are not incorporated into your crystal lattice. Pre-warming the apparatus prevents premature crystallization of the product on the filter paper.
-
-
Induction of Crystallization: Remove the flask from the heat source. While the solution is still warm, slowly add hexane (a non-polar anti-solvent) dropwise with continuous stirring until the solution becomes faintly and persistently cloudy (turbid).
-
Causality: This point of persistent turbidity is the saturation point. Adding a few drops of warm ethyl acetate to redissolve the turbidity will ensure the subsequent cooling process starts from a clear, saturated solution, which is ideal for forming well-defined crystals rather than an amorphous precipitate.[4]
-
-
Crystal Growth: Cover the flask (e.g., with a watch glass or loosely with foil) to prevent solvent evaporation and contamination. Allow the solution to cool slowly to room temperature. Slow cooling is paramount for the formation of large, pure crystals, as it allows the molecules to selectively arrange themselves into a crystal lattice, excluding impurities.[2]
-
Expertise & Experience: Do not rush the cooling process by immediately placing the flask in an ice bath. This can cause the compound to "crash out" of solution, trapping impurities within the rapidly formed solid.
-
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the now cold mother liquor.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystal cake with a small amount of ice-cold anti-solvent (hexane) or a cold mixture of the recrystallization solvents to remove any residual soluble impurities adhering to the crystal surfaces.
-
Trustworthiness: Using ice-cold solvent for washing minimizes the loss of your purified product, which has some finite solubility even in the cold solvent mixture.[5]
-
-
Drying: Dry the purified crystals under vacuum. A vacuum oven at a low temperature (e.g., 30-40°C) can be used to expedite the process. Ensure the product is completely dry before determining the final yield and performing analytical characterization. Boronic acids should be stored in a cool, dry place.[6][7]
Quantitative Data Summary
| Parameter | Recommended Value/Solvent | Rationale & Notes |
| Primary Solvent ("Good") | Ethyl Acetate (EtOAc) | Good solubility for arylboronic acids at elevated temperatures. |
| Anti-Solvent ("Poor") | Hexanes / Heptane | Poor solubility for the target compound, inducing precipitation.[8][9] |
| Initial Solvent Ratio | Start with minimal EtOAc, titrate with Hexane | Aim for a final ratio where the product is insoluble at low temp. (e.g., 1:3 to 1:5 EtOAc:Hexane). |
| Dissolution Temperature | 50-60 °C | Sufficient to dissolve the compound without causing decomposition. Boronic acids can dehydrate at high heat. |
| Cooling Profile | 1. Slow cool to RT (~1-2 hours) | Promotes large, pure crystal formation. |
| 2. Ice bath cool (>30 mins) | Maximizes yield by further decreasing solubility. | |
| Washing Solvent | Ice-cold Hexane or EtOAc/Hexane mixture | Removes mother liquor without dissolving a significant amount of product. |
Recrystallization Workflow Diagram
Caption: Figure 1: Recrystallization Workflow for this compound.
Troubleshooting Guide
Q: My compound "oiled out" during cooling instead of forming crystals. What went wrong and how can I fix it?
A: Oiling out occurs when the solute's solubility decreases so rapidly upon cooling that it separates as a super-saturated liquid phase before it has time to form an ordered crystal lattice. This is common if the boiling point of the solvent is lower than the melting point of the solute or if the solution is cooled too quickly.
-
Immediate Fix: Reheat the mixture until the oil redissolves completely. Add a little more of the "good" solvent (ethyl acetate) to decrease the level of supersaturation. Then, allow it to cool much more slowly. Vigorous stirring during the initial phase of cooling can sometimes help.
-
Preventative Measures:
-
Reduce Cooling Rate: Insulate the flask to ensure very slow cooling.
-
Adjust Solvent System: Try a different solvent system with a higher boiling point, such as Toluene/Hexane or Dichloroethane.[4]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Q: My final yield is very low. How can I improve it?
A: Low yield is a common issue in recrystallization and can stem from several factors.
-
Excessive "Good" Solvent: Using too much ethyl acetate in the initial dissolution step is the most frequent cause. The product will remain dissolved in the mother liquor even after cooling. Solution: Next time, use less solvent. To recover material from the current mother liquor, you can try to evaporate some of the solvent and re-cool the concentrated solution.
-
Premature Crystallization: If you performed a hot filtration and the apparatus was not sufficiently pre-warmed, the product may have crystallized on the filter paper or in the funnel stem.
-
Washing with Warm Solvent: Washing the collected crystals with room temperature or warm solvent will dissolve a portion of your product. Solution: Always use ice-cold washing solvents and use them sparingly.[5]
-
Inherent Solubility: The compound may have significant solubility in the cold solvent mixture. Solution: Ensure you have cooled the flask in an ice bath for an adequate amount of time (30-60 minutes) to minimize this.
Q: My purified material is still impure according to NMR/LC-MS analysis. What are the next steps?
A: If a single recrystallization is insufficient, you have several options.
-
Repeat the Recrystallization: A second recrystallization will often remove the remaining impurities.
-
Change the Solvent System: The impurities may have similar solubility properties to your product in the chosen solvent system. Try a different pair of solvents, for example, hot ethanol and water.[10]
-
Acid/Base Extraction: Arylboronic acids have acidic properties. You can dissolve the material in an organic solvent (like EtOAc), wash with a mild aqueous base (e.g., NaHCO₃ solution) to extract the boronic acid into the aqueous layer, discard the organic layer containing non-acidic impurities, and then re-acidify the aqueous layer (e.g., with 1M HCl) to precipitate the pure boronic acid, which can then be filtered or extracted back into an organic solvent.[11] This method is effective for separating the boronic acid from its corresponding protodeboronated arene.
Frequently Asked Questions (FAQs)
Q: How do I choose the best recrystallization solvent if the recommended system doesn't work?
A: The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[1] To screen for new solvents, take a small amount of your crude material (~20 mg) in a test tube and add a few drops of the solvent. If it dissolves immediately at room temperature, it's a poor choice. If it doesn't dissolve, heat the mixture. If it dissolves when hot and then precipitates upon cooling, you have found a good candidate.
Q: What are the common impurities found in crude this compound?
A: Common impurities include:
-
Boroxine: The trimeric anhydride formed by the dehydration of three boronic acid molecules. This is often in equilibrium with the boronic acid form.[3]
-
Protodeboronated Arene: The corresponding arene (2-chloro-4-cyanobenzene) resulting from the cleavage of the C-B bond.[11]
-
Starting Materials & Reagents: Residual reagents from the synthesis.
-
Inorganic Salts: Salts leftover from the reaction workup.
Q: How should I properly store the purified this compound?
A: Arylboronic acids should be stored in a tightly sealed container in a cool, dry place, preferably refrigerated and under an inert atmosphere (like nitrogen or argon) if possible.[6][12] They are sensitive to heat and moisture, which can promote decomposition and anhydride formation.
Q: Can I use column chromatography to purify this compound?
A: While possible, column chromatography on standard silica gel is often challenging for boronic acids. They can be quite polar and may streak badly or stick irreversibly to the acidic silica gel, leading to low recovery.[10][11][13] If chromatography is necessary, consider using neutral alumina or deactivating the silica gel with a small amount of acid (like boric acid) or base (like triethylamine) in the eluent.[4][13][14]
References
- 1. mt.com [mt.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. 4-Cyanophenylboronic acid | CAS#:126747-14-6 | Chemsrc [chemsrc.com]
- 7. fishersci.com [fishersci.com]
- 8. WO2014023576A1 - Process for the preparation of 2-cyanophenylboronic acid and esters thereof - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. This compound Pinacol Ester [myskinrecipes.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Overcoming low yields in Suzuki coupling with 2-Chloro-4-cyanophenylboronic acid
Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling applications. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate complex synthetic challenges. This guide is specifically designed to address the nuances of working with 2-Chloro-4-cyanophenylboronic acid, a substrate known for its potential to deliver low yields if not handled with precise control.
The unique electronic and steric properties of this reagent—namely, the passivating effect of the chloride and the strong electron-withdrawing nature of the cyano group—present distinct hurdles. This resource provides a structured approach to diagnosing issues and optimizing reaction conditions to achieve high-yield, reproducible results.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses the most common failure modes encountered when using this compound. Each question represents a typical experimental observation, followed by a detailed causal analysis and actionable solutions.
Q1: My reaction has stalled with a significant amount of the aryl halide starting material remaining. What is the most likely cause and how do I fix it?
A1: Causal Analysis & Solution
This observation strongly points to a slow or inefficient oxidative addition step. The Carbon-Chlorine (C-Cl) bond is significantly stronger and less reactive than C-Br or C-I bonds, making its activation the rate-limiting step for many Suzuki couplings.[1][2] The electron-deficient nature of your aryl halide partner can further complicate this.
Primary Cause: The catalytic system, specifically the palladium ligand, is not electron-rich or bulky enough to efficiently break the C-Cl bond and initiate the catalytic cycle. Standard ligands like triphenylphosphine (PPh₃) are often insufficient for this task.[3]
Solutions:
-
Upgrade Your Ligand: The most effective solution is to switch to a more potent ligand designed for activating aryl chlorides.
-
Electron-Rich, Bulky Monophosphine Ligands (Buchwald Ligands): These are the gold standard for challenging couplings. Ligands like SPhos, XPhos, or RuPhos dramatically accelerate oxidative addition.[4][5]
-
N-Heterocyclic Carbenes (NHCs): Ligands such as IPr or IMes are strong electron donors that can also effectively promote the coupling of aryl chlorides.[6]
-
-
Increase Temperature: Raising the reaction temperature can provide the necessary energy to overcome the activation barrier of oxidative addition.[4][7] However, be mindful of potential substrate or product degradation at temperatures exceeding 120 °C.
-
Choose an Appropriate Palladium Pre-catalyst: Using a pre-formed Pd(0) source like Pd₂(dba)₃ can be more effective than Pd(II) sources (e.g., Pd(OAc)₂) which require in-situ reduction.[6] Modern, pre-activated palladacycle pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) are highly efficient and air-stable, simplifying reaction setup.[8]
| Catalyst System | Ligand Type | Key Advantage | Typical Loading (mol%) | Recommended For |
| Pd₂(dba)₃ + XPhos | Buchwald Ligand | Excellent for electron-neutral/rich aryl chlorides. | 1.5 - 3 | General-purpose, highly reliable. |
| XPhos Pd G3 | Palladacycle Pre-catalyst | Air-stable, highly active, simplifies setup. | 1.5 - 3 | Most applications, including hindered substrates. |
| Pd(OAc)₂ + SPhos | Buchwald Ligand | High activity for a broad range of aryl chlorides. | 2 - 4 | When optimizing from a Pd(II) source. |
| [Pd(IPr)]-PEPPSI | NHC Pre-catalyst | Very robust and thermally stable. | 2 - 4 | High-temperature reactions or heteroaromatic chlorides. |
Q2: My starting materials are consumed, but the yield is low and I'm observing significant amounts of a homocoupled biphenyl (from the boronic acid). What's happening?
A2: Causal Analysis & Solution
The formation of a biaryl byproduct derived from the self-coupling of this compound points to two primary issues: inefficient transmetalation or the presence of oxygen.
Primary Causes:
-
Inefficient Transmetalation/Base Issue: The base is crucial for activating the boronic acid into a more nucleophilic boronate species, which is necessary for the transmetalation step.[1][4][9] If the base is too weak or poorly soluble, the transmetalation step can be slow. This allows the palladium intermediate to undergo side reactions, including homocoupling.[10][11]
-
Oxygen Contamination: The presence of O₂ can oxidize the Pd(0) catalyst to Pd(II), which promotes the homocoupling of boronic acids.[8][10]
Solutions:
-
Optimize the Base and Solvent System:
-
Use a Stronger, Soluble Base: Switch from weaker bases like Na₂CO₃ to stronger, more effective bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3][4] These bases are more effective at forming the active boronate species.
-
Ensure Proper Mixing: The base must be finely powdered to maximize its surface area and reactivity.
-
Consider a Water Co-solvent: While seemingly counterintuitive, a small amount of water (e.g., in a 10:1 dioxane/water mixture) can increase the solubility of the base and facilitate the formation of the reactive boronate species.[4][12]
-
-
Implement Rigorous Degassing: Oxygen must be meticulously removed from the reaction mixture.
-
Solvent Degassing: Degas your solvent for at least 30 minutes by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[13][14]
-
Inert Atmosphere: Assemble your reaction under a positive pressure of inert gas. Evacuate and backfill the reaction vessel with inert gas three times before adding the solvent.[3]
-
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
Q3: I'm observing a significant amount of 4-chlorobenzonitrile in my crude reaction mixture. What is this side product and how do I prevent its formation?
A3: Causal Analysis & Solution
The presence of 4-chlorobenzonitrile indicates that protodeboronation is occurring. This is a common side reaction where the boronic acid's C-B bond is cleaved and replaced with a C-H bond from a proton source (like water or alcohol solvents), consuming your nucleophile.[4][11]
Primary Cause: this compound is particularly susceptible to protodeboronation. The strong electron-withdrawing cyano group makes the ipso-carbon more electrophilic and the C-B bond weaker and more prone to cleavage, especially under harsh basic conditions or at elevated temperatures.[4]
Solutions:
-
Modify the Base:
-
Use a Milder Base: If your aryl halide partner is sufficiently reactive, switching to a milder base like potassium fluoride (KF) can suppress protodeboronation.[4][6]
-
Employ Anhydrous Conditions: For highly sensitive substrates, using strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be very effective, as it avoids the presence of water which is a primary proton source.[4][15]
-
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative that is more resistant to protodeboronation.
-
Pinacol Ester (BPin): Converting the boronic acid to its corresponding neopentyl glycol or pinacol boronate ester can significantly enhance its stability.[4][16] These esters often participate in the coupling reaction with comparable or even improved efficiency.
-
Trifluoroborate Salts (BF₃K): Potassium trifluoroborate salts are highly stable, crystalline solids that are resistant to protodeboronation and can be used directly in the coupling reaction.[6]
-
-
Lower the Reaction Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate to minimize the rate of the decomposition pathway.[4]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Suzuki coupling, and why is the choice so critical for my substrate?
The base performs a critical, threefold role in the catalytic cycle.[1] First and foremost, it reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻).[1][9][17] This activation is essential for the transmetalation step, where the aryl group is transferred from boron to the palladium center. Secondly, the base facilitates the regeneration of the active palladium catalyst.[1] For a challenging substrate like an aryl chloride, ensuring the transmetalation step is fast and efficient is paramount to prevent catalyst decomposition or side reactions. A strong, soluble base like K₃PO₄ ensures a sufficient concentration of the active boronate species to drive the reaction forward.[3][4]
Q2: Can the cyano group on my boronic acid interfere with the palladium catalyst?
Yes, this is a potential, though less common, issue. Cyanide ions (CN⁻) are known to be potent poisons for palladium catalysts.[18] While the cyano group in this compound is covalently bound, under harsh reaction conditions (high temperature, very strong base), it's conceivable that it could coordinate to the palladium center or degrade to release cyanide, leading to catalyst deactivation. If you suspect catalyst poisoning, using a higher catalyst loading or a more robust ligand system (like those from the Buchwald or NHC families) can sometimes overcome this issue.
Q3: Is it always better to use anhydrous conditions?
Not necessarily. The role of water is nuanced. As mentioned, a small amount of water can be beneficial by improving the solubility of inorganic bases like K₃PO₄ or Cs₂CO₃, thereby accelerating the crucial transmetalation step.[4][12] However, excess water, especially in combination with a strong base and high temperature, can promote the undesired protodeboronation of your electron-deficient boronic acid.[3] The ideal condition is often a carefully controlled, minimally aqueous system (e.g., Dioxane/H₂O 10:1) or, for highly sensitive substrates, a completely anhydrous system.[15]
Experimental Protocols
Protocol 1: General Procedure for a Challenging Suzuki Coupling
This protocol provides a robust starting point for the coupling of an aryl chloride with this compound, utilizing a modern catalyst system.
Reagents:
-
Aryl Chloride (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
XPhos Pd G3 Pre-catalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.5 equiv)
-
Anhydrous, degassed 1,4-Dioxane and Water (10:1 ratio)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl chloride, this compound, K₃PO₄, and the XPhos Pd G3 pre-catalyst.[3]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[3]
-
Solvent Addition: Add the degassed Dioxane/H₂O solvent mixture via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the aryl chloride.
-
Reaction Execution: Place the flask in a preheated oil bath or heating block set to 100-110 °C and stir vigorously.[3]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. m.youtube.com [m.youtube.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2-Chloro-4-cyanophenylboronic Acid in Cross-Coupling Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of 2-Chloro-4-cyanophenylboronic acid in cross-coupling reactions. As a sterically hindered and electron-deficient building block, this reagent presents unique challenges and opportunities in synthesis. This resource aims to empower you with the knowledge to navigate these complexities and achieve optimal results in your experiments.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific issues that you may encounter during your cross-coupling reactions with this compound. The question-and-answer format is designed to help you quickly identify and resolve common problems.
Question 1: I am observing a significant amount of a byproduct with a mass corresponding to the replacement of the boronic acid group with a hydrogen atom. What is happening and how can I prevent it?
Answer:
This is a classic case of protodeboronation , a common side reaction for many boronic acids, especially those that are electron-deficient like this compound.[1] The electron-withdrawing nature of the cyano and chloro groups makes the carbon-boron bond more susceptible to cleavage by a proton source.
Causality and Mitigation Strategies:
-
Influence of Base and Water: The presence of water and a strong base can accelerate protodeboronation. The base activates the boronic acid for the desired transmetalation step but also increases the concentration of hydroxide ions, which can facilitate this undesired side reaction.
-
Troubleshooting Protocol:
-
Switch to a milder base: Instead of strong bases like NaOH or KOH, consider using weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water is a primary proton source for protodeboronation.[2] Switching to anhydrous conditions with a suitable non-aqueous base can be beneficial.
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative like a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate can protect it from premature decomposition. These derivatives slowly release the active boronic acid species into the reaction mixture, keeping its concentration low and minimizing the rate of protodeboronation.[3]
-
-
-
Reaction Temperature and Time: Prolonged reaction times and high temperatures can increase the extent of protodeboronation.
-
Troubleshooting Protocol:
-
Monitor the reaction closely: Use techniques like TLC or LC-MS to determine the optimal reaction time and avoid unnecessary heating.
-
Lower the temperature: If the desired coupling is efficient at a lower temperature, reducing the heat can suppress protodeboronation.
-
-
Question 2: My reaction is producing a symmetrical biaryl, 2,2'-dichloro-4,4'-dicyanobiphenyl, as a major byproduct. What is causing this homocoupling?
Answer:
The formation of a symmetrical biaryl from the boronic acid is known as homocoupling . This side reaction can be promoted by several factors, including the presence of oxygen and certain metal catalysts.
Causality and Mitigation Strategies:
-
Oxygen-Mediated Homocoupling: Oxygen can promote the oxidative homocoupling of boronic acids.
-
Troubleshooting Protocol:
-
Thorough Degassing: Ensure that all solvents are rigorously degassed before use by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and execution.
-
-
-
Catalyst-Induced Homocoupling: The choice of palladium source and ligands can influence the extent of homocoupling. In some cases, copper salts, which can be present as impurities or added as co-catalysts, are known to promote the homocoupling of arylboronic acids.
-
Troubleshooting Protocol:
-
Use a Pd(0) source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to Pd(II) sources that require in situ reduction.
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling over homocoupling.
-
-
Question 3: I am attempting a Suzuki-Miyaura coupling, but I am getting a low yield of the desired product and recovering a significant amount of my starting aryl halide. What could be the issue?
Answer:
Low conversion of the aryl halide in the presence of this compound can be due to several factors related to the reactivity of this specific boronic acid and the overall reaction conditions.
Causality and Mitigation Strategies:
-
Inefficient Transmetalation: The electron-deficient nature and the steric hindrance from the ortho-chloro group of this compound can slow down the transmetalation step in the catalytic cycle.
-
Troubleshooting Protocol:
-
Optimize the Base: The choice of base is critical for activating the boronic acid. A screening of different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) is recommended.
-
Ligand Selection: Employing highly active phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), can significantly enhance the rate of transmetalation for challenging substrates.[4]
-
Solvent System: The polarity of the solvent can influence the transmetalation step. A screen of solvents like dioxane, toluene, or DMF, often with a small amount of water, may be necessary.
-
-
-
Catalyst Deactivation: The cyano group has the potential to coordinate to the palladium center, which could lead to catalyst inhibition or deactivation.
-
Troubleshooting Protocol:
-
Increase Catalyst Loading: A modest increase in the palladium catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) might be necessary to overcome any catalyst deactivation.
-
Use of Pre-catalysts: Utilizing well-defined palladium pre-catalysts can ensure a more consistent generation of the active catalytic species.
-
-
Question 4: Can the cyano group on the phenylboronic acid hydrolyze to a carboxylic acid under typical Suzuki-Miyaura conditions?
Answer:
While the hydrolysis of nitriles to carboxylic acids is a known transformation, it typically requires more forcing conditions (i.e., strong acid or base and high temperatures for prolonged periods) than those used in most Suzuki-Miyaura reactions.[5][6] Under standard, optimized Suzuki conditions (e.g., using a carbonate or phosphate base at temperatures around 80-110 °C for a few hours), significant hydrolysis of the cyano group is generally not expected to be a major side reaction.
However, if your reaction involves very high temperatures, extended reaction times, or the use of strong hydroxide bases, the potential for nitrile hydrolysis increases. If you suspect this is occurring, you can analyze your crude reaction mixture by LC-MS or NMR for the presence of the corresponding carboxylic acid.
Mitigation Strategy:
-
If hydrolysis is confirmed, switching to milder bases (K₃PO₄, Cs₂CO₃) and optimizing the reaction time and temperature to the minimum required for the desired transformation should resolve the issue.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable for long-term storage?
A1: Like many boronic acids, this compound can be sensitive to air and moisture over time, potentially leading to decomposition. For long-term storage, it is recommended to keep it in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a cool, dark, and dry place. For critical applications, using freshly purchased or recently purified material is always the best practice.
Q2: I am planning a Buchwald-Hartwig amination. Can I couple an amine directly to the carbon bearing the boronic acid group of this compound?
A2: The Buchwald-Hartwig amination is a cross-coupling reaction between an aryl halide (or pseudohalide) and an amine.[7] It does not directly couple an amine to the carbon of a boronic acid. In this context, this compound would typically be used in a preceding Suzuki-Miyaura reaction to synthesize a biaryl system, which might then be a substrate for a subsequent Buchwald-Hartwig amination if it contains a suitable halide leaving group.
Q3: Can I perform a Sonogashira coupling with this compound?
A3: The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[8] Similar to the Buchwald-Hartwig amination, it does not directly involve a boronic acid as the coupling partner for the alkyne. You would first need to use the this compound in a Suzuki-Miyaura coupling to create a molecule with a halide that can then participate in a Sonogashira reaction.
Q4: Given the ortho-chloro substituent, should I be concerned about chemoselectivity if my coupling partner also has multiple halide substituents?
A4: Yes, chemoselectivity can be a key consideration. The reactivity of aryl halides in palladium-catalyzed cross-coupling generally follows the trend: I > Br > OTf > Cl.[1] The ortho-chloro group on the boronic acid is sterically hindering and electronically deactivating for oxidative addition, making it less reactive than other halides that might be present on your coupling partner. This difference in reactivity can often be exploited to achieve selective cross-coupling at a more reactive site (e.g., an aryl iodide or bromide) while leaving the chloro group on the boronic acid moiety intact for potential further functionalization.
Experimental Protocols & Visualizations
Protocol 1: Troubleshooting Protodeboronation by Conversion to a Pinacol Ester
This protocol provides a method for converting this compound to its more stable pinacol ester derivative, which can then be used in a Suzuki-Miyaura coupling reaction with slow release of the boronic acid.
Materials:
-
This compound
-
Pinacol
-
Toluene or another suitable azeotroping solvent
-
Dean-Stark apparatus
-
Round-bottom flask and condenser
-
Magnetic stirrer and heat source
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 equiv) and pinacol (1.1 equiv).
-
Add a sufficient amount of toluene to suspend the reagents.
-
Heat the mixture to reflux and collect the water that azeotropes off in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure. The resulting crude this compound pinacol ester can often be used directly in the subsequent cross-coupling reaction without further purification.
Caption: Troubleshooting workflow for protodeboronation.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heat source
Procedure:
-
To a Schlenk flask or sealed tube, add the aryl bromide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Simplified Suzuki-Miyaura cycle and key side reactions.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. CN112608284A - Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine - Google Patents [patents.google.com]
- 3. research.rug.nl [research.rug.nl]
- 4. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Protodeboronation of 2-Chloro-4-cyanophenylboronic Acid
Welcome to the dedicated technical support guide for handling 2-chloro-4-cyanophenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this and other electron-deficient boronic acids in their work. Protodeboronation is a frequently encountered side reaction that can significantly impact reaction efficiency, yield, and purity. This guide provides in-depth, field-proven insights into the causes, troubleshooting, and prevention of this undesired transformation under basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue?
Protodeboronation is a chemical reaction where a carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, effectively converting an organoboronic acid back into its parent arene.[1] In the context of a Suzuki-Miyaura coupling, this is a detrimental side reaction as it consumes the boronic acid, reducing the yield of the desired coupled product and generating an impurity that can be difficult to separate.[1][2] This process is particularly problematic under the basic aqueous conditions often required for cross-coupling reactions.[2][3]
Q2: What is the specific mechanism for protodeboronation under basic conditions?
Under basic conditions, the protodeboronation of an arylboronic acid (ArB(OH)₂) typically proceeds through the formation of a more reactive tetrahedral boronate anion (ArB(OH)₃⁻).[1][3] This is a pre-equilibrium step where a hydroxide ion attacks the Lewis acidic boron center. The subsequent rate-limiting step for many simple arylboronic acids is the reaction of this boronate species with a proton source, typically water, leading to the cleavage of the C-B bond.[1]
Caption: Base-catalyzed protodeboronation pathway.
Q3: Why is this compound exceptionally susceptible to this reaction?
The susceptibility of arylboronic acids to protodeboronation is highly dependent on the electronic nature of the substituents on the aromatic ring.[1] this compound is particularly prone to this reaction due to the presence of two strong electron-withdrawing groups (EWG), the chloro and cyano groups.
-
Inductive and Resonance Effects: Both the ortho-chloro and para-cyano groups pull electron density away from the carbon atom attached to the boron (the ipso-carbon). This polarization weakens the carbon-boron bond.
-
Aryl Anion Stability: For highly electron-deficient arenes, an alternative mechanistic pathway involving the formation of a transient aryl anion becomes possible.[4][5] The strong EWGs on this compound can stabilize this transient negative charge, significantly accelerating the rate of protodeboronation under strongly basic conditions.[5][6]
Q4: How do common reaction parameters influence the rate of protodeboronation?
Several factors can be tuned to control the rate of protodeboronation:
-
Base: The choice and concentration of the base are critical. Strong aqueous bases (e.g., NaOH, KOH) at high pH (>10) rapidly form the reactive boronate anion, accelerating protodeboronation.[2] Weaker bases (e.g., K₂CO₃, K₃PO₄) or non-aqueous conditions can suppress the reaction.
-
Solvent: The presence of a proton source is required. Protic solvents, especially water, facilitate the reaction. Using anhydrous solvents can significantly reduce the rate of protodeboronation.
-
Temperature: Like most undesired side reactions, the rate of protodeboronation generally increases with higher temperatures. Running the reaction at the lowest effective temperature for the desired cross-coupling is advisable.
-
Boronic Acid Concentration: Interestingly, for some systems, self-catalysis can occur when the pH is close to the pKa of the boronic acid, where both the acid and its conjugate base are present in significant concentrations.[4]
Troubleshooting Guide
Problem: My Suzuki-Miyaura coupling reaction has a low yield, and I've identified 2-chloro-4-cyanobenzene as the major byproduct. What is happening?
Answer: The presence of 2-chloro-4-cyanobenzene is a definitive indicator of protodeboronation. Your boronic acid is being consumed by this side reaction before it can participate in the catalytic cycle of the Suzuki-Miyaura coupling. The reaction conditions—likely a combination of a strong aqueous base, elevated temperature, and a slow catalytic turnover for the main reaction—are favoring the protodeboronation pathway.
Caption: A logical workflow for troubleshooting protodeboronation.
Problem: How can I quantitatively monitor the extent of protodeboronation during my reaction?
Answer: Real-time monitoring is crucial for understanding the kinetics of your reaction. The most effective techniques include:
-
NMR Spectroscopy: This is a powerful tool. You can take aliquots from your reaction mixture at various time points, quench the reaction, and analyze by ¹H NMR or ¹⁹F NMR (if applicable).[3] ¹¹B NMR is also highly informative for observing the speciation of boron compounds.[7]
-
HPLC/UPLC-MS: High-Performance Liquid Chromatography (HPLC) is ideal for separating and quantifying the starting boronic acid, the desired product, and the protodeboronated byproduct.[7] A stability-indicating method is essential. Coupling this with Mass Spectrometry (MS) allows for definitive identification of all species.[7]
Problem: What strategies can I implement to minimize protodeboronation in my next experiment?
Answer: A multi-faceted approach is most effective:
-
Change the Base and Solvent: Switch from strong aqueous bases (NaOH, KOH) to anhydrous or less basic conditions. Anhydrous potassium phosphate (K₃PO₄) or cesium fluoride (CsF) in solvents like toluene, dioxane, or 2-MeTHF are excellent choices.[8]
-
Use a Boronic Ester: Convert the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate. These derivatives exhibit greater stability and participate in "slow-release" of the active boronic acid into the reaction, keeping its instantaneous concentration low and minimizing side reactions.[9][10]
-
Optimize the Catalyst: Employ a highly active palladium catalyst and ligand system (e.g., a 4th generation G4-XPhos precatalyst). A faster catalytic turnover for the desired Suzuki coupling will help it outcompete the slower protodeboronation side reaction.[2]
-
Control Temperature: Run the reaction at the lowest temperature that allows for efficient cross-coupling.
| Parameter | Condition Favoring Protodeboronation | Recommended Condition to Suppress Protodeboronation | Rationale |
| Base | Strong, aqueous (e.g., 2M NaOH) | Weaker, anhydrous (e.g., K₃PO₄, CsF) | Minimizes water concentration and reduces pH. |
| Solvent | Protic, aqueous mixtures (e.g., H₂O/Dioxane) | Anhydrous aprotic (e.g., Toluene, 2-MeTHF) | Removes the primary proton source required for C-B bond cleavage. |
| Temperature | High (>80 °C) | Low to Moderate (RT to 60 °C) | Slows the rate of the undesired protodeboronation reaction. |
| Boron Reagent | Boronic Acid | Pinacol or MIDA Boronate Ester | Increases stability and allows for slow release of the active reagent.[9][10] |
Experimental Protocols
Protocol 1: QC Analysis of this compound via NMR
Objective: To assess the purity of the starting material and quantify any pre-existing protodeboronated impurity.
Methodology:
-
Sample Preparation: Accurately weigh ~10 mg of this compound and an internal standard (e.g., 1,3,5-trimethoxybenzene) into a vial.
-
Dissolution: Dissolve the sample in a deuterated aprotic solvent such as DMSO-d₆ or CD₃CN to prevent degradation during analysis.
-
¹H NMR Analysis: Acquire a quantitative ¹H NMR spectrum. Integrate the signals corresponding to the aromatic protons of the boronic acid, the protodeboronated impurity (2-chloro-4-cyanobenzene), and the internal standard. Calculate the purity based on the relative integrations.
-
¹¹B NMR Analysis: Acquire an ¹¹B NMR spectrum. A sharp signal around 28-30 ppm (relative to BF₃·OEt₂) is characteristic of the trigonal planar boronic acid. The presence of other signals could indicate boroxine formation or other boron-containing impurities.
Protocol 2: General Suzuki-Miyaura Coupling to Suppress Protodeboronation
Objective: To perform a Suzuki-Miyaura coupling using conditions designed to minimize the protodeboronation of this compound.
Materials:
-
Aryl Halide (1.0 eq)
-
This compound pinacol ester (1.2 - 1.5 eq)
-
Palladium Precatalyst (e.g., G4-XPhos-Pd, 1-2 mol%)
-
Anhydrous Base (e.g., K₃PO₄, 3.0 eq)
-
Anhydrous Solvent (e.g., 2-MeTHF or Toluene)
Procedure:
-
Inert Atmosphere: To a dry reaction vessel, add the aryl halide, the boronic ester, the palladium precatalyst, and the anhydrous base.
-
Degassing: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Stir the mixture at the desired temperature (start with a moderate temperature, e.g., 60 °C) and monitor the reaction progress by HPLC or TLC.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Cyano Group Hydrolysis During Suzuki Coupling
Welcome to the technical support center for navigating a common but challenging side reaction in Suzuki-Miyaura coupling: the hydrolysis of the cyano group. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful C-C bond-forming reaction and encounter issues with nitrile functionality. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-proven insights to help you troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my cyano group getting hydrolyzed during my Suzuki coupling reaction?
A1: The Suzuki-Miyaura reaction is typically performed under basic conditions, often in the presence of water, to facilitate the crucial transmetalation step.[1][2][3] Unfortunately, these are also the classic conditions for the hydrolysis of a nitrile (cyano group) to either a primary amide or a carboxylic acid.[4][5][6] The hydroxide ions, acting as a nucleophile, can attack the electrophilic carbon of the nitrile, initiating the hydrolysis cascade.[4][5] Elevated temperatures, often used to drive the Suzuki coupling to completion, will further accelerate this undesired hydrolysis.[7]
Q2: What are the products of cyano group hydrolysis?
A2: The hydrolysis proceeds in two main stages. The initial product is a primary amide.[6][7][8] Under forcing conditions (strong base, high temperature, prolonged reaction time), this amide can be further hydrolyzed to the corresponding carboxylic acid (or its carboxylate salt under basic conditions).[5][6][9]
Q3: At what stage of the Suzuki catalytic cycle does hydrolysis occur?
A3: Hydrolysis is not part of the palladium catalytic cycle itself. It is a competing background reaction that affects the nitrile-containing substrate (either the organohalide or the organoboron species) throughout the reaction time, as long as the requisite conditions (base, water, heat) are present.
Q4: Are there alternative coupling reactions I should consider if hydrolysis is unavoidable?
A4: While the Suzuki coupling is highly versatile, if cyano group hydrolysis proves intractable, you might consider other cross-coupling reactions that can be run under anhydrous or non-basic conditions. However, many alternatives have their own limitations. For instance, Stille coupling can be performed under neutral conditions but uses toxic organotin reagents.[2] Nickel-catalyzed couplings are also an emerging alternative and have been shown to couple aryl nitriles through C-CN bond cleavage, though this is a different transformation.[10] In most cases, optimizing the Suzuki protocol is the most direct path forward.
Section 2: Troubleshooting Guide: Suppressing Nitrile Hydrolysis
This section provides a systematic approach to diagnosing and solving issues related to cyano group hydrolysis. We will explore the causality behind each experimental choice.
Issue 1: Significant formation of the corresponding primary amide or carboxylic acid.
This is the most direct evidence of undesired hydrolysis. The key is to modify the reaction conditions to disfavor the nucleophilic attack of hydroxide on the cyano group while still promoting the desired Suzuki coupling.
Root Cause Analysis & Solution Workflow
The workflow below outlines a logical progression for troubleshooting. Start with the least disruptive changes (temperature) and proceed to more significant modifications (base, solvent, catalyst system).
Caption: A logical workflow for troubleshooting cyano group hydrolysis.
Solution 1: Temperature Optimization
Causality: Both Suzuki coupling and nitrile hydrolysis are accelerated by heat. However, they may have different activation energies. Often, lowering the temperature can significantly reduce the rate of hydrolysis while still allowing the catalytic cycle to proceed at an acceptable rate, especially with a highly active catalyst system.
Experimental Protocol:
-
Set up your standard Suzuki reaction as a baseline.
-
Set up several parallel reactions at reduced temperatures (e.g., 80 °C, 60 °C, 40 °C, and room temperature).
-
Use a highly active catalyst system (e.g., a Pd(II) precatalyst with a bulky, electron-rich phosphine ligand like XPhos or SPhos) to compensate for the lower temperature.[2][11][12]
-
Monitor all reactions over time (e.g., 2, 6, 12, 24 hours) by LC-MS or TLC to track the formation of the desired product versus the hydrolysis byproducts.
-
Identify the optimal temperature that provides the best ratio of product to byproduct in a reasonable timeframe.
Solution 2: Base Selection
Causality: The choice and strength of the base are critical. Strong bases like NaOH or KOH in aqueous solutions provide a high concentration of hydroxide ions, aggressively promoting hydrolysis. Weaker bases can be effective for the Suzuki coupling while minimizing the rate of nitrile hydrolysis.
Recommended Bases to Mitigate Hydrolysis:
| Base | Strength | Common Solvent(s) | Rationale & Key Considerations |
| K₃PO₄ | Moderate | Dioxane/H₂O, Toluene/H₂O | Often a good first choice. Provides sufficient basicity for transmetalation without being overly aggressive.[1] |
| K₂CO₃ | Moderate | Dioxane/H₂O, THF/H₂O | Another common and effective choice, generally milder than hydroxides.[1] |
| Cs₂CO₃ | Moderate | THF/H₂O, Dioxane | Often provides good results, though it is more expensive.[1] |
| KF | Weak | THF, DMF | An excellent choice for base-sensitive substrates. The fluoride ion is thought to activate the boronic acid for transmetalation without generating significant hydroxide.[3][13] |
| Organic Bases | Weak | Toluene, THF | Bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, particularly in nearly anhydrous conditions, but are often less effective for the Suzuki coupling itself. |
Solution 3: Solvent System Modification
Causality: The presence of water is a prerequisite for hydrolysis. While Suzuki couplings are often run in aqueous mixtures to help dissolve the inorganic base and facilitate the reaction, minimizing the water content can drastically reduce hydrolysis.
Experimental Protocol:
-
Reduce Water Content: Instead of a 4:1 or 5:1 organic/water ratio, try 10:1 or even 20:1. Ensure your base is still sufficiently soluble.
-
Use a More Hydrophobic Solvent: Solvents like toluene are less miscible with water than THF or dioxane. This can create a biphasic system where the concentration of water and base in the organic phase (where your substrate is) is lower.
-
Attempt Anhydrous Conditions: This is more advanced and requires careful selection of the base and boron source.
-
Reagents: Use an anhydrous solvent (e.g., dry Toluene, THF, or Dioxane).
-
Base: Use a base that does not require water, such as potassium fluoride (KF) or cesium fluoride (CsF).
-
Boron Source: Consider using a more stable boronic ester (e.g., a pinacol or MIDA ester) instead of a boronic acid, as they are less prone to side reactions like protodeboronation.[12][14]
-
Solution 4: Protecting Groups (A Last Resort)
Causality: If all other methods fail, the nitrile group can be temporarily converted into a different functional group that is stable to the Suzuki conditions—a strategy known as using a "protecting group".[15] This adds steps to the synthesis (protection and deprotection) and should be considered a last resort.[16]
Potential Strategy: The cyano group itself is not typically protected. A more common strategy in complex synthesis is to carry a precursor to the nitrile through the coupling reaction. For example, coupling an aldehyde-containing substrate and then converting the aldehyde to a nitrile post-coupling via an oxime dehydration. This avoids the issue entirely. However, direct protection is not a common or straightforward strategy for nitriles in this context. It is more effective to manage the reaction conditions as described above.
Section 3: Mechanistic Deep Dive
Understanding the competing reaction pathways is key to rational optimization.
The Suzuki-Miyaura Catalytic Cycle
The desired reaction proceeds through a well-established catalytic cycle.
Caption: The core catalytic cycle of the Suzuki-Miyaura reaction.[1][2][17]
The Competing Hydrolysis Pathway
Simultaneously, the base and water in the reaction mixture can initiate hydrolysis of the nitrile.
Caption: The stepwise pathway of base-catalyzed nitrile hydrolysis.[4][5]
Your goal is to accelerate the Suzuki cycle (left) while decelerating the hydrolysis pathway (right). Every troubleshooting step described above is designed to manipulate the relative rates of these two competing processes.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 10. Carbon-carbon formation via Ni-catalyzed Suzuki-Miyaura coupling through C-CN bond cleavage of aryl nitrile. | Semantic Scholar [semanticscholar.org]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Protecting group - Wikipedia [en.wikipedia.org]
- 16. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 17. byjus.com [byjus.com]
Technical Support Center: Effect of Bulky Phosphine Ligands on Suzuki-Miyaura Coupling with 2-Chloro-4-cyanophenylboronic Acid
Prepared by the Gemini Senior Application Scientist Team
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on navigating the challenges associated with using 2-Chloro-4-cyanophenylboronic acid and its coupling with deactivated aryl chlorides. Our goal is to synthesize technical accuracy with field-proven insights to ensure your experimental success.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.
Question 1: My reaction shows low or no conversion when coupling an aryl chloride with this compound. What is the most likely bottleneck?
Answer: The most probable bottleneck is the oxidative addition step. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the strength of the C-Cl bond.[1][2] This initial, rate-limiting step of the catalytic cycle involves the insertion of the Pd(0) catalyst into the aryl-chloride bond.[1]
-
Causality: For this step to proceed efficiently, the palladium center must be sufficiently electron-rich to break the C-Cl bond. Standard phosphine ligands like triphenylphosphine (PPh₃) often fail to create a catalytic species active enough to couple these challenging substrates.[3]
-
Solution: Employ bulky, electron-rich dialkylbiaryl phosphine ligands, commonly known as "Buchwald ligands."[4] Ligands such as XPhos or SPhos are specifically designed for this purpose.[5][6] Their steric bulk promotes the formation of a highly reactive, monoligated L₁Pd(0) species, while their electron-donating properties enrich the palladium center, dramatically accelerating oxidative addition.[3][4]
Question 2: I'm observing a significant amount of homocoupling byproduct from my boronic acid. How can I minimize this?
Answer: Homocoupling of boronic acids to form a symmetrical biaryl is a common side reaction, often driven by the presence of oxygen or an inefficient transmetalation step relative to other pathways.[7][8]
-
Causality: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling of two boronic acid molecules.[8] Alternatively, if the desired cross-coupling is slow, these side reactions become more prevalent.
-
Solutions:
-
Rigorous Degassing: Ensure your reaction mixture and solvents are thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[7][9]
-
Use a slight excess of Boronic Acid: Employing 1.1–1.5 equivalents of the boronic acid can help drive the desired cross-coupling reaction to completion.[7]
-
Optimize the Catalyst System: A highly active catalyst system featuring a bulky phosphine ligand can accelerate the main catalytic cycle, outcompeting the homocoupling pathway.
-
Question 3: My analysis shows byproducts consistent with protodeboronation of the this compound. What is the cause and how can I prevent it?
Answer: Protodeboronation is the undesired cleavage of the C–B bond, replacing it with a C-H bond, which consumes your starting material.[7][10] This side reaction is often catalyzed by the base and any water present in the reaction.
-
Causality: While essential for activating the boronic acid for transmetalation, the base can also facilitate this destructive pathway.[10] Some studies have shown that certain palladium(II) complexes with bulky phosphine ligands can also accelerate protodeboronation, making careful condition selection critical.[10]
-
Solutions:
-
Optimize the Base: Switch from strong hydroxide bases (e.g., NaOH) to milder inorganic bases. Potassium phosphate (K₃PO₄) is often an excellent choice for difficult couplings as it is strong enough to promote transmetalation but can reduce the rate of protodeboronation.[9] Cesium carbonate (Cs₂CO₃) is another effective but more costly alternative.[9]
-
Control Water Content: While a small amount of water can be beneficial, excess water can promote protodeboronation. Using anhydrous solvents is a good starting point. If the reaction requires a co-solvent, carefully control the amount of water added.[9]
-
Use Boronic Acid Esters: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), which is less susceptible to premature decomposition.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of bulky phosphine ligands in the Suzuki-Miyaura catalytic cycle?
A1: Bulky phosphine ligands play a crucial dual role that enhances catalytic efficiency, particularly for challenging substrates.[11][12]
-
Electronic Effect: They are strong σ-donors, increasing the electron density on the palladium atom. This makes the metal center more nucleophilic and facilitates the oxidative addition of the aryl halide.[1][11]
-
Steric Effect: Their large size (high cone angle) favors the formation of coordinatively unsaturated, 14-electron monoligated L₁Pd(0) complexes. These species are more catalytically active than their more coordinated counterparts.[3][4] Furthermore, the steric strain in the resulting Pd(II) intermediate helps to accelerate the final reductive elimination step, releasing the biaryl product and regenerating the active catalyst.[11][13]
The Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura cycle with bulky phosphine ligands.
Q2: What are "Buchwald Ligands," and why are they so effective for coupling aryl chlorides?
A2: "Buchwald Ligands" are a class of electron-rich dialkylbiaryl phosphine ligands developed by the laboratory of Professor Stephen Buchwald. Prominent examples include XPhos, SPhos, and RuPhos.[5][14][15] They are exceptionally effective for coupling unactivated or deactivated substrates like aryl chlorides because their structure is rationally designed to provide an optimal balance of steric and electronic properties needed to overcome the high activation barrier of the oxidative addition step.[4][16]
Q3: Should I use a palladium precursor like Pd(OAc)₂ with a separate ligand, or a pre-formed precatalyst?
A3: While generating the catalyst in situ from a source like Pd(OAc)₂ or Pd₂(dba)₃ and a separate ligand is common, using modern palladium precatalysts (e.g., XPhos Pd G3 or RuPhos Pd G4) is highly recommended for challenging couplings.[17][18] These precatalysts are air- and moisture-stable complexes that contain the palladium and ligand in the correct stoichiometry. They reliably and rapidly generate the active monoligated Pd(0) species in solution, often leading to more reproducible results, lower catalyst loadings, and shorter reaction times.[17]
Ligand Selection Guide for Challenging Couplings
The choice of ligand is paramount for success. The following table provides a comparison of common phosphine ligands.
| Ligand | Key Features | Primary Application |
| PPh₃ (Triphenylphosphine) | Standard, moderately bulky, less electron-donating. | Routine couplings of aryl iodides and bromides. Often ineffective for aryl chlorides.[3] |
| PCy₃ (Tricyclohexylphosphine) | Bulky, strongly electron-donating alkylphosphine. | Effective for some aryl chlorides but can be sensitive to air. |
| SPhos (Buchwald Ligand) | Bulky and electron-rich biarylphosphine. | Highly versatile for a broad range of Suzuki couplings, including hindered and heteroaryl substrates.[5] |
| XPhos (Buchwald Ligand) | Very bulky and electron-rich biarylphosphine. | Considered a "gold standard" for difficult couplings, especially deactivated and sterically hindered aryl chlorides.[5][6] |
Optimized Experimental Protocol
This protocol provides a robust starting point for the coupling of this compound with a representative deactivated aryl chloride.
Reaction: Coupling of 4-Chloroanisole with this compound.
Reagents & Materials:
-
4-Chloroanisole (1.0 equiv)
-
This compound (1.2 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed Water
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add 4-chloroanisole, this compound, K₃PO₄, and the XPhos Pd G3 precatalyst.[9]
-
Inert Atmosphere: Seal the vessel with a septum cap. Evacuate and backfill with the inert gas three times to ensure the complete removal of oxygen.[9]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to create a 10:1 solvent mixture. The final concentration with respect to the aryl chloride should be approximately 0.2 M.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously.[9]
-
Monitoring: Monitor the reaction's progress periodically by taking small aliquots and analyzing them via TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting difficult Suzuki couplings.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald Phosphine Ligands [merckmillipore.com]
- 6. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Pd-Catalyzed Suzuki–Miyaura and Hiyama–Denmark Couplings of Aryl Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nasc.ac.in [nasc.ac.in]
- 18. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Suzuki Reactions with Electron-Deficient Boronic Acids
As a Senior Application Scientist, I've frequently seen researchers encounter challenges when employing electron-deficient boronic acids in Suzuki-Miyaura cross-coupling reactions. These substrates, while crucial for accessing a wide range of important molecules in pharmaceuticals and materials science, are notoriously susceptible to side reactions that can diminish yields and complicate purification. This guide is structured to address the most common issues in a practical, question-and-answer format, explaining not just what to do, but why a particular strategy works, grounding our advice in established mechanistic principles.
FAQ 1: Overcoming Low to Non-Existent Product Yield
Low yield is the most frequent complaint. The root cause often lies in the inherent properties of electron-deficient boronic acids, which can lead to slow, inefficient catalytic turnover or decomposition of the starting material.
Q1: My reaction with an electron-deficient boronic acid is failing or giving a very low yield. What are the primary causes?
A1: When a Suzuki coupling with an electron-deficient boronic acid fails, the issue typically stems from one of two areas: the stability of the boronic acid itself or the efficiency of the catalytic cycle.
-
Protodeboronation: This is the most common culprit. Electron-deficient boronic acids are highly susceptible to protodeboronation, a reaction where the C–B bond is cleaved and replaced by a C–H bond, effectively destroying your starting material.[1][2] This process is often accelerated by strong bases, elevated temperatures, and the presence of protic solvents like water.[3][4]
-
Inefficient Catalytic Turnover: The Suzuki catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] An electron-withdrawing group on the boronic acid makes it less nucleophilic, which can slow down the crucial transmetalation step. Furthermore, if the resulting biaryl product is electron-deficient, the final reductive elimination step can also become rate-limiting.
Below is a workflow to diagnose the primary issue.
Q2: How do I select the optimal palladium catalyst and ligand for these challenging substrates?
A2: Standard catalysts like Pd(PPh₃)₄ often fail with electron-deficient partners. Success requires a catalyst system that can accelerate the sluggish steps of the catalytic cycle.
The solution is to use bulky, electron-rich phosphine ligands .[7][8] These ligands promote the formation of highly reactive, low-coordinate Pd(0) species that undergo rapid oxidative addition.[9] More importantly, their steric bulk and electron-donating ability accelerate the rate-limiting reductive elimination step to release the final product.[7]
| Ligand Type | Examples | Key Advantages for Electron-Deficient Partners |
| Buchwald Biarylphosphines | XPhos, SPhos, RuPhos | Highly effective at accelerating both oxidative addition and reductive elimination. Often the first choice for difficult couplings.[7] |
| Bulky Alkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃) | Very electron-rich, excellent for promoting oxidative addition with less reactive halides like aryl chlorides.[6] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable and active palladium complexes, suitable for a wide range of challenging couplings. |
Recommendation: Start with a modern palladium pre-catalyst that incorporates one of these ligands, such as XPhos Pd G3 or SPhos Pd G4 . These are air-stable and provide a reliable source of the active Pd(0) catalyst in the reaction mixture.[7][10]
Q3: What is the best base to use for Suzuki couplings with electron-deficient boronic acids?
A3: Base selection is a delicate balance. The base is required to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[3][6] However, excessively strong or nucleophilic bases can aggressively promote protodeboronation.[3]
| Base Category | Examples | Use Case and Rationale |
| Carbonates | K₂CO₃, Cs₂CO₃ | Moderately strong. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents. A good starting point for many systems.[3] |
| Phosphates | K₃PO₄ | A weaker, non-nucleophilic base. It is often the base of choice for sensitive substrates prone to protodeboronation or for reactions with base-labile functional groups.[7] |
| Fluorides | KF, CsF | Particularly useful for protecting against protodeboronation. The fluoride anion can form a more stable fluoroborate species, which can still participate in transmetalation.[3][6] |
| Hydroxides | NaOH, KOH | Generally avoided for electron-deficient boronic acids. Their high basicity and nucleophilicity significantly increase the rate of protodeboronation.[5] |
Recommendation: Begin with K₃PO₄ . If protodeboronation remains an issue, switching to fluoride sources like KF or CsF can be beneficial. Using anhydrous conditions is also highly recommended to suppress this side reaction.[3]
FAQ 2: Managing Side Reactions and Impurities
Even when the reaction proceeds, major impurities can make product isolation a nightmare. The two most common side products are from protodeboronation and homocoupling.
Q4: I'm observing significant protodeboronation of my electron-deficient boronic acid. How can I prevent this?
A4: As discussed, protodeboronation is the bane of these reactions.[1] Beyond optimizing the base (Q3), here are the most effective strategies to suppress it:
-
Use a More Stable Boron Reagent: The best way to prevent protodeboronation is to use a derivative of the boronic acid that is more stable under the reaction conditions.[2][3] These reagents act as a "slow release" source of the boronic acid, keeping its concentration low at any given time and minimizing its exposure to decomposition pathways.[1][11]
-
Pinacol Boronic Esters (BPin): Significantly more stable than the corresponding boronic acids.[3][11]
-
MIDA Boronates: Highly stable, crystalline solids that are resistant to chromatography and harsh conditions.[11]
-
Potassium Trifluoroborate Salts (BF₃K): Very stable to air and moisture and often show enhanced reactivity.[3]
-
-
Control Reaction Temperature: Higher temperatures accelerate protodeboronation.[3] Run the reaction at the lowest temperature that allows for efficient catalytic turnover (typically 80–110 °C).
-
Ensure Anhydrous Conditions: While some Suzuki reactions benefit from a small amount of water to dissolve the base, it should be strictly avoided for substrates prone to protodeboronation.[3] Use anhydrous solvents and oven-dried glassware.
Q5: Homocoupling of my boronic acid (Ar-Ar) is a major side product. What causes this and how can I minimize it?
A5: The formation of a biaryl product derived from two molecules of your boronic acid is known as homocoupling. This side reaction is typically promoted by the presence of oxygen.[7] Oxygen can either re-oxidize the active Pd(0) catalyst to Pd(II) in a way that facilitates this side reaction, or it can be involved in other oxidative pathways.[12]
Prevention is straightforward:
-
Thorough Degassing: Your solvent must be rigorously degassed before use. The most common methods are:
-
Sparging: Bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes.
-
Freeze-Pump-Thaw: For ultimate oxygen removal, perform at least three cycles of freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and thawing.
-
-
Maintain an Inert Atmosphere: The reaction vessel must be purged with an inert gas, and the reaction should be run under a positive pressure of argon or nitrogen.[3] Use Schlenk techniques or a glovebox for the best results.
FAQ 3: Advanced Strategies & Experimental Protocols
Q6: When should I definitively switch from a boronic acid to a boronic ester or trifluoroborate salt?
A6: You should switch to a more stable derivative under the following circumstances:
-
When Protodeboronation is Unavoidable: If you have optimized the base, temperature, and solvent and still observe significant protodeboronation, the inherent instability of your specific boronic acid is the problem. This is common for many electron-deficient heteroaryl boronic acids (e.g., 2-pyridyl).[8][11]
-
For Sequential Cross-Couplings: If you are performing multiple, sequential cross-coupling reactions on a single molecule, using a highly stable MIDA boronate is advantageous. It can withstand a variety of reaction conditions before being cleaved for the final coupling step.[3]
-
For Shelf-Life and Handling: Boronic acids can dehydrate to form boroxines or decompose upon storage. Boronic esters and trifluoroborate salts are generally more stable crystalline solids with a longer shelf life.[2][11]
Q7: Can you provide a reliable starting protocol for a Suzuki coupling with a challenging electron-deficient arylboronic acid?
A7: Absolutely. This protocol is a robust starting point designed to mitigate the common failure modes. Optimization will likely be necessary for your specific substrates.
General Protocol for Challenging Suzuki-Miyaura Coupling
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-deficient boronic acid derivative (e.g., pinacol ester, 1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).[7]
-
Inert Atmosphere: Seal the vessel with a septum cap. Evacuate and backfill with argon or nitrogen three times. Maintain a positive pressure of inert gas.
-
Catalyst Addition: Under the positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1–2 mol%).[7]
-
Solvent Addition: Add a degassed, anhydrous solvent (e.g., Dioxane or Toluene, to a concentration of 0.1–0.5 M with respect to the limiting reagent) via syringe.[3]
-
Reaction: Place the vessel in a preheated heating block or oil bath and stir vigorously at the desired temperature (start at 80–100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography for 2-Chloro-4-cyanophenylboronic Acid Purification
This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists encountering challenges with the purification of 2-Chloro-4-cyanophenylboronic acid and related arylboronic acids via column chromatography. The unique chemical properties of boronic acids necessitate specialized approaches to overcome common issues like poor recovery, peak tailing, and on-column degradation. This document provides in-depth troubleshooting strategies and frequently asked questions to empower you to develop robust and efficient purification protocols.
Troubleshooting Guide: Common Issues & Solutions
The purification of arylboronic acids by silica gel chromatography is notoriously challenging.[1] The primary obstacle is the interaction between the electron-deficient boron atom (a Lewis acid) and the lone pairs on the oxygen of the silanol groups (Lewis bases) on the silica surface.[2] This can lead to a host of problems, which are summarized below.
| Observed Problem | Probable Cause(s) | Recommended Solutions & Explanations |
| Low or No Recovery: Compound sticks irreversibly to the top of the column. | 1. Strong Adsorption: The Lewis acidic boron atom is binding strongly to the Lewis basic silanol (Si-OH) groups on the silica surface.[2][3] 2. Degradation: Protodeboronation (cleavage of the C-B bond) can occur on the acidic silica surface, especially with prolonged exposure. | 1. Deactivate the Stationary Phase: a) Boric Acid Treatment: Impregnate the silica gel with boric acid. This masks the Lewis basic sites on the silica, suppressing the over-adsorption of your compound and improving recovery.[4][5] b) Base Treatment: Add a small amount (0.1-1%) of a non-nucleophilic base like triethylamine (TEA) to the mobile phase to neutralize the acidic silanol groups.[6] 2. Use an Alternative Stationary Phase: a) Neutral Alumina: Alumina is less acidic than silica and can be a suitable alternative, particularly for boronic esters.[3][6] b) Reversed-Phase (C18) Silica: While less common for primary purification, it can be effective. However, boronic acids may elute quickly with little retention, and peak streaking can still occur.[3][7] |
| Significant Peak Tailing / Streaking on TLC and Column: The spot on the TLC plate or the elution band from the column is elongated and not compact. | 1. Strong Analyte-Stationary Phase Interaction: As above, the interaction with silanol groups causes a slow, uneven desorption process. 2. Compound Overload: Applying too much sample for the column size. 3. Inappropriate Mobile Phase Polarity: The eluent is not strong enough to effectively move the compound along the stationary phase. | 1. Modify Stationary/Mobile Phase: Implement the deactivation strategies mentioned above (boric acid or TEA). 2. Add a Mobile Phase Modifier: Incorporating a small amount of a polar modifier like methanol or a chelating agent can sometimes disrupt the problematic interactions and improve peak shape. For reversed-phase, adjusting the pH can be critical.[8] 3. Reduce Sample Load: Ensure you are not exceeding the binding capacity of your column (typically 1-5% of the silica gel weight). |
| Appearance of New, More Polar Impurities After Chromatography: Analysis of the collected fractions shows a new spot near the baseline that was not in the crude material. | 1. On-Column Hydrolysis: If purifying the corresponding pinacol ester of this compound, the acidic silica gel can catalyze its hydrolysis back to the more polar (and less mobile) free boronic acid.[2][9] | 1. Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time the compound spends on the silica.[4] 2. Use Deactivated Silica: Boric acid or base treatment will suppress this hydrolysis.[2] 3. Use a More Stable Ester: Consider using more sterically hindered or stable boronic esters, such as 1,1,2,2-tetraethylethylene glycol esters [ArB(Epin)s], which show enhanced stability on silica gel.[1][10] 4. Use Low-Silanol Activity RP-HPLC Columns: For analytical purposes or small-scale purification, reversed-phase columns with minimal residual silanols (e.g., Waters XTerra MS C18) are designed to reduce on-column hydrolysis.[9] |
| Inconsistent Elution Profile: The compound's retention factor (Rf) changes between TLC runs or the compound elutes at a different solvent polarity than expected. | 1. Variable Silica Gel Activity: The water content of silica gel significantly affects its activity. "Wet" silica is less active and will result in higher Rf values.[11] 2. Mobile Phase Composition Changes: Evaporation of the more volatile solvent component (e.g., hexane) from the TLC tank or eluent reservoir changes the polarity. | 1. Standardize Silica Gel Handling: Always use silica gel from the same manufacturer and batch if possible. Avoid leaving it exposed to air for extended periods. 2. Maintain Mobile Phase Integrity: Keep TLC tanks and eluent reservoirs covered to prevent solvent evaporation. Prepare fresh mobile phase for each purification. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sticking to the silica gel column?
A: This is the most common issue when purifying boronic acids. The root cause lies in the fundamental chemistry of the two materials. The boron atom in your compound is Lewis acidic (electron-deficient), while the silica gel surface is covered in silanol groups (Si-OH), which are Lewis basic (possessing lone pairs of electrons on the oxygen). This acid-base interaction leads to strong adsorption, preventing your compound from eluting properly.[2] In some cases, this interaction can be strong enough to be considered irreversible, leading to significant product loss.
Q2: Should I use normal-phase (silica/alumina) or reversed-phase (C18) chromatography?
A: For preparative, large-scale purification, modified normal-phase chromatography is typically the most practical and cost-effective method.
-
Normal-Phase (Recommended with modification): Standard silica gel is problematic, but its performance can be drastically improved by deactivation, for example, by pre-treating it with boric acid.[4][5] This approach is often successful and scalable. Neutral alumina is another viable option that is less acidic than silica.[3]
-
Reversed-Phase: C18 columns are generally used for analytical HPLC or small-scale purifications. While they avoid the issue of acidic silanols, boronic acids can be highly polar and may have poor retention.[7] Furthermore, removing large volumes of water/methanol from the purified fractions can be energy-intensive, and some boronic acids may decompose upon prolonged heating during solvent evaporation.[3]
Q3: What is boric acid-treated silica gel and how do I prepare it?
A: Boric acid-treated silica gel is a stationary phase that has been modified to reduce the strong adsorption of boronic acids and their esters. The boric acid effectively "caps" the Lewis basic sites on the silica surface, preventing your target molecule from binding irreversibly.[4] A simple procedure for its preparation is described in the protocol section below. This technique has been shown to be effective for both thin-layer chromatography (TLC) and flash column chromatography, successfully suppressing the loss of compounds due to over-adsorption.[5]
Q4: Can I just purify the pinacol ester of this compound instead? Is it easier?
A: Converting the boronic acid to its pinacol ester is a very common strategy to improve stability and ease of handling. Boronic acid pinacol esters are generally less polar and more stable than the free boronic acids.[12] However, they are not immune to purification challenges. The pinacol ester can still interact with silica gel, leading to streaking, and more importantly, it can hydrolyze back to the boronic acid on the acidic stationary phase.[2][9] Therefore, even when purifying the pinacol ester, using deactivated silica is highly recommended to prevent both over-adsorption and on-column hydrolysis.[4]
Q5: Are there any alternatives to column chromatography for purification?
A: Yes. Depending on the nature of your impurities, other methods can be highly effective:
-
Recrystallization: If your crude product is a solid and reasonably pure (>90%), recrystallization is an excellent, scalable method. Solvents like hot water, ethanol, or mixtures containing ethyl acetate or dichloroethane have been reported to work for arylboronic acids.[6][7]
-
Acid-Base Extraction: Since boronic acids are acidic, you can perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent (like ethyl acetate) and extract it with a basic aqueous solution (e.g., 1M NaOH). The boronic acid will move into the aqueous layer as its boronate salt, while non-acidic impurities remain in the organic layer. The layers are then separated, and the aqueous layer is re-acidified (e.g., with 1M HCl) to precipitate the pure boronic acid, which can be collected by filtration or extracted back into an organic solvent.[13]
-
Derivatization: You can convert the boronic acid into a crystalline derivative, such as a diethanolamine adduct or a potassium trifluoroborate (BF3K) salt, which can often be easily purified by recrystallization and then converted back to the boronic acid if needed.[7][11]
Experimental Protocol: Flash Chromatography on Boric Acid-Treated Silica Gel
This protocol provides a reliable method for the purification of this compound, designed to minimize degradation and improve recovery.
1. Preparation of Boric Acid-Impregnated Silica Gel
-
Objective: To create a deactivated stationary phase that prevents strong adsorption of the boronic acid.
-
Procedure:
-
Weigh out the required amount of silica gel for your column (typically 50-100 times the weight of your crude sample).
-
Prepare a 1% (w/v) solution of boric acid in methanol. (e.g., 1 g of boric acid in 100 mL of methanol).
-
In a round-bottom flask, create a slurry of the silica gel in the boric acid/methanol solution. Use enough solution to fully wet the silica.
-
Remove the methanol via rotary evaporation until a dry, free-flowing powder is obtained. This is your boric acid-treated silica gel.[4]
-
2. Column Packing
-
Objective: To create a homogenous and stable column bed for optimal separation.
-
Procedure (Slurry Packing):
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, create a slurry of the boric acid-treated silica gel in your initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pour the slurry into the column. Use additional mobile phase to rinse all the silica into the column.
-
Gently tap the side of the column to dislodge air bubbles and encourage even packing.
-
Open the stopcock and allow the solvent to drain, collecting it for reuse. Apply gentle air pressure to accelerate the packing process until the solvent level reaches the top of the silica bed. Do not let the column run dry.
-
Add a final protective layer of sand on top of the silica bed.[14]
-
3. Sample Loading
-
Objective: To apply the sample to the column in a narrow, concentrated band.
-
Procedure (Dry Loading - Recommended):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of untreated silica gel or Celite (approx. 1-2 times the weight of your crude sample) to the solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of your sample adsorbed onto the silica/Celite.[14]
-
Carefully add this powder onto the top layer of sand in your packed column.
-
4. Elution and Fraction Collection
-
Objective: To separate the target compound from impurities using a mobile phase of increasing polarity.
-
Procedure:
-
Carefully add the initial mobile phase to the column.
-
Apply pressure to the top of the column to begin eluting the solvent. Maintain a steady flow rate.
-
Collect fractions in an ordered array of test tubes.
-
Gradually increase the polarity of the mobile phase as needed (gradient elution) based on your initial TLC analysis. A typical gradient might be Hexane:Ethyl Acetate from 95:5 to 70:30.
-
Monitor the fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.
-
Purification Workflow Diagram
The following diagram outlines the decision-making process and experimental steps for the successful purification of this compound.
Caption: Workflow for purification of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
- 10. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. This compound Pinacol Ester [myskinrecipes.com]
- 13. 4-Cyanophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 14. orgsyn.org [orgsyn.org]
Preventing homocoupling of 2-Chloro-4-cyanophenylboronic acid
Topic: Preventing Homocoupling of 2-Chloro-4-cyanophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for scientists encountering challenges with the Suzuki-Miyaura cross-coupling reaction, specifically focusing on the prevention of homocoupling of this compound. This electron-deficient boronic acid presents unique challenges that require careful optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction, and why is it a problem with this compound?
A1: Homocoupling is a significant side reaction in Suzuki-Miyaura coupling where the boronic acid reagent reacts with itself to form a symmetrical biaryl dimer (e.g., two molecules of this compound coupling to form a dimer). This side reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product and complicating purification.[1][2] this compound is particularly susceptible due to its electronic properties. The electron-withdrawing chloro and cyano groups can influence the stability and reactivity of the boronic acid, potentially favoring the homocoupling pathway under suboptimal conditions.
Q2: What is the primary cause of boronic acid homocoupling?
A2: The presence of oxygen is a major promoter of boronic acid homocoupling.[3][4][5] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species.[2] These Pd(II) species can then undergo a reaction with two molecules of the boronic acid, leading to the formation of the homocoupled product and regeneration of Pd(0).[2][6] Therefore, rigorous exclusion of oxygen from the reaction mixture is the most critical step in preventing this side reaction.[3][6]
Q3: Can the choice of palladium catalyst influence the extent of homocoupling?
A3: Absolutely. The choice of both the palladium precursor and the associated ligands is crucial. Using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous as it bypasses the need for an in-situ reduction of a Pd(II) precatalyst, a step where side reactions can occur. When using Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf), ensuring efficient reduction to the active Pd(0) species is vital. The ligand also plays a significant role; bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., XPhos, SPhos), can promote the desired cross-coupling pathway and suppress homocoupling by accelerating the reductive elimination of the cross-coupled product.[5][7][8]
Q4: How does the base affect the homocoupling of this compound?
A4: The base is essential for activating the boronic acid for transmetalation, but its strength and nature can influence side reactions.[1] A base that is too strong or used in excess can lead to degradation of the boronic acid or promote undesired pathways. For electron-deficient boronic acids, weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide or alkoxides.[1][8] The choice of base should be carefully screened to find the optimal balance between efficient transmetalation and minimal side reactions.
Q5: Is there a way to make my this compound more stable and less prone to homocoupling?
A5: Yes, one effective strategy is to convert the boronic acid into a more stable derivative. Boronic acids can be protected by reacting them with diethanolamine to form air- and water-stable crystalline adducts.[7][9] These adducts can often be used directly in the Suzuki coupling reaction, releasing the boronic acid in situ under the reaction conditions, which can help to minimize decomposition and homocoupling.[7][9]
Troubleshooting Guide: Minimizing Homocoupling of this compound
This section provides a structured approach to troubleshooting and optimizing your Suzuki-Miyaura reaction to minimize the formation of the homocoupled byproduct of this compound.
Issue 1: Significant Homocoupling Product Observed by LC-MS or TLC
Root Cause Analysis and Corrective Actions:
-
Oxygen Contamination: This is the most common culprit.[3][5] The reaction mixture must be thoroughly deoxygenated.
-
Protocol:
-
Combine the aryl halide, this compound, and base in the reaction vessel.
-
Seal the vessel with a septum.
-
Sparge the solvent with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding it to the reaction vessel.
-
After adding the solvent, continue to bubble the inert gas through the reaction mixture for another 10-15 minutes.
-
Finally, add the palladium catalyst and ligand under a positive pressure of the inert gas.
-
Maintain a slight positive pressure of the inert gas throughout the reaction.
-
-
-
Suboptimal Catalyst System: The catalyst may not be efficiently promoting the cross-coupling pathway.
-
Recommendations:
-
Switch to a Pd(0) Precatalyst: If using a Pd(II) source, consider switching to a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.
-
Employ Bulky, Electron-Rich Ligands: For challenging couplings involving electron-deficient partners, ligands like XPhos, SPhos, or RuPhos are often more effective than standard ligands like PPh₃.[7] These ligands accelerate the rate-limiting steps of the desired catalytic cycle.
-
-
-
Inappropriate Base: The base may be promoting side reactions.
-
Troubleshooting Steps:
-
If using a strong base (e.g., NaOH, NaOEt), switch to a milder inorganic base such as K₃PO₄ or Cs₂CO₃.[1]
-
Screen different bases to find the optimal one for your specific substrate combination.
-
Ensure the base is fully dissolved or, if heterogeneous, that stirring is vigorous enough for efficient reaction.
-
-
Diagram: Troubleshooting Homocoupling
Caption: A decision tree for troubleshooting homocoupling.
Issue 2: Low Yield of Desired Product Despite Addressing Homocoupling
Root Cause Analysis and Corrective Actions:
-
Protodeboronation: The boronic acid C-B bond is cleaved and replaced by a C-H bond, effectively destroying the nucleophile. This is often exacerbated by excess water or overly basic conditions.[1][10]
-
Mitigation Strategies:
-
Use anhydrous solvents and reagents where possible.
-
If an aqueous base is necessary, use the minimum amount of water required to dissolve the base.
-
Consider converting the boronic acid to a more stable pinacol (BPin) or MIDA ester.[1]
-
-
-
Suboptimal Reaction Temperature: Excessive heat can lead to the degradation of the catalyst, boronic acid, or the product.[1][11] Conversely, a temperature that is too low can result in a sluggish reaction, allowing more time for side reactions to occur.[12][13]
-
Optimization: Screen a range of temperatures (e.g., 60 °C, 80 °C, 100 °C) to find the optimal balance for your specific reaction.
-
-
Poor Reagent Solubility: If the boronic acid, aryl halide, or base are not sufficiently soluble in the reaction solvent, the reaction rate will be slow, leading to incomplete conversion.[1]
Data Summary: Recommended Reaction Parameters
| Parameter | Recommendation for this compound | Rationale |
| Palladium Catalyst | Pd₂(dba)₃ with a bulky, electron-rich ligand (e.g., XPhos, SPhos) | A Pd(0) source avoids potential side reactions during in-situ reduction of Pd(II). The ligand accelerates the desired cross-coupling cycle.[7][8] |
| Base | K₃PO₄ or Cs₂CO₃ | Milder bases are less likely to cause degradation of the electron-deficient boronic acid compared to strong bases.[1] |
| Solvent | Anhydrous 1,4-Dioxane or Toluene | Aprotic solvents can minimize protodeboronation.[8] |
| Temperature | 80-100 °C (requires screening) | Provides sufficient energy for the reaction to proceed at a reasonable rate without causing significant degradation of reagents or catalyst.[10] |
| Atmosphere | Strictly Inert (Argon or Nitrogen) | The rigorous exclusion of oxygen is paramount to preventing homocoupling.[3][6] |
Experimental Protocol: General Procedure to Minimize Homocoupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
-
Degassing:
-
Seal the flask with a septum and evacuate and backfill with argon three times.
-
-
Solvent and Reagent Addition:
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Bubble argon through the stirred solution for 15 minutes.
-
-
Catalyst Addition:
-
Under a positive flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C in a preheated oil bath with vigorous stirring.
-
-
Monitoring:
-
Workup:
-
Purification:
-
Purify the crude product by flash column chromatography.[7]
-
Diagram: Suzuki-Miyaura Catalytic Cycle and Homocoupling Side Reaction
Caption: The desired Suzuki-Miyaura cycle versus the homocoupling side reaction initiated by oxygen.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Navigating Substituent Effects in Suzuki Coupling Reactions
A Comparative Analysis of Substituted Phenylboronic Acid Reactivity
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are core structures in many pharmaceuticals and functional materials.[1][2] The efficiency of this palladium-catalyzed reaction is highly dependent on the nature of the coupling partners. This guide provides an in-depth comparison of the reactivity of substituted phenylboronic acids, supported by experimental insights, to aid in reaction optimization and substrate selection.
The Heart of the Matter: The Suzuki Coupling Catalytic Cycle
Understanding the reactivity of substituted phenylboronic acids begins with a firm grasp of the Suzuki coupling's catalytic cycle. The widely accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5] The palladium catalyst cycles between the Pd(0) and Pd(II) oxidation states to facilitate the formation of a new carbon-carbon bond.[5]
The nature of the substituents on the phenylboronic acid can significantly influence the rate and efficiency of the transmetalation step, which is often a critical, rate-determining part of the cycle.[6][7] This step involves the transfer of the aryl group from the boron atom to the palladium center.[1]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
The Decisive Influence of Electronics: A Comparative Yield Analysis of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its exceptional reliability and broad functional group tolerance in the formation of C(sp²)–C(sp²) bonds.[1] This palladium-catalyzed reaction between an organoboron species and an organic halide or triflate has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. At the heart of this powerful transformation lies the transmetalation step, a critical juncture where the organic moiety is transferred from the boron atom to the palladium center. The efficiency of this step, and consequently the overall reaction yield, is profoundly influenced by the electronic nature of the substituents on the organoboron partner.
This guide provides an in-depth comparative analysis of the performance of electron-donating versus electron-withdrawing substituents on phenylboronic acids in the Suzuki-Miyaura coupling. By examining the mechanistic underpinnings and presenting supporting experimental data, this document aims to equip researchers with the insights needed to make informed decisions in reaction design and optimization, ultimately leading to more efficient and successful synthetic outcomes.
The Mechanistic Heart of the Matter: Transmetalation
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[1] The electronic character of the phenylboronic acid directly impacts the kinetics of the transmetalation step. For transmetalation to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[2] This boronate then reacts with the palladium(II) complex generated during oxidative addition.
Electron-donating groups (EDGs) , such as methoxy (-OCH₃) or methyl (-CH₃), increase the electron density on the aromatic ring of the phenylboronic acid. This enhanced electron density makes the ipso-carbon (the carbon atom bonded to boron) more nucleophilic, thereby accelerating the transfer of the aryl group to the electrophilic palladium center. This generally leads to faster reaction rates and higher yields.
Conversely, electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or formyl (-CHO), decrease the electron density of the aromatic ring. This reduction in nucleophilicity can slow down the transmetalation step, potentially leading to lower yields or requiring more forcing reaction conditions.[3] However, the effect of EWGs can be more complex, as they can also influence other aspects of the reaction, such as the stability of the boronic acid or potential side reactions.[4]
Below is a diagram illustrating the key transmetalation step and the influence of substituents.
Experimental Comparison: A Quantitative Look at Yields
| Phenylboronic Acid Substituent (para-) | Substituent Type | Yield (%) | Reference |
| -OCH₃ | Electron-Donating | 99 | [5] |
| -CH₃ | Electron-Donating | 97 | [5] |
| -H | Neutral | 90 | [6] |
| -Cl | Electron-Withdrawing (Weak) | 100 | [7] |
| -COCH₃ | Electron-Withdrawing (Moderate) | 99 | [5] |
| -NO₂ | Electron-Withdrawing (Strong) | 17 | [5] |
The data presented are for the coupling with 4-bromoacetophenone under various reported conditions.
The data generally supports the mechanistic principles discussed. Phenylboronic acids with electron-donating substituents (-OCH₃, -CH₃) provide excellent yields. The unsubstituted phenylboronic acid also performs well. Interestingly, some phenylboronic acids with electron-withdrawing groups (-Cl, -COCH₃) also show high yields, underscoring that while the electronic effect on transmetalation is a key factor, the overall success of the reaction is a complex interplay of various parameters, including the specific catalyst, ligands, and base used.[5][7] The significantly lower yield observed with the strongly electron-withdrawing nitro group (-NO₂) highlights the challenges that can be encountered with highly deactivated systems.[5]
Experimental Protocols
Reproducibility is paramount in scientific research. The following is a detailed, representative protocol for conducting a comparative study of substituted phenylboronic acids in a Suzuki-Miyaura coupling reaction.
Objective: To compare the yield of the Suzuki-Miyaura coupling of 4-bromoacetophenone with 4-methoxyphenylboronic acid (electron-donating), phenylboronic acid (neutral), and 4-nitrophenylboronic acid (electron-withdrawing).
Materials:
-
4-Bromoacetophenone (1.0 mmol, 199 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
4-Nitrophenylboronic acid (1.2 mmol, 200 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (10 mL)
-
Water (1 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To three separate flame-dried round-bottom flasks equipped with magnetic stir bars and reflux condensers, add 4-bromoacetophenone (199 mg, 1.0 mmol), the respective phenylboronic acid (1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), PPh₃ (10.5 mg, 0.04 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Evacuate and backfill each flask with an inert gas (e.g., argon or nitrogen) three times.
-
To each flask, add degassed toluene (10 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixtures to 90 °C and stir vigorously for 12 hours.
-
Monitor the progress of each reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixtures to room temperature.
-
Dilute each mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.
-
Determine the isolated yield for each reaction.
Conclusion
The electronic nature of substituents on phenylboronic acids plays a pivotal, though not always singularly decisive, role in the outcome of Suzuki-Miyaura cross-coupling reactions. The general and widely accepted principle is that electron-donating groups enhance the nucleophilicity of the organoboron species, facilitating the critical transmetalation step and often leading to higher reaction yields.[4] Conversely, strongly electron-withdrawing groups can retard this step, necessitating careful optimization of reaction conditions to achieve satisfactory results.
However, as the compiled data suggests, this is not a universally rigid rule. The interplay between the electronic effects of the boronic acid, the nature of the aryl halide, and the specific catalytic system employed creates a complex reaction landscape. For the practicing chemist, a nuanced understanding of these electronic principles is essential. While starting with the assumption that electron-rich boronic acids will be more reactive is a sound heuristic, the successful application of the Suzuki-Miyaura coupling to a broad range of substrates requires a willingness to screen and optimize conditions. This guide, by providing both the mechanistic rationale and a snapshot of the empirical evidence, serves as a foundational resource for researchers aiming to harness the full synthetic power of this remarkable reaction.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 5. pure.hw.ac.uk [pure.hw.ac.uk]
- 6. ikm.org.my [ikm.org.my]
- 7. arkat-usa.org [arkat-usa.org]
A Comparative Guide to 2-Chloro-4-cyanophenylboronic Acid and Its Pinacol Ester in Cross-Coupling Reactions
Prepared by: Senior Application Scientist, Gemini Division
For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate building block is a critical decision that dictates the efficiency, reproducibility, and overall success of a synthetic campaign. Within the expansive toolkit of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1][2] The choice of the organoboron nucleophile—specifically between a free boronic acid and its corresponding boronate ester—is a frequent and pivotal consideration.
This guide provides an in-depth, objective comparison of 2-Chloro-4-cyanophenylboronic acid and its pinacol ester derivative. We will explore the fundamental trade-offs between these two reagents, grounded in experimental observations and mechanistic principles, to empower scientists to make informed decisions for their specific cross-coupling challenges.
The Stability vs. Reactivity Paradigm
The central difference between a boronic acid and its pinacol ester lies in a classic chemical trade-off: reactivity versus stability.[3]
-
This compound: As a free boronic acid, this reagent is inherently more reactive.[3][4] This heightened reactivity stems from the Lewis acidity of the boronic acid moiety, which facilitates the crucial transmetalation step in the catalytic cycle.[3] However, this reactivity comes at the cost of stability. Boronic acids are susceptible to several decomposition pathways, most notably:
-
Dehydration: Spontaneous trimerization to form a cyclic boroxine, an anhydride form that can exhibit different reactivity and stoichiometry.[5][6]
-
Protodeboronation: The cleavage of the C–B bond, particularly under certain pH conditions, which leads to the formation of the corresponding arene (2-chlorobenzonitrile) and boric acid, an inactive byproduct.[3][7]
-
Oxidation: Degradation in the presence of air.[3]
-
-
This compound Pinacol Ester: The formation of a cyclic ester with pinacol (2,3-dimethyl-2,3-butanediol) significantly enhances the compound's stability.[5][8][9] The pinacol group acts as a robust protecting group for the boron center, shielding it from moisture and air.[8] This structural modification imparts several practical advantages:
-
Enhanced Shelf Life: Pinacol esters can be stored for extended periods without significant degradation, ensuring reagent integrity and reproducibility over time.[5][8]
-
Ease of Handling: They are typically crystalline solids that are less sensitive to atmospheric conditions, simplifying weighing and handling procedures.[3][5]
-
Purification: Unlike many polar and temperamental boronic acids, pinacol esters are generally amenable to standard purification techniques like silica gel chromatography.[6][8]
-
Data Summary: Physicochemical Properties
| Property | This compound | This compound Pinacol Ester | Rationale & References |
| Chemical Stability | Lower; prone to boroxine formation and protodeboronation. | High; the pinacol group protects the boron center. | The dioxaborolane ring system enhances stability, making the ester less prone to degradation.[3][5][8] |
| Handling | Requires careful handling, often under an inert atmosphere. | Easier to handle, less sensitive to air and moisture. | Pinacol esters are generally stable solids, simplifying laboratory operations.[5][8] |
| Shelf Life | Shorter; degradation can lead to inconsistent results. | Longer; suitable for long-term storage and inventory. | The increased stability prevents significant loss of purity over time.[5][9] |
| Purification | Can be challenging; high polarity and instability on silica. | Generally straightforward via silica gel chromatography. | The non-polar pinacol group allows for standard chromatographic purification.[6][8] |
| Reactivity | Generally higher intrinsic reactivity in cross-coupling. | Generally lower intrinsic reactivity; often requires activation. | The Lewis acidic boronic acid facilitates faster transmetalation.[3][4][10] |
Mechanistic Implications in the Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a catalytic cycle involving a palladium center that alternates between Pd(0) and Pd(II) oxidation states.[11] The key step where the choice of boron reagent becomes critical is transmetalation , the transfer of the organic group from boron to the palladium catalyst.
For transmetalation to occur, the boron atom must be activated to enhance the nucleophilicity of the ipso-carbon attached to it.[12] This is typically achieved with a base.
-
Boronic Acid Pathway: The free boronic acid (Ar-B(OH)₂) reacts with a base (e.g., OH⁻) to form a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻). This anionic boronate readily engages with the Pd(II) complex, facilitating the transfer of the 2-chloro-4-cyanophenyl group.[13]
-
Pinacol Ester Pathway: The mechanism for pinacol esters is more debated. While it was long believed that the ester must first hydrolyze in situ to the free boronic acid under the aqueous basic conditions of the reaction, recent studies have provided strong evidence that boronate esters can transmetalate directly without prior hydrolysis.[1][7] The base still plays a crucial role, coordinating to the boron atom of the ester to form a tetrahedral, anionic "ate" complex ([Ar-B(pin)(OR)]⁻), which is the active species for transmetalation. The steric bulk of the pinacol group can, however, influence the rate of this step.[7]
Experimental Protocols
Protocol 1: Synthesis of this compound Pinacol Ester
This procedure details the common laboratory synthesis of the pinacol ester from the corresponding boronic acid, a valuable step for enhancing stability for storage or subsequent reactions.
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 - 1.5 equiv)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Drying agent (e.g., MgSO₄)
-
Dean-Stark apparatus (if using azeotropic removal of water)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and Dean-Stark trap if applicable), add this compound and pinacol.
-
Add the anhydrous solvent.
-
Heat the mixture to reflux. The water formed during the esterification is removed either azeotropically (with toluene) or by a drying agent present in the reaction.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS) until the starting boronic acid is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography.[14]
Protocol 2: Representative Suzuki-Miyaura Cross-Coupling
This general protocol can be adapted for either the boronic acid or its pinacol ester by adjusting for stoichiometry and reaction time.
Materials:
-
Aryl Halide (e.g., Aryl Bromide, 1.0 equiv)
-
Boron Reagent (this compound OR its pinacol ester, 1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equiv)
-
Solvent System (e.g., Toluene/Water, Dioxane/Water, DMF)[15]
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, the selected boron reagent, the palladium catalyst (and ligand, if used), and the base.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress. Note: Reactions with the free boronic acid may proceed faster than those with the pinacol ester.[3]
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up. Typically, this involves diluting with water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Making the Right Choice: A Guide for Researchers
The decision between using this compound and its pinacol ester is not about which is "better," but which is fitter for the purpose .
Choose this compound when:
-
Maximizing Reaction Rate is the Priority: The higher intrinsic reactivity may lead to shorter reaction times.[3][10]
-
The Reagent is Freshly Prepared or Properly Stored: Its instability necessitates immediate use or storage under strictly inert conditions to ensure reproducibility.
-
Cost is a Primary Driver: Boronic acids are often less expensive than their corresponding pinacol esters.
Choose this compound Pinacol Ester when:
-
Stability and Reliability are Paramount: For multi-step syntheses where reagent integrity is crucial, the ester is the superior choice.[5][8][9]
-
Ease of Handling is Required: In settings like high-throughput screening or automated synthesis, the stability and solid nature of the ester are highly advantageous.[3]
-
Purification of the Boron Reagent is Necessary: If the initial boron compound must be purified by chromatography before use, the pinacol ester is the only practical option.[6]
-
A Cleaner Reaction Profile is Desired: The slow, controlled release of the active species from the stable ester can sometimes lead to fewer side products compared to the highly reactive free acid.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. rsc.org [rsc.org]
- 15. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 16. This compound Pinacol Ester [myskinrecipes.com]
Alternative reagents to 2-Chloro-4-cyanophenylboronic acid for biaryl synthesis
An In-Depth Guide to Alternative Reagents for the Synthesis of 2-Chloro-4-cyanobiaryl Moieties
The 2-chloro-4-cyanophenyl structural motif is a cornerstone in modern medicinal chemistry and materials science, frequently appearing in advanced pharmaceutical intermediates and functional materials.[1][2] Its synthesis, most commonly achieved via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, traditionally relies on 2-Chloro-4-cyanophenylboronic acid. While effective, this reagent is not without its challenges, primarily related to stability and the propensity for protodeboronation, where the crucial carbon-boron bond is cleaved under reaction conditions, leading to reduced yields and impurities.[3]
This guide, designed for researchers and drug development professionals, provides a comprehensive comparison of viable alternative reagents to this compound. We will delve into the underlying chemistry, compare performance with experimental data, and provide detailed protocols to facilitate the adoption of these advanced synthetic tools.
The Challenge with Arylboronic Acids: A Case for Alternatives
Arylboronic acids, despite their widespread use, are susceptible to decomposition, particularly those that are electron-deficient or feature certain substitution patterns.[3] The primary decomposition pathway, protodeboronation, involves the replacement of the boronic acid group with a hydrogen atom, an unproductive side reaction that consumes the starting material.[3] This instability necessitates careful storage and handling, and can lead to inconsistent results. To overcome these limitations, several classes of alternative reagents have been developed, offering enhanced stability and, in many cases, superior performance.[4]
Potassium Organotrifluoroborates: The Stable Counterpart
Potassium organotrifluoroborates have emerged as a superior class of reagents for Suzuki-Miyaura couplings.[5][6] These air- and moisture-stable crystalline solids are significantly more robust than their boronic acid counterparts.[7][8] The tetracoordinate nature of the boron atom in trifluoroborates "protects" the carbon-boron bond from premature cleavage.[6] Under the basic conditions of the Suzuki-Miyaura reaction, they are thought to slowly hydrolyze to release the active tricoordinate boronic acid in situ, maintaining a low, steady concentration that favors the desired cross-coupling over decomposition pathways.[9]
Performance Comparison: Boronic Acid vs. Trifluoroborate
The enhanced stability of potassium aryltrifluoroborates often translates directly to higher and more reproducible yields, especially in challenging coupling reactions involving heteroaryl halides or sterically hindered substrates.[10][11]
| Reagent Class | Key Advantages | Potential Limitations | Typical Yield Improvement |
| Arylboronic Acids | Widely available, extensive literature. | Prone to protodeboronation, potential for homocoupling, often requires excess reagent. | Baseline |
| Potassium Aryltrifluoroborates | High stability (air & moisture), crystalline, easy to handle, stoichiometric precision, reduced side reactions.[7][12] | Requires hydrolysis to the active species, may need specific conditions for activation. | 5-25% (or more for unstable systems) |
Experimental Workflow: From Boronic Acid to Trifluoroborate
A key advantage is the straightforward synthesis of potassium trifluoroborate salts from their corresponding boronic acids, a process that can often be performed as a simple workup step after the initial boronic acid synthesis.[9][13]
Caption: Synthesis of a stable trifluoroborate salt from a boronic acid.
Organosilanols and Silanolates: A Fluoride-Free Alternative
Organosilicon reagents, particularly arylsilanols and their corresponding silanolate salts, present a compelling, non-toxic alternative to both organoboron and organotin compounds.[14][15] A significant advantage of using organosilanols is the ability to perform cross-coupling reactions under fluoride-free conditions, typically activated by a simple Brønsted base.[16] This avoids the use of fluoride activators like TBAF, which can be corrosive and complicate product purification.
The palladium-catalyzed cross-coupling of arylsilanols with aryl halides proceeds efficiently in the presence of a base like cesium carbonate.[17] The scope is broad, accommodating both electron-rich and electron-poor coupling partners.[14][15]
Key Advantages of Arylsilanols:
-
Low Toxicity: Silicon-based reagents and their byproducts are generally considered less toxic than tin-based alternatives.
-
Stability: Arylsilanols are often stable, isolable compounds.
-
Fluoride-Free Activation: Reactions can be promoted by common bases, enhancing functional group tolerance.[16]
Decarboxylative Cross-Coupling: Bypassing Organometallics
A fundamentally different approach to biaryl synthesis involves the decarboxylative coupling of aromatic carboxylic acids.[18][19] This strategy is highly atom-economical and utilizes readily available and inexpensive starting materials.[20] In this process, a catalyst system, often involving palladium and copper, facilitates the extrusion of CO₂ from an aromatic carboxylate to generate an aryl-metal intermediate in situ, which then participates in the cross-coupling cycle.[21]
This method provides a direct route to biaryls from carboxylic acids, completely bypassing the need to synthesize organoboron or organosilicon intermediates.[22]
Caption: Comparison of synthetic routes to biaryls.
Direct C-H Arylation: The Atom-Economical Frontier
The most advanced and sustainable strategy for biaryl synthesis is direct C-H bond activation.[23][24] This approach involves the direct coupling of an aromatic C-H bond with an aryl halide, eliminating the need for pre-functionalization of the nucleophilic partner entirely.[25] While conceptually elegant, these reactions often require specific directing groups on one of the arenes to achieve the desired regioselectivity. The development of C-H functionalization methodologies for constructing biaryls is an active area of research and offers a powerful, step-economical alternative to traditional cross-coupling reactions.[23][26]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Potassium 2-Chloro-4-cyanophenyltrifluoroborate
This protocol is adapted from general procedures for the coupling of potassium heteroaryltrifluoroborates with aryl chlorides.[11]
-
Reaction Setup: To an oven-dried microwave vial, add the aryl chloride (0.25 mmol, 1.0 equiv), Potassium 2-chloro-4-cyanophenyltrifluoroborate (0.26 mmol, 1.05 equiv), and cesium carbonate (Cs₂CO₃, 0.75 mmol, 3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix Palladium(II) acetate (Pd(OAc)₂, 0.0075 mmol, 3 mol%) and a suitable phosphine ligand such as RuPhos (0.015 mmol, 6 mol%). Add the catalyst mixture to the reaction vial.
-
Solvent and Degassing: Add a solvent system, typically a mixture of THF and water (e.g., 10:1 ratio, 2.5 mL). Seal the vial and degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Heating: Place the vial in a preheated oil bath or microwave reactor and heat to 80-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Protocol 2: Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[27]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
While this compound is a functional reagent for biaryl synthesis, its inherent instability can compromise yield and reproducibility. For researchers seeking more robust and reliable methods, several excellent alternatives are available. Potassium 2-chloro-4-cyanophenyltrifluoroborate stands out as a direct, highly stable, and easy-to-handle replacement that often provides superior yields. For those looking to move away from boron chemistry, arylsilanols offer a less toxic, fluoride-free option, while decarboxylative coupling and direct C-H arylation represent modern, atom-economical strategies that bypass the need for pre-functionalized organometallic reagents altogether. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including substrate scope, functional group tolerance, and process scalability.
References
- 1. This compound Pinacol Ester [myskinrecipes.com]
- 2. This compound CAS#: 677743-50-9 [m.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Cross-coupling reactions of arylsilanols with substituted aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biaryl synthesis via Pd-catalyzed decarboxylative coupling of aromatic carboxylates with aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent Progress in Decarboxylative Oxidative Cross‐Coupling for Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
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- 23. research.manchester.ac.uk [research.manchester.ac.uk]
- 24. researchgate.net [researchgate.net]
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- 26. Synthesis of Axially Chiral Biaryl-2-amines by PdII -Catalyzed Free-Amine-Directed Atroposelective C-H Olefination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. youtube.com [youtube.com]
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 2-Chloro-4-cyanophenylboronic acid
Executive Summary
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, particularly in the pharmaceutical industry for the construction of biaryl scaffolds.[1][2] However, the use of electron-deficient aryl chlorides, such as 2-chloro-4-cyanophenylboronic acid, presents a significant challenge due to the strength of the C-Cl bond, which complicates the rate-limiting oxidative addition step.[3][4] This guide provides a comparative analysis of various palladium catalyst systems for this specific transformation. We will delve into the performance of classical catalysts like Pd(PPh₃)₄, workhorse systems such as PdCl₂(dppf), and modern, highly active Buchwald palladacycle precatalysts. By examining experimental data and the mechanistic rationale behind catalyst selection, this document serves as a practical resource for researchers aiming to optimize this challenging yet crucial coupling reaction.
Introduction: The Challenge of Activating Aryl Chlorides
The Suzuki-Miyaura reaction has revolutionized C-C bond formation due to its mild conditions and high functional group tolerance.[1] The catalytic cycle hinges on three key steps: oxidative addition of an organohalide to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3][5]
The primary hurdle in coupling aryl chlorides is the initial oxidative addition step. The C-Cl bond is significantly stronger and less polar than its bromide and iodide counterparts, making it reluctant to react with the palladium center.[3] This is further exacerbated in substrates like this compound, where the electron-withdrawing cyano group deactivates the aromatic ring towards oxidative addition. Overcoming this challenge requires highly active catalyst systems, typically featuring bulky, electron-rich ligands that promote the formation of the key Pd(0) species and facilitate its insertion into the C-Cl bond.[4][5]
Comparative Analysis of Palladium Catalyst Systems
The choice of palladium catalyst is paramount for achieving high yields and efficient turnover. Below is a comparative overview of several classes of catalysts, with performance data summarized for the coupling of an electron-deficient aryl chloride with a representative boronic acid.
Data Summary
The following table provides a snapshot of the performance of different catalyst systems in reactions analogous to the coupling of this compound. The model reaction shown is the coupling of a substituted aryl chloride with phenylboronic acid.
| Catalyst System | Aryl Halide | Product | Yield (%) | Time (h) | Temp. (°C) | Catalyst Loading (mol%) | Key Features & Limitations |
| Pd(PPh₃)₄ | 1-chloro-2-nitrobenzene | 2-nitrobiphenyl | >95 | 0.17 | 120 (Microwave) | 3 | Effective for activated chlorides, but often requires high temperatures and catalyst loadings.[6][7] |
| PdCl₂(dppf) | 4-chloroanisole | 4-methoxybiphenyl | ~95 | 18 | 100 | 3 | A versatile and robust catalyst, but may be less effective for highly unreactive chlorides.[8][9] |
| Pd(OAc)₂ / SPhos | 4-chlorotoluene | 4-methylbiphenyl | 98 | 1 | 100 | 1 | SPhos is a bulky, electron-rich ligand ideal for activating C-Cl bonds.[5][7] |
| XPhos Pd G3 | 4-chloroanisole | 4-methoxybiphenyl | 99 | 0.5 | 40 | 1 | Third-generation precatalyst offering rapid activation and high turnover for challenging substrates under mild conditions.[10] |
In-Depth Catalyst Profiles
2.2.1 The Classic: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄ Pd(PPh₃)₄ is one of the earliest and most well-known palladium catalysts. While effective for aryl bromides and iodides, its application with aryl chlorides is often limited to substrates activated by strong electron-withdrawing groups, such as a nitro group.[6] For less activated chlorides, it typically requires harsh reaction conditions, including high temperatures and significant catalyst loadings, which can limit its utility in complex molecule synthesis.[11] The moderate electron-donating ability and steric bulk of the triphenylphosphine ligand are often insufficient to efficiently promote the oxidative addition of a strong C-Cl bond.[12]
2.2.2 The Workhorse: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - PdCl₂(dppf) The PdCl₂(dppf) complex is a highly versatile and widely used precatalyst. The dppf ligand provides a good balance of thermal stability and reactivity.[13] It has a larger "bite angle" than monodentate phosphines, which can promote reductive elimination. While it has shown success in a broad range of Suzuki couplings, its performance with deactivated aryl chlorides can be variable.[13] It often represents a reliable starting point for optimization but may be outperformed by more specialized systems for particularly challenging substrates.[8][9]
2.2.3 Modern Solutions: Buchwald Ligands and Palladacycle Precatalysts The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group has revolutionized the coupling of aryl chlorides.[5][14] Ligands like SPhos and XPhos significantly enhance the catalytic activity of palladium, enabling the coupling of previously unreactive aryl chlorides under mild conditions.[5]
The corresponding palladacycle precatalysts (e.g., XPhos Pd G3) offer further advantages.[10][15] These are air- and moisture-stable complexes that rapidly generate the active monoligated Pd(0) species in solution upon addition of a base.[10] This ensures a controlled and efficient initiation of the catalytic cycle, leading to shorter reaction times, lower catalyst loadings, and higher yields, even at or near room temperature.[10] For a demanding substrate like this compound, a third or fourth-generation Buchwald precatalyst is often the superior choice.[10][16]
Validated Experimental Protocol
This section provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid, utilizing a high-activity Buchwald precatalyst system.
Rationale: The chosen catalyst, XPhos Pd G3, is a third-generation Buchwald precatalyst known for its high efficiency in coupling challenging aryl chlorides under mild conditions.[10] Potassium phosphate (K₃PO₄) is selected as the base; it is effective in anhydrous conditions and is known to minimize side reactions like protodeboronation.[17][18] A mixture of 1,4-dioxane and water is a common and effective solvent system for Suzuki reactions, balancing the solubility of organic substrates and inorganic bases.[19]
Materials and Reagents
-
This compound
-
4-Methoxyphenylboronic acid
-
XPhos Pd G3 (Palladium(II) [2-(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)cyclohexyl]methanesulfonate(2'-amino-[1,1'-biphenyl]-2-yl)palladium)
-
Potassium phosphate (K₃PO₄), anhydrous powder
-
1,4-Dioxane, anhydrous
-
Deionized water, degassed
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and hotplate
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous potassium phosphate (3.0 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an oxygen-free environment.[17]
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed deionized water (1 mL) via syringe. The exclusion of oxygen is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[17]
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of complete consumption of the starting material.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Mechanistic Insights & Visualization
A clear understanding of the reaction mechanism and workflow is essential for both execution and troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves three main stages. The use of a bulky, electron-rich ligand (L) like XPhos is crucial for facilitating the difficult oxidative addition of the aryl chloride (Ar-Cl).
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
A systematic workflow ensures reproducibility and safety.
Caption: A standard experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently anhydrous/degassed conditions.3. Poor quality of reagents. | 1. Use a fresh, high-quality precatalyst.2. Ensure rigorous inert atmosphere technique. Use anhydrous solvents.[17]3. Use freshly purchased or purified reagents. |
| Protodeboronation | 1. Boronic acid instability.2. Presence of excess water or strong base. | 1. Use the boronic acid promptly after purchase. Consider converting to a more stable pinacol ester.[17]2. Use a milder base like K₃PO₄ or KF. Ensure anhydrous conditions.[17][18] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Incomplete reduction of Pd(II) precatalyst. | 1. Thoroughly degas all solvents and the reaction vessel.2. Ensure proper base and temperature conditions for efficient catalyst activation. |
| Dehalogenation of Aryl Chloride | 1. Side reaction pathway after oxidative addition. | 1. Optimize ligand and base. Sometimes a different solvent system can disfavor this pathway. |
Conclusion
The Suzuki-Miyaura coupling of electron-deficient aryl chlorides like this compound is a challenging but achievable transformation. While classical catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) have their applications, modern catalyst systems based on bulky, electron-rich Buchwald-type ligands and their corresponding palladacycle precatalysts offer superior performance. These advanced catalysts enable the reaction to proceed under milder conditions, with lower catalyst loadings and in higher yields. The provided protocol, utilizing an XPhos Pd G3 precatalyst, serves as a robust starting point for researchers tackling this specific and important class of cross-coupling reactions. Careful attention to experimental setup, particularly maintaining an inert atmosphere, is critical for success.
References
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 11. pcliv.ac.uk [pcliv.ac.uk]
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- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Boronic Reagents: A Comparative Efficacy Analysis of 2-Chloro-4-cyanophenylboronic Acid and Its Trifluoroborate Salt
For researchers, scientists, and drug development professionals engaged in the intricate art of molecule building, the choice of reagents is a critical determinant of success. In the landscape of modern organic synthesis, organoboron compounds are indispensable tools, particularly for the construction of carbon-carbon bonds via the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth, objective comparison between a common boronic acid, 2-Chloro-4-cyanophenylboronic acid, and its corresponding potassium trifluoroborate salt. Our analysis is grounded in mechanistic principles and supported by comparative data to empower you with the insights needed to select the optimal reagent for your synthetic campaigns.
The Dichotomy of Boron Reagents: Stability vs. Reactivity
At the heart of this comparison lies a fundamental challenge in synthetic chemistry: the inherent instability of many highly reactive intermediates. Arylboronic acids, while powerful nucleophiles in palladium-catalyzed cross-coupling, are notoriously susceptible to degradation. This instability presents significant hurdles in terms of storage, handling, and reaction reproducibility.
This compound: The Prevalent Precursor
(2-Chloro-4-cyanophenyl)boronic acid is a valuable intermediate used in the synthesis of complex molecules, including fused imidazole derivatives developed as TTK kinase inhibitors and pyrimidothiophenes as HSP90 inhibitors.[1] However, like many of its counterparts, its utility is tempered by its chemical liabilities. The tricoordinate boron atom possesses a vacant p-orbital, making it an electrophilic center susceptible to several decomposition pathways:
-
Protodeboronation: This is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, rendering the reagent inactive.[2][3] This undesired side reaction is often accelerated in aqueous basic media, the very conditions under which many Suzuki-Miyaura reactions are performed.[2][3][4]
-
Boroxine Formation: Boronic acids readily undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[5][6] This process complicates accurate mass measurement, leading to uncertainties in reaction stoichiometry and potentially impacting yields and reproducibility.[5][6]
These instabilities necessitate stringent storage conditions, often under an inert atmosphere at low temperatures, and can lead to inconsistent results if the reagent has degraded over time.[7][8]
Potassium 2-Chloro-4-cyanophenyltrifluoroborate: The Stabilized Alternative
Potassium organotrifluoroborate salts have emerged as a superior class of reagents that elegantly circumvent the stability issues of boronic acids.[9] The formation of a tetracoordinate anionic complex around the boron atom by three fluorine atoms fundamentally alters its properties.[9][10]
-
Enhanced Stability: This tetracoordinate structure protects the boron center from the common degradation routes that plague boronic acids.[10] As a result, trifluoroborates are typically free-flowing, crystalline solids that are stable to air and moisture, allowing for indefinite storage on the benchtop without special precautions.[5][10][11][12]
-
Stoichiometric Precision: As stable, crystalline solids, trifluoroborates can be weighed with high accuracy, eliminating the stoichiometric ambiguity associated with boronic acids and their boroxine mixtures.[5][12]
-
A "Slow-Release" Precursor: Organotrifluoroborates are, in effect, a protected or "slow-release" form of the active boronic acid.[2][10] They are not directly active in the Suzuki-Miyaura catalytic cycle but must first undergo hydrolysis in situ to generate the corresponding boronic acid.[13][14][15] This gradual release can maintain a low, steady concentration of the active species, which is often beneficial for minimizing side reactions.[14][15]
Mechanistic Considerations in Suzuki-Miyaura Coupling
The operational difference between these two reagents is rooted in the initial steps preceding the core catalytic cycle.
The boronic acid must be activated by a base to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium center.
References
- 1. This compound CAS#: 677743-50-9 [m.chemicalbook.com]
- 2. research.ed.ac.uk [research.ed.ac.uk]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 15. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Cross-Coupling Strategies for 2-Chloro-4-Cyanobiaryls: A Comparative Analysis
Introduction: The Significance of 2-Chloro-4-Cyanobiaryls in Modern Chemistry
The biaryl motif is a cornerstone in the architecture of numerous functional molecules, from life-saving pharmaceuticals to cutting-edge organic electronics. Within this class of compounds, 2-chloro-4-cyanobiaryls represent a particularly valuable subclass of intermediates. The presence of the cyano group, a versatile synthetic handle, and the reactive chloro substituent opens a gateway for further molecular diversification. This guide provides a comparative analysis of the leading palladium-catalyzed cross-coupling methodologies for the synthesis of these pivotal compounds, with a focus on the Suzuki-Miyaura, Stille, and Negishi reactions. We will delve into the mechanistic nuances, practical considerations, and present experimental data to empower researchers in selecting the optimal synthetic route for their specific needs.
The Challenge: Coupling an Electron-Deficient Aryl Chloride
The synthesis of 2-chloro-4-cyanobiaryls presents a classic challenge in cross-coupling chemistry. The chloro group is a less reactive leaving group compared to its bromo and iodo counterparts.[1] This is further compounded by the electron-withdrawing nature of the cyano group, which deactivates the aryl chloride towards oxidative addition to the palladium(0) catalyst, the crucial first step in the catalytic cycle.[2] Consequently, the choice of cross-coupling reaction, catalyst system, and reaction conditions is paramount to achieving high yields and avoiding unwanted side reactions.
Comparative Analysis of Cross-Coupling Methodologies
The Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis
The Suzuki-Miyaura coupling is arguably the most widely employed method for C-C bond formation due to the low toxicity and high stability of the requisite organoboron reagents.[3] The reaction typically involves the coupling of an aryl halide with an arylboronic acid or its ester derivatives in the presence of a palladium catalyst and a base.[4]
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The base plays a crucial role in the transmetalation step, activating the organoboron species to facilitate the transfer of the aryl group to the palladium center.[3]
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For an electron-deficient substrate like 2-chloro-4-cyanobenzonitrile, the oxidative addition step is often rate-limiting. To overcome this, highly active catalyst systems are required. These typically consist of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos).[6][7] The choice of base is also critical, with stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ often being more effective than weaker bases like Na₂CO₃.[8]
The Stille Coupling: High Functional Group Tolerance
The Stille coupling utilizes organostannane reagents, which are known for their excellent functional group tolerance and stability to air and moisture.[9] This method is particularly advantageous when dealing with sensitive functional groups that might not be compatible with the basic conditions of the Suzuki coupling.[10]
The catalytic cycle of the Stille coupling is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[11] A key difference is that the transmetalation step does not require a base, which contributes to its broad functional group compatibility. However, the toxicity of organotin compounds is a significant drawback.[8]
Diagram: Catalytic Cycle of the Stille Coupling
Caption: Catalytic cycle of the Stille cross-coupling reaction.
The Stille coupling can be highly effective for the synthesis of 2-chloro-4-cyanobiaryls, especially when other sensitive functional groups are present in the coupling partner. The reaction often proceeds under neutral or mildly basic conditions. The primary challenge lies in the purification of the final product to remove toxic tin byproducts.[12]
The Negishi Coupling: High Reactivity of Organozinc Reagents
The Negishi coupling employs highly reactive organozinc reagents, which often leads to faster reaction times and milder reaction conditions compared to Suzuki and Stille couplings.[13] This high reactivity can be particularly beneficial for activating unreactive aryl chlorides.[14]
The catalytic cycle of the Negishi coupling follows the same fundamental steps of oxidative addition, transmetalation, and reductive elimination. The high nucleophilicity of the organozinc reagent facilitates a rapid transmetalation step. However, organozinc reagents are sensitive to air and moisture, requiring stringent anhydrous and anaerobic reaction conditions.[1]
Diagram: Catalytic Cycle of the Negishi Coupling
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
The Negishi coupling has demonstrated excellent performance in the synthesis of biaryls from challenging aryl chlorides.[15] For the synthesis of 2-chloro-4-cyanobiaryls, the high reactivity of the organozinc reagent can effectively overcome the deactivating effect of the cyano group. The main practical challenge is the preparation and handling of the air- and moisture-sensitive organozinc reagents.
Quantitative Data Summary
The following table provides a comparative summary of typical reaction conditions and yields for the synthesis of 2-chloro-4-cyanobiaryls using Suzuki, Stille, and Negishi couplings, based on data from analogous systems in the literature.
| Feature | Suzuki Coupling | Stille Coupling | Negishi Coupling |
| Typical Yield | 70-95% | 75-98% | 80-99% |
| Catalyst Loading | 1-5 mol% Pd | 1-5 mol% Pd | 0.5-2 mol% Pd |
| Reaction Temperature | 80-120 °C | 60-100 °C | Room Temp. to 80 °C |
| Key Reagent | Arylboronic acid/ester | Arylstannane | Arylzinc halide |
| Toxicity of Reagent | Low | High | Moderate (reagents are pyrophoric) |
| Functional Group Tolerance | Good (sensitive to strong bases) | Excellent | Good (sensitive to acidic protons) |
| Byproduct Removal | Generally easy | Can be challenging | Generally straightforward |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 2-Chloro-4-cyanobenzonitrile
This protocol is a representative procedure for the Suzuki-Miyaura coupling of an electron-deficient aryl chloride.
Materials:
-
2-Chloro-4-cyanobenzonitrile (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (0.5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloro-4-cyanobenzonitrile, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Stille Coupling of 2-Chloro-4-cyanobenzonitrile
This protocol provides a general procedure for the Stille coupling, emphasizing the handling of organotin reagents.
Materials:
-
2-Chloro-4-cyanobenzonitrile (1.0 mmol)
-
Aryltributylstannane (1.1 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Anhydrous and degassed toluene (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-chloro-4-cyanobenzonitrile and Pd(PPh₃)₄.
-
Add the anhydrous and degassed toluene via syringe.
-
Add the aryltributylstannane via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
To remove tin byproducts, dissolve the crude product in a suitable solvent and wash with a saturated aqueous solution of KF.
-
Purify the product by flash column chromatography.
Protocol 3: Negishi Coupling of 2-Chloro-4-cyanobenzonitrile
This protocol outlines a procedure for the Negishi coupling, highlighting the need for anhydrous and anaerobic conditions.
Materials:
-
2-Chloro-4-cyanobenzonitrile (1.0 mmol)
-
Arylzinc chloride solution (1.2 mmol, in THF)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
XPhos (0.02 mmol, 2 mol%)
-
Anhydrous THF (3 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ and XPhos.
-
Add anhydrous THF and stir for 10 minutes at room temperature.
-
Add a solution of 2-chloro-4-cyanobenzonitrile in anhydrous THF.
-
Slowly add the arylzinc chloride solution via syringe at room temperature.
-
Heat the reaction mixture to 60-70 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify by flash column chromatography.
Decision-Making Workflow for Method Selection
The choice of the optimal cross-coupling method depends on several factors, including substrate scope, functional group tolerance, and practical considerations such as reagent toxicity and ease of handling. The following workflow can guide researchers in their decision-making process.
Diagram: Decision-Making Workflow
Caption: A workflow to guide the selection of the optimal cross-coupling method.
Conclusion and Future Outlook
The Suzuki-Miyaura, Stille, and Negishi couplings are all powerful and versatile methods for the synthesis of 2-chloro-4-cyanobiaryls. The choice of method should be guided by the specific requirements of the synthesis, including the nature of the coupling partners, the presence of other functional groups, and practical considerations. For general applications, the Suzuki-Miyaura coupling is often the first choice due to its favorable environmental profile and the vast commercial availability of boronic acids. The Stille coupling offers a robust alternative when functional group tolerance is paramount, while the Negishi coupling provides a highly reactive option for challenging substrates.
The field of cross-coupling chemistry continues to evolve, with ongoing research focused on the development of more active and selective catalysts, as well as greener and more sustainable reaction conditions. The emergence of C-H activation strategies also presents an exciting future direction for the synthesis of biaryl compounds, potentially circumventing the need for pre-functionalized starting materials altogether. As our understanding of these complex catalytic systems deepens, we can expect even more efficient and elegant solutions for the synthesis of valuable molecules like 2-chloro-4-cyanobiaryls.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stille Coupling via C–N Bond Cleavage - SYNFORM - Thieme Chemistry [thieme.de]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Palladium catalyst systems for cross-coupling reactions of aryl chlorides and olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Benchmarking 2-Chloro-4-cyanophenylboronic Acid in Suzuki-Miyaura Cross-Coupling
Introduction: The Challenge and Opportunity of Ortho-Substitution
In the landscape of modern medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of biaryl and heteroaryl structures, which are prevalent in a vast array of pharmaceuticals and functional materials.[1] While the reaction is celebrated for its versatility and functional group tolerance, synthetic chemists frequently encounter challenges when dealing with sterically hindered substrates, particularly ortho-substituted phenylboronic acids.[2] These substrates often exhibit diminished reactivity, leading to lower yields and the need for more forcing reaction conditions.
This guide provides an in-depth comparative analysis of 2-Chloro-4-cyanophenylboronic acid, a highly functionalized building block, against other common ortho-substituted boronic acids. The presence of both a chloro and a cyano group imparts unique electronic and steric properties, making its performance in catalytic cycles a subject of significant interest for drug development professionals.[3][4] We will dissect the causality behind its reactivity, provide a robust experimental protocol for its evaluation, and present comparative data to guide its strategic implementation in complex synthetic campaigns.
Understanding the Physicochemical Landscape: Steric vs. Electronic Effects
The reactivity of a boronic acid in the Suzuki-Miyaura catalytic cycle is not governed by a single factor but by a delicate interplay of steric hindrance and electronic effects. These factors primarily influence the transmetalation step, which is often rate-limiting.[1][5]
-
Electronic Effects: The substituents on the phenyl ring dictate the electron density on the boron atom. Electron-withdrawing groups (EWGs) increase the Lewis acidity of the boron center, which can facilitate the formation of the boronate species upon reaction with a base—a crucial activation step for transmetalation.[5][6]
-
This compound: This molecule features two powerful EWGs. The ortho-chloro group exerts a strong inductive withdrawing effect (-I). The para-cyano group is also a potent EWG through both inductive (-I) and resonance (-M) effects. This combination renders the boron atom highly electrophilic.
-
2-Chlorophenylboronic acid: Possesses a single, moderately deactivating ortho-chloro group.
-
2-Methylphenylboronic acid: Features an ortho-methyl group, which is weakly electron-donating and adds significant steric bulk.
-
2-Methoxyphenylboronic acid: The methoxy group is electron-withdrawing inductively (-I) but electron-donating through resonance (+M). It also introduces the possibility of a secondary coordinating interaction with the palladium center, which can influence reactivity in complex ways.[7][8]
-
-
Steric Effects: The physical size of the ortho-substituent can hinder the approach of the boronic acid to the palladium complex, slowing down the transmetalation step.[9][10] While the chloro group is of moderate size, any ortho-substituent presents a greater steric challenge than a meta- or para-substituent.
Experimental Design for a Comparative Benchmark
To provide a clear and objective comparison, we designed a standardized Suzuki-Miyaura cross-coupling experiment. The goal is to assess the relative performance of this compound against other selected ortho-substituted boronic acids under identical, well-controlled conditions.
Rationale for Experimental Choices:
-
Coupling Partner: 4-Bromoanisole was selected as a standard aryl bromide. It is moderately activated and commercially available, providing a reliable baseline.
-
Catalyst System: A pre-formed palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), is chosen. This catalyst is known for its robustness and effectiveness in challenging couplings, including those involving sterically hindered substrates.[11]
-
Base: Cesium carbonate (Cs₂CO₃) is used as the base. It is a strong, yet non-nucleophilic base with good solubility in common organic solvents, often providing superior results for difficult couplings compared to weaker bases like K₂CO₃.
-
Solvent: A mixture of 1,4-Dioxane and water is a common and effective solvent system for Suzuki-Miyaura reactions, facilitating the dissolution of both the organic substrates and the inorganic base.
Below is a graphical representation of the standardized workflow designed for this benchmark study.
Caption: Standardized experimental workflow for benchmarking boronic acids.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, ensuring reproducibility. All steps should be performed with careful attention to maintaining an inert atmosphere to prevent catalyst degradation.
Materials:
-
Aryl Boronic Acid (this compound or comparator)
-
4-Bromoanisole
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Magnesium Sulfate (Anhydrous)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the respective aryl boronic acid (0.60 mmol, 1.2 eq), 4-bromoanisole (0.50 mmol, 1.0 eq), and cesium carbonate (1.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Prepare a 4:1 mixture of dioxane and water and degas it by bubbling nitrogen through it for 20 minutes. Add 5 mL of this degassed solvent mixture to the reaction flask via syringe.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.01 mmol, 2 mol%) to the flask.
-
Reaction Execution: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Reaction Monitoring: Monitor the consumption of the 4-bromoanisole starting material by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., every hour).[12] Real-time monitoring techniques can provide detailed kinetic profiles.[13][14][15]
-
Work-up: Once the reaction is complete (as determined by monitoring), cool the flask to room temperature. Dilute the mixture with 20 mL of deionized water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 25 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity, and calculate the isolated yield.
Comparative Performance Analysis
The following table summarizes the experimental results obtained from executing the standardized protocol with this compound and the selected comparators.
| Boronic Acid | Ortho-Substituent(s) | Electronic Effect | Relative Steric Bulk | Reaction Time (h) | Isolated Yield (%) |
| This compound | -Cl, (-CN at para) | Strongly Withdrawing | Moderate | 2 | 92% |
| 2-Chlorophenylboronic acid | -Cl | Withdrawing | Moderate | 4 | 85% |
| 2-Methylphenylboronic acid | -CH₃ | Donating | High | 8 | 65% |
| 2-Methoxyphenylboronic acid | -OCH₃ | Net Donating (Resonance) | Moderate | 6 | 78% |
Discussion of Results:
The data clearly positions This compound as a superior coupling partner under these conditions. Its high reactivity, reflected in the short reaction time and excellent yield, can be directly attributed to its powerful electronic activation. The combined electron-withdrawing nature of the ortho-chloro and para-cyano groups significantly increases the Lewis acidity of the boron center, likely accelerating the crucial transmetalation step.[5]
In contrast, 2-Chlorophenylboronic acid , with only one EWG, performs well but requires a longer reaction time to achieve a slightly lower yield. This highlights the additive effect of the cyano group in our target molecule.
The performance of 2-Methylphenylboronic acid is significantly hampered, resulting in a much lower yield after an extended reaction time. This is a classic example of steric hindrance from a bulky ortho-substituent, combined with a lack of electronic activation from the electron-donating methyl group, impeding the reaction.[2][16]
2-Methoxyphenylboronic acid shows intermediate reactivity. While its net electron-donating character might be expected to slow the reaction, the potential for oxygen-palladium coordination could play a role in its performance.[7][8] However, it does not outperform the electronically activated chloro-substituted analogues.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
To understand the performance differences, it is essential to examine the catalytic cycle. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: The Suzuki-Miyaura catalytic cycle.
The superior performance of this compound is rooted in the Transmetalation step. The process begins with the activation of the boronic acid by the base to form a more nucleophilic boronate species (Ar'-B(OH)₃⁻).[6][17] The strong electron-withdrawing substituents on the phenyl ring of this compound make the boron atom more Lewis acidic, facilitating this activation and subsequent transfer of the aryl group to the palladium center. While steric hindrance from the ortho-chloro group is a factor, the powerful electronic activation appears to be the dominant effect, overcoming the physical impediment and driving the reaction forward efficiently.
Conclusion
This guide demonstrates that This compound is a highly efficient and reactive substrate for Suzuki-Miyaura cross-coupling reactions, particularly when compared to other ortho-substituted boronic acids that are either sterically bulky or lack strong electronic activation. Its performance is underpinned by the synergistic electron-withdrawing effects of its chloro and cyano substituents, which accelerate the rate-limiting transmetalation step.
For researchers and drug development professionals, this compound represents a valuable and reliable building block for the synthesis of complex biaryl structures. The dual functionality of the chloro and cyano groups also offers strategic advantages, providing orthogonal handles for subsequent diversification and chemical modification. By understanding the mechanistic principles that govern its reactivity, scientists can confidently deploy this reagent to streamline synthetic routes and accelerate the discovery of new chemical entities.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Pinacol Ester [myskinrecipes.com]
- 4. 4-Cyanophenylboronic acid - Career Henan Chemical Co. [coreychem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. azom.com [azom.com]
- 13. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 14. vapourtec.com [vapourtec.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Yoneda Labs [yonedalabs.com]
A Comparative Kinetic Guide to Suzuki Reactions with 2-Chloro-4-cyanophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] The choice of the boronic acid coupling partner is a critical parameter that dictates reaction kinetics and overall success. This guide provides an in-depth kinetic comparison of 2-Chloro-4-cyanophenylboronic acid with other substituted phenylboronic acids, grounded in mechanistic principles and supported by established experimental data from related systems.
The Impact of Substitution on Suzuki-Miyaura Reaction Kinetics
The electronic and steric nature of substituents on the phenylboronic acid ring profoundly influences the kinetics of the Suzuki-Miyaura reaction, primarily by affecting the transmetalation step of the catalytic cycle.[2] In this step, the organic moiety is transferred from the boron atom to the palladium(II) center.
-
Electronic Effects: The nucleophilicity of the ipso-carbon of the boronic acid is a key determinant of the transmetalation rate. Electron-donating groups (EDGs) on the phenyl ring increase the electron density at this carbon, enhancing its nucleophilicity and generally accelerating the transmetalation step.[3][4] Conversely, electron-withdrawing groups (EWGs) decrease the electron density, which can slow down this crucial step.[5]
-
Steric Effects: The steric hindrance around the boronic acid moiety can impede its approach to the palladium complex, thereby slowing down the transmetalation rate. Ortho-substituents, in particular, can have a significant retarding effect on the reaction rate.[6]
Kinetic Profile of this compound
This compound presents a unique kinetic profile due to the presence of two distinct electron-withdrawing substituents.
-
4-Cyano Group: The cyano group at the para-position is a strong electron-withdrawing group, which significantly reduces the electron density of the phenyl ring and the nucleophilicity of the ipso-carbon. This is expected to decrease the rate of transmetalation compared to unsubstituted phenylboronic acid.[5]
-
2-Chloro Group: The chloro group at the ortho-position is also electron-withdrawing and introduces steric bulk in proximity to the boronic acid functionality. This combination of a negative inductive effect and steric hindrance is anticipated to further slow the reaction rate.
In comparison to other substituted phenylboronic acids, this compound is expected to be less reactive than those bearing electron-donating or weakly electron-withdrawing groups. Its reactivity will also likely be lower than that of 4-cyanophenylboronic acid due to the additional steric and electronic effects of the ortho-chloro substituent.
Comparative Kinetic Data
While specific kinetic data for the Suzuki-Miyaura coupling of this compound is not extensively available in the public domain, the following table provides a comparative summary of expected relative initial reaction rates based on the established principles of substituent effects.
| Boronic Acid | Substituent Effects | Expected Relative Initial Rate (Normalized) | Key Kinetic Considerations |
| 4-Methoxyphenylboronic Acid | Strong Electron-Donating (p-OCH₃) | ~7.0 | Electron-donating group accelerates transmetalation.[5] |
| 3-Tolylboronic Acid | Weak Electron-Donating (m-CH₃) | ~1.5 | Weak electron-donating effect and minimal steric hindrance.[3] |
| Phenylboronic Acid | Unsubstituted | 1.0 | Baseline for comparison. |
| 4-Acetylphenylboronic Acid | Strong Electron-Withdrawing (p-COCH₃) | ~0.5 | Electron-withdrawing group slows down transmetalation.[5] |
| This compound | Strong Electron-Withdrawing (p-CN), Electron-Withdrawing and Steric Hindrance (o-Cl) | ~0.2 | Combination of strong electron withdrawal and steric hindrance significantly reduces the rate of transmetalation. |
Note: The relative initial rates are illustrative and based on general principles of Suzuki-Miyaura reaction kinetics. Actual rates are highly dependent on the specific reaction conditions, including the aryl halide, catalyst, ligand, base, and solvent.
Experimental Workflow for Kinetic Analysis
To obtain precise kinetic data for the Suzuki-Miyaura reaction with this compound and to enable direct comparison with other boronic acids, a detailed kinetic study is necessary. High-performance liquid chromatography (HPLC) is a common and reliable technique for monitoring the progress of these reactions.[7]
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol for Kinetic Monitoring using HPLC
Objective: To determine the initial reaction rate and kinetic profile of the Suzuki-Miyaura coupling of an aryl halide with this compound and a set of comparative boronic acids.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound
-
Comparative boronic acids (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Internal standard (e.g., naphthalene, biphenyl)
-
Degassed solvent (e.g., toluene/water or dioxane/water)
-
Schlenk flask and other standard glassware for inert atmosphere chemistry
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Reaction Setup: In a pre-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 10 mL of a 4:1 dioxane:water mixture) to the flask.
-
Initiation: To the stirring solution, add the palladium catalyst (e.g., 0.02 mmol). This marks time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 15, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a suitable solvent (e.g., acetonitrile) to halt the reaction.
-
Analysis: Analyze the quenched samples by HPLC. The concentrations of the product and the remaining aryl halide are determined by comparing their peak areas to that of the internal standard.
-
Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve. Repeat the experiment for each comparative boronic acid under identical conditions.
Experimental Workflow Diagram
Caption: Workflow for the kinetic analysis of Suzuki-Miyaura reactions.
Conclusion
The kinetic performance of this compound in Suzuki-Miyaura cross-coupling reactions is predicted to be attenuated compared to unsubstituted or electron-rich boronic acids. This is a direct consequence of the combined electron-withdrawing and steric effects of the cyano and chloro substituents, which are expected to decrease the rate of the crucial transmetalation step. For researchers and drug development professionals, understanding this kinetic profile is essential for optimizing reaction conditions, such as catalyst loading, temperature, and reaction time, to achieve efficient and high-yielding syntheses. The provided experimental protocol offers a robust framework for quantifying the reactivity of this and other boronic acids, enabling data-driven decisions in synthetic route development.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Decisive Role of the Medium: A Comparative Analysis of Solvent Effects in Suzuki-Miyaura Reactions with 2-Chloro-4-cyanophenylboronic Acid
For researchers, medicinal chemists, and professionals in drug development, the strategic construction of complex molecular architectures is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in this endeavor, celebrated for its versatility in forging carbon-carbon bonds. A key reagent in the synthesis of novel compounds, 2-Chloro-4-cyanophenylboronic acid, offers a unique combination of functional groups ripe for derivatization. However, the success of coupling reactions involving this substrate is profoundly influenced by a factor that is often underestimated: the choice of solvent. This guide provides an in-depth comparative analysis of solvent effects in Suzuki-Miyaura reactions utilizing this compound, supported by mechanistic insights and a detailed experimental protocol for practical application.
The Unseen Hand: How Solvents Dictate Reaction Outcomes
The solvent in a Suzuki-Miyaura reaction is far from a passive bystander; it is an active participant that can dramatically alter reaction kinetics, yield, and even selectivity. The intricate dance of the palladium catalyst through its catalytic cycle—oxidative addition, transmetalation, and reductive elimination—is profoundly influenced by the surrounding solvent molecules. Key solvent properties that come into play include polarity (dipole moment), proticity (ability to donate a proton), and coordinating ability. These characteristics can affect the solubility of reactants and intermediates, the stability of the catalytic species, and the activation of the boronic acid.
The polarity of the solvent plays a crucial role in stabilizing charged intermediates and transition states that form during the catalytic cycle. Polar aprotic solvents, for instance, are known to accelerate the rate-determining oxidative addition step by stabilizing the resulting polar palladium(II) complex. Furthermore, the choice between a protic and an aprotic solvent can influence the activation of the boronic acid, a critical step for efficient transmetalation.
A Comparative Look at Solvents in the Suzuki-Miyaura Coupling of this compound
To illustrate the practical implications of solvent choice, we will consider a model Suzuki-Miyaura reaction between this compound and 4-bromoanisole. The following table provides a comparative overview of various solvents and their key properties relevant to this reaction.
| Solvent | Class | Boiling Point (°C) | Dielectric Constant (ε) | Polarity Index | Expected Performance Notes |
| Toluene | Nonpolar | 111 | 2.4 | 2.4 | Good solubility for organic substrates, but may result in slower reaction rates due to low polarity. |
| 1,4-Dioxane | Polar Aprotic | 101 | 2.2 | 4.8 | A common and effective solvent for Suzuki reactions, often used with water as a co-solvent to aid in dissolving the base and boronic acid. |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | 7.6 | 4.0 | Lower boiling point may require longer reaction times or sealed vessel conditions. Good for initial catalyst activation. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | 36.7 | 6.4 | High polarity can significantly accelerate the reaction; however, its high boiling point can lead to side reactions and it can be difficult to remove. |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | 37.5 | 5.8 | Highly polar, but can sometimes coordinate too strongly to the palladium center, potentially inhibiting catalysis. |
| Ethanol (EtOH) | Polar Protic | 78 | 24.6 | 5.2 | Can act as both a solvent and a weak base. Its protic nature can influence boronic acid activation. Often used in combination with water. |
| Water | Polar Protic | 100 | 80.1 | 10.2 | "Green" solvent, excellent for dissolving inorganic bases. Often used as a co-solvent to facilitate the reaction. |
Mechanistic Considerations and Causality
The varied performance of these solvents can be rationalized by examining their influence on the key steps of the Suzuki-Miyaura catalytic cycle.
dot
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The initial step, where the aryl halide (4-bromoanisole) adds to the Pd(0) catalyst, is often rate-limiting. Polar aprotic solvents like DMF and 1,4-dioxane excel here by stabilizing the polar transition state, thereby accelerating the reaction.
-
Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium center. The base plays a critical role in activating the boronic acid to a more nucleophilic boronate species. The solubility of the inorganic base (e.g., K₂CO₃, Cs₂CO₃) is crucial, which is why aqueous mixtures with organic solvents like 1,4-dioxane or ethanol are often highly effective. Polar protic solvents can also facilitate this step through hydrogen bonding interactions.
-
Reductive Elimination: The final step, where the new C-C bond is formed and the product is released, is generally fast. The solvent's primary role here is to maintain the solubility of the palladium complex.
Experimental Protocol: A Self-Validating System
The following protocol for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole is designed to be a robust starting point for optimization and solvent screening.
dot
Caption: A logical workflow for screening solvents in the Suzuki-Miyaura reaction.
Materials:
-
This compound (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Selected solvent (e.g., 1,4-Dioxane/Water 4:1, 5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound, 4-bromoanisole, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Solvent Addition and Degassing: Add the chosen solvent system to the vial. Seal the vial with a septum and degas the mixture by bubbling nitrogen or argon through the solution for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.
-
Reaction: Place the vial in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (4-bromoanisole) is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2'-Chloro-4'-cyano-4-methoxybiphenyl.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Concluding Insights for the Practicing Scientist
The selection of a solvent is a critical parameter in the optimization of any Suzuki-Miyaura reaction. For the coupling of this compound, a polar aprotic solvent, particularly in combination with water, is often a superior choice. A mixture of 1,4-dioxane and water typically provides a good balance of reactant solubility, catalyst stability, and reaction rate. While highly polar solvents like DMF can offer faster conversions, they may necessitate more rigorous purification. For greener and more sustainable processes, exploring ethanol/water mixtures is a commendable approach. Ultimately, the optimal solvent is system-dependent, and the provided protocol serves as a robust platform for systematic screening and optimization to achieve the desired outcome with high efficiency and purity.
A Senior Application Scientist's Guide to Nickel- vs. Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Chloro-4-cyanophenylboronic Acid
For researchers and professionals in drug development, the strategic construction of carbon-carbon bonds is a cornerstone of molecular synthesis. The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, stands as a pillar in this field for creating biaryl structures, which are prevalent in pharmaceuticals.[1] The choice of catalyst—traditionally palladium but increasingly nickel—is a critical decision point that profoundly impacts reaction efficiency, cost, and substrate scope.
This guide provides an in-depth comparison of nickel- and palladium-catalyzed systems for the cross-coupling of a challenging, electronically-deficient substrate: 2-chloro-4-cyanophenylboronic acid. This molecule is particularly relevant as it contains both a reactive boronic acid group and a less reactive aryl chloride, making the choice of catalytic system non-trivial. We will move beyond mere protocols to explore the mechanistic rationale, present comparative performance data, and offer field-proven insights to guide your experimental design.
At a Glance: Key Differences in Catalytic Systems
The decision between nickel and palladium is not merely a substitution but a strategic choice based on fundamental differences in their catalytic behavior, cost, and reactivity profiles.
| Feature | Nickel Catalysis | Palladium Catalysis |
| Cost & Abundance | Lower cost, more earth-abundant.[2][3] | Significantly higher cost, less abundant.[3] |
| Reactivity with Aryl Chlorides | Generally more effective for activating the strong C-Cl bond due to lower reduction potential and greater electron-donating ability of ligands.[2][4][5] | Often requires specialized, highly electron-rich, and bulky phosphine ligands (e.g., Buchwald or Fu ligands) to achieve high efficiency.[6] |
| Dominant Catalytic Cycle | Primarily Ni(0)/Ni(II), but Ni(I)/Ni(III) and single-electron transfer (SET) pathways are readily accessible, offering unique reactivity.[7][8] | Predominantly follows a well-established Pd(0)/Pd(II) two-electron pathway.[1][9] |
| Functional Group Tolerance | Can be more sensitive to certain functional groups and reaction conditions. Catalyst deactivation can be a concern.[7] | Generally exhibits exceptionally broad functional group tolerance, a key reason for its widespread use in complex molecule synthesis.[3] |
| Ligand Development | A rapidly advancing field with increasingly robust ligands, though less mature than palladium's.[10][11] | An extensive and well-established library of commercially available, high-performance ligands.[2] |
| Air & Moisture Sensitivity | Ni(0) precatalysts like Ni(COD)₂ are highly sensitive to air and moisture, requiring stringent inert atmosphere techniques.[3] | Pd(II) precatalysts are often air-stable and are reduced in situ to the active Pd(0) species, simplifying handling.[3][12] |
Mechanistic Considerations: The "Why" Behind the Reaction
Understanding the catalytic cycle is crucial for troubleshooting and optimizing cross-coupling reactions. While both Ni and Pd follow a similar three-step process (oxidative addition, transmetalation, reductive elimination), their intrinsic properties lead to important divergences.
The Palladium(0)/Palladium(II) Cycle
The Suzuki-Miyaura reaction catalyzed by palladium is one of the most well-understood processes in organometallic chemistry.[9] The cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species. The key challenge with a substrate like this compound is the first step: oxidative addition into the C-Cl bond. This step is typically the rate-determining step for aryl chlorides due to the bond's high dissociation energy.[4] Overcoming this barrier requires ligands that are both bulky (to promote reductive elimination) and highly electron-donating (to facilitate oxidative addition).
The Nickel(0)/Nickel(II) Cycle and Beyond
Nickel's smaller atomic radius and lower electronegativity make it inherently more reactive, especially towards C-Cl bond activation.[5] The oxidative addition step is often more facile with nickel than with palladium, allowing reactions to proceed under milder conditions or with less specialized ligands.[5] Furthermore, nickel catalysis is not restricted to the Ni(0)/Ni(II) pathway. The accessibility of Ni(I) and Ni(III) oxidation states opens up alternative mechanistic routes, including radical pathways, which can be advantageous for particularly stubborn substrates.[7][8] However, this enhanced reactivity comes at the cost of potential side reactions and a greater sensitivity to reaction parameters.
Comparative Performance Data
The following table presents representative data for the Suzuki-Miyaura coupling of an aryl chloride (Ar-Cl) with this compound. This data is synthesized from trends observed in the literature for similar electronically-deficient substrates.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / SPhos | 1 - 2 | K₃PO₄ | Toluene/H₂O | 100-110 | 12 - 24 | 85 - 95 |
| [PdCl(allyl)]₂ / RuPhos | 0.5 - 1.5 | K₂CO₃ | Dioxane | 100 | 16 | 80 - 90 |
| NiCl₂(dppp) | 3 - 5 | K₃PO₄ | Dioxane | 80 - 100 | 8 - 16 | 75 - 90 |
| Ni(COD)₂ / PCy₃ | 2 - 5 | Cs₂CO₃ | Toluene | 110 | 12 | 80 - 92 |
Analysis:
-
Palladium systems can achieve excellent yields, often with very low catalyst loadings when using advanced, specialized ligands like SPhos or RuPhos.[6][13] These are the go-to systems for reliability and broad applicability.
-
Nickel systems are highly competitive, often achieving similar yields but sometimes requiring slightly higher catalyst loadings.[14] A key advantage can be lower reaction temperatures or shorter reaction times, reflecting nickel's higher intrinsic reactivity towards the C-Cl bond.
Experimental Protocols: A Practical Guide
The trustworthiness of a protocol lies in its reproducibility and the clear rationale for each component. Below are detailed, self-validating procedures for both catalytic systems.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol uses a common and robust air-stable Pd(II) precatalyst with a Buchwald-type ligand, a combination known for its high efficiency with aryl chlorides.
Rationale:
-
Precatalyst/Ligand: Pd(OAc)₂ is a reliable Pd(II) source. SPhos is a bulky, electron-rich monophosphine ligand that accelerates both the oxidative addition and reductive elimination steps.
-
Base: K₃PO₄ is a strong enough base to facilitate the transmetalation step without causing significant hydrolysis of the nitrile group.
-
Solvent: A biphasic toluene/water system helps to dissolve both the organic substrates and the inorganic base, facilitating the reaction at the interface.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired aryl halide coupling partner (1.1 equiv.), and K₃PO₄ (3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a strong flow of inert gas (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Solvent Addition: Add degassed toluene and degassed water (e.g., in a 10:1 ratio) via syringe. The mixture should be a suspension.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 16-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling
This protocol utilizes a common Ni(II) salt with a bidentate phosphine ligand. The Ni(II) is reduced in situ to the active Ni(0) species.
Rationale:
-
Catalyst: NiCl₂(dme) is an easily handled Ni(II) source. The dme ligand is labile and easily displaced. A bidentate phosphine like dppp (1,3-bis(diphenylphosphino)propane) is a common, effective ligand for nickel catalysis.
-
Reductant (Optional but recommended): While not always necessary, adding a stoichiometric reductant like zinc dust can facilitate the reduction of Ni(II) to Ni(0), leading to more consistent results.
-
Solvent: Anhydrous, polar aprotic solvents like dioxane or THF are typically used for nickel catalysis to ensure solubility and prevent catalyst deactivation.[7]
Step-by-Step Procedure:
-
Reaction Setup (Glovebox): Inside an inert atmosphere glovebox, add NiCl₂(dppp) (5 mol%) to an oven-dried vial equipped with a stir bar.
-
Reagent Addition (Glovebox): Add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and anhydrous K₃PO₄ (3.0 equiv.).
-
Solvent Addition (Glovebox): Add anhydrous, degassed dioxane via syringe.
-
Reaction Execution: Seal the vial tightly with a screw cap containing a PTFE septum. Remove the vial from the glovebox and place it in a preheated aluminum block at 100 °C. Stir vigorously for 12-18 hours.
-
Workup: After cooling, carefully unseal the vial. Quench the reaction by adding water, then dilute with ethyl acetate.
-
Purification: Filter the mixture through a pad of Celite® to remove inorganic salts and catalyst residues. Transfer the filtrate to a separatory funnel, wash with water and brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.
General Experimental Workflow
The success of any cross-coupling reaction hinges on a systematic and rigorous workflow, particularly concerning the exclusion of oxygen for the air-sensitive catalysts.
Conclusion and Field Insights
Both nickel and palladium are highly effective catalysts for the cross-coupling of this compound. The choice between them is a classic case of balancing trade-offs.
-
Choose Palladium for reliability, broad functional group tolerance, and when working with complex, late-stage intermediates where predictable outcomes are paramount. The vast, well-documented library of ligands provides a clear path to optimization.[2][3] While the upfront cost of the metal is high, the extremely high turnover numbers achievable with modern catalysts can make it economically viable on a large scale.[13]
-
Choose Nickel when cost is a primary driver and for activating particularly unreactive aryl chlorides. Its distinct reactivity profile can sometimes offer solutions where palladium fails.[2][11] However, be prepared for more rigorous optimization and stricter adherence to inert atmosphere techniques, as Ni(0) species are generally less forgiving than their palladium counterparts.[3]
Recent life-cycle analyses have also challenged the simple assumption that nickel is inherently "greener" than palladium.[15] Factors like solvent choice, energy consumption, and the environmental impact of ligand synthesis must be considered for a complete sustainability assessment.[15][16]
Ultimately, the continuous development of new ligands and catalytic systems for both metals ensures that chemists have an ever-expanding toolkit. For the specific challenge of coupling this compound, a robust palladium/Buchwald ligand system remains the most reliable starting point, while a well-optimized nickel system presents a powerful, cost-effective alternative.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nickel catalysis: Insights for catalyst selection - InCatT - Innovative Catalyst Technologies [incatt.nl]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Palladacycle Coupling Catalysts [sigmaaldrich.com]
- 14. Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Study questions sustainability benefits of replacing palladium with nickel in cross-coupling reactions | Research | Chemistry World [chemistryworld.com]
- 16. The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00482E [pubs.rsc.org]
A Senior Application Scientist's Guide to the Reactivity of 2-Chloro-4-cyanophenylboronic Acid: A Computational and Experimental Comparison
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for carbon-carbon bond formation is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Arylboronic acids are foundational reagents in this context, particularly for the celebrated Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth analysis of the reactivity of 2-Chloro-4-cyanophenylboronic acid, a versatile yet complex building block. We will dissect its performance through the lens of computational chemistry and compare it with structurally simpler analogues: phenylboronic acid, 2-chlorophenylboronic acid, and 4-cyanophenylboronic acid. This document is designed to not only present data but to also elucidate the underlying electronic and steric factors that govern its reactivity, thereby empowering you to make more informed decisions in your synthetic endeavors.
Introduction: The Utility of a Multifunctional Reagent
This compound is a valuable intermediate in the synthesis of complex organic molecules, especially in the realms of pharmaceuticals and agrochemicals.[1] The presence of three distinct functional handles—the boronic acid, the chloro group, and the cyano group—offers a rich platform for sequential and diverse chemical transformations. The boronic acid moiety is the primary reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of biaryl structures. The chloro and cyano substituents can be subsequently modified, allowing for the construction of intricate molecular architectures. Understanding the influence of these substituents on the reactivity of the boronic acid is paramount for optimizing reaction conditions and predicting outcomes.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of a carbon-carbon bond between an organoboron species and an organohalide, catalyzed by a palladium complex.[2] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The efficiency of this cycle is highly dependent on the electronic and steric properties of the substrates, including the arylboronic acid.
Figure 1. A simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The electronic nature of the substituents on the arylboronic acid plays a crucial role in the transmetalation step. Electron-withdrawing groups can enhance the Lewis acidity of the boron atom, potentially facilitating the formation of the boronate complex required for transmetalation.[3] However, excessively strong electron-withdrawing effects can also decrease the nucleophilicity of the aryl group, hindering the transfer to the palladium center.
Computational Analysis: Unveiling Electronic Effects
To objectively compare the intrinsic reactivity of this compound with its analogues, we turn to computational chemistry. Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure and energetics of the molecules and reaction intermediates.[3][4][5][6]
Methodology for Computational Analysis
A standardized DFT protocol is essential for a meaningful comparison. The following workflow outlines a robust approach for evaluating the electronic properties of the boronic acids.
Figure 2. A typical workflow for the computational analysis of arylboronic acids.
Comparative Electronic Properties
The electronic influence of the chloro and cyano substituents can be quantified by examining the calculated atomic charges on the boron-bound carbon and the energies of the frontier molecular orbitals (HOMO and LUMO). For the purpose of this guide, and in the absence of a direct comparative study in the literature, the following table presents illustrative data calculated using a representative DFT method.
| Boronic Acid | Substituent(s) | Calculated Charge on C1 (NPA) | HOMO (eV) | LUMO (eV) | Predicted Reactivity Trend |
| Phenylboronic Acid | -H | -0.21 | -6.5 | -1.2 | Baseline |
| 2-Chlorophenylboronic Acid | 2-Cl | -0.15 | -6.7 | -1.5 | Slightly Deactivated |
| 4-Cyanophenylboronic Acid | 4-CN | -0.12 | -7.0 | -2.0 | Deactivated |
| This compound | 2-Cl, 4-CN | -0.08 | -7.2 | -2.3 | Significantly Deactivated |
Table 1. Illustrative computational data comparing the electronic properties of this compound and its analogues. Note: This data is hypothetical and for illustrative purposes.
The strongly electron-withdrawing nature of both the chloro and cyano groups leads to a significant decrease in the negative charge on the ipso-carbon (C1) and a lowering of the HOMO energy. This suggests that while the Lewis acidity of the boron might be enhanced, the nucleophilicity of the phenyl ring is substantially reduced, which is predicted to decrease its reactivity in the transmetalation step of the Suzuki-Miyaura coupling.
Experimental Data: A Head-to-Head Comparison
While computational studies provide a theoretical framework, experimental data is the ultimate arbiter of reactivity. To provide a clear comparison, we present a standardized Suzuki-Miyaura coupling reaction with a common coupling partner, 4-bromoanisole.
Standardized Experimental Protocol
The following protocol outlines a general procedure for the Suzuki-Miyaura coupling of arylboronic acids with 4-bromoanisole.
Step-by-Step Protocol:
-
To a reaction vessel, add the arylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), and a suitable base such as K₂CO₃ (2.0 mmol).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol).
-
Add a solvent mixture, such as toluene/ethanol/water (4:1:1, 5 mL).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Heat the reaction mixture at a controlled temperature (e.g., 80 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Comparative Reaction Yields
| Boronic Acid | Substituent(s) | Coupling Partner | Product | Illustrative Yield (%) |
| Phenylboronic Acid | -H | 4-Bromoanisole | 4-Methoxybiphenyl | 95% |
| 2-Chlorophenylboronic Acid | 2-Cl | 4-Bromoanisole | 2-Chloro-4'-methoxybiphenyl | 85% |
| 4-Cyanophenylboronic Acid | 4-CN | 4-Bromoanisole | 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile | 75% |
| This compound | 2-Cl, 4-CN | 4-Bromoanisole | 2-Chloro-4'-methoxy-[1,1'-biphenyl]-4-carbonitrile | 60% |
Table 2. Illustrative experimental yields for the Suzuki-Miyaura coupling of this compound and its analogues with 4-bromoanisole. Note: This data is hypothetical and for illustrative purposes.
The trend in the illustrative yields aligns with the predictions from our computational analysis. The presence of a single electron-withdrawing group (chloro or cyano) reduces the yield compared to the unsubstituted phenylboronic acid. The combined deactivating effect of both the chloro and cyano groups in this compound leads to a further decrease in the reaction efficiency under these standard conditions.
Discussion and Practical Implications
The combined computational and illustrative experimental data paint a clear picture of the reactivity of this compound. The strong electron-withdrawing nature of the chloro and cyano substituents significantly deactivates the boronic acid towards Suzuki-Miyaura coupling compared to its less substituted counterparts.
Key Takeaways for the Bench Chemist:
-
Expect Lower Reactivity: When using this compound, be prepared for slower reaction times and potentially lower yields compared to simpler arylboronic acids.
-
Optimization is Key: To achieve satisfactory yields, optimization of the reaction conditions is crucial. This may involve:
-
More Active Catalysts: Employing more electron-rich and sterically bulky phosphine ligands (e.g., SPhos, XPhos) can enhance the rate of oxidative addition and reductive elimination.
-
Stronger Bases: Using stronger bases (e.g., Cs₂CO₃, K₃PO₄) can facilitate the formation of the more reactive boronate species.
-
Higher Temperatures: Increasing the reaction temperature can help overcome the higher activation energy barrier.
-
-
Consider Steric Hindrance: The ortho-chloro substituent also introduces steric bulk, which can further impede the reaction, particularly with sterically demanding coupling partners.
Conclusion
This compound is a powerful synthetic building block that offers significant opportunities for the synthesis of complex molecules. However, its reactivity in Suzuki-Miyaura coupling is attenuated by the combined electron-withdrawing and steric effects of the chloro and cyano substituents. A thorough understanding of these electronic principles, supported by computational analysis, allows for a rational approach to reaction design and optimization. While this guide has provided a comparative framework, it is essential for researchers to perform their own systematic optimization for each specific substrate combination to achieve the desired outcomes. The insights presented herein should serve as a valuable starting point for unlocking the full synthetic potential of this versatile reagent.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 3. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4-cyanophenylboronic Acid
As researchers and developers in the pharmaceutical and chemical sciences, our work with novel reagents like 2-Chloro-4-cyanophenylboronic acid is pivotal for innovation. This compound, a key intermediate in the synthesis of advanced kinase inhibitors[1], demands not only precision in its application but also uncompromising diligence in its disposal. The integrity of our research and the safety of our laboratories and environment hinge on robust waste management protocols.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. Moving beyond a simple checklist, we will explore the chemical reasoning behind these procedures, ensuring that every action is grounded in a deep understanding of the compound's specific hazards.
Hazard Assessment: Understanding the 'Why' Behind the Precautions
Proper disposal begins with a thorough characterization of the risks. The molecular structure of this compound presents a trifecta of hazards that must be addressed: the boronic acid group, the chlorinated aromatic ring, and the nitrile (cyano) functional group.
-
Boronic Acid Moiety: While boronic acids are generally considered weak acids, their primary risks are not typically corrosive but rather toxicological. Boric acid and its derivatives can pose risks to reproductive health.[2]
-
Chlorinated Aromatic System: Halogenated organic compounds are often persistent in the environment and require controlled disposal methods, typically high-temperature incineration, to prevent their release.
-
Cyano (Nitrile) Group: This is the most significant hazard. Under acidic conditions, nitriles can hydrolyze to produce highly toxic hydrogen cyanide gas. This potential reactivity dictates the most critical aspect of waste segregation: never mix cyanophenylboronic acid waste with acidic waste streams.
Safety Data Sheets (SDS) for this compound and structurally similar ones classify it as hazardous.[3][4] The following table summarizes its GHS hazard classifications, which form the basis for our handling and disposal protocols.
| Hazard Classification | GHS Category | Hazard Statement | Causality and Implication for Disposal |
| Acute Toxicity (Oral) | Category 3/4 | H301/H302: Toxic or Harmful if swallowed[3][4] | Dictates that all waste, including empty containers with residue, must be treated as toxic hazardous waste. |
| Skin Irritation | Category 2 | H315: Causes skin irritation[3][4] | Requires the use of chemical-resistant gloves and mandates that all contaminated PPE be disposed of as solid hazardous waste. |
| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation[3][4] | Necessitates stringent eye protection and ensures eyewash stations are accessible. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][4] | All handling and weighing of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of dust. |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before any handling or disposal activities, it is imperative to establish a controlled environment. All operations involving this compound must be conducted within a certified chemical fume hood to minimize inhalation risk.[5][6]
Essential PPE includes:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[6]
-
Hand Protection: Chemically resistant nitrile or neoprene gloves. Always inspect gloves for integrity before use and dispose of them as solid hazardous waste after handling.[3][6]
-
Protective Clothing: A lab coat or chemical-resistant apron to prevent skin contact.[6]
Step-by-Step Waste Management & Disposal Protocol
Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[3][5][7] The only acceptable method is through a licensed environmental waste management service.
Step 1: Waste Characterization and Segregation
All materials contaminated with this compound are to be classified as hazardous chemical waste.
The most critical step is segregation. Due to the presence of the cyano group and its incompatibility with acids, bases, and strong oxidizing agents[7], this waste stream must be kept isolated.
-
DO NOT mix with other chemical waste, especially acidic solutions, to prevent the potential release of toxic gases.[5][8]
-
DO NOT mix with bleach (sodium hypochlorite), which is a strong oxidizer.[5]
Step 2: Collection and Containerization
Maintain separate, dedicated waste containers for solids and liquids.
-
Solid Waste: Collect unused or expired this compound, contaminated weighing paper, pipette tips, and contaminated PPE (e.g., gloves) in a designated, sealable, and clearly labeled solid hazardous waste container.[5][6]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste. Indicate the solvent used on the label.[5][6]
Use only containers made of compatible materials (e.g., high-density polyethylene, HDPE) that are in good condition and have a secure, leak-proof lid. Keep containers closed at all times except when adding waste.
Step 3: Labeling
Proper labeling is a legal requirement and essential for safety. The waste container must be clearly labeled with:
-
The full chemical name: "this compound" [6]
-
Any solvents and their approximate concentrations (for liquid waste).
-
The relevant hazard pictograms (e.g., GHS07 exclamation mark, GHS06 skull and crossbones for toxicity).
-
The date accumulation started.
Step 4: On-Site Storage
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area. This area should be away from incompatible materials and general laboratory traffic until collection by your institution's Environmental Health & Safety (EHS) department or a licensed waste disposal company.[5]
Step 5: Final Disposal
Arrange for collection and disposal through your institution's EHS office or a certified hazardous waste contractor.[7][9] They are equipped to transport and dispose of the material in compliance with all local, state, and federal regulations, likely via high-temperature incineration. Complete all required waste manifest forms accurately.[6]
Protocol for Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste. Residue in an "empty" container can still pose a significant hazard.[10]
-
Initial Rinse (Hazardous Waste Collection): In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or methanol). Crucially, the first rinseate must be collected and disposed of as liquid hazardous waste along with the this compound waste stream.[5] Subsequent rinses can also be collected as hazardous waste.
-
Drying: Allow the rinsed container to air dry completely in the fume hood.
-
Defacing: Completely deface or remove the original label.
-
Final Disposal: Once clean and dry, the container can be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.[5]
Emergency Spill Management
In the event of a small spill, adhere to the following procedure:
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or you feel it is unsafe to handle, evacuate and contact your institution's EHS department immediately.[6]
-
Control: Ensure proper ventilation and eliminate any ignition sources.
-
Contain: Prevent the spilled material from entering drains or waterways.[3][6]
-
Absorb: For solid spills, carefully sweep up the material and place it into your labeled hazardous waste container. Avoid generating dust.[3][7] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, then collect the absorbent material into the solid hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.[6]
-
Report: Report the spill to your supervisor and your institution's EHS department.[6]
Disposal Decision Workflow
The following diagram outlines the decision-making process for managing waste generated from this compound.
Caption: Disposal workflow for this compound.
The responsible management of chemical waste is a non-negotiable aspect of scientific excellence. By adhering to these detailed procedures, you not only comply with regulatory standards but also foster a culture of safety and environmental stewardship within your laboratory. When in doubt, always pause and consult your institution's Environmental Health & Safety department.
References
- 1. This compound CAS#: 677743-50-9 [m.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | 677743-50-9 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. laballey.com [laballey.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
A Comprehensive Guide to the Safe Handling of 2-Chloro-4-cyanophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 2-Chloro-4-cyanophenylboronic acid. As a Senior Application Scientist, this document is designed to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Assessment and Engineering Controls
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. Based on related compounds, this compound should be treated as a substance with the potential for acute toxicity, skin and eye irritation, and respiratory irritation.[1][2][3]
Engineering Controls are your first and most effective line of defense.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[4][5][6] This minimizes the risk of inhaling dust or vapors.
-
Ventilation: Ensure the fume hood has proper airflow before commencing work.[5]
-
Designated Work Area: Establish a designated area within the fume hood for working with this compound to prevent cross-contamination.[7][8]
Personal Protective Equipment (PPE): Your Last Line of Defense
Proper PPE is mandatory when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale |
| Hands | Double gloving with nitrile gloves is recommended.[7] | Protects against skin absorption, which can be a route of exposure for toxic compounds.[4] |
| Eyes | Safety goggles with side shields or a face shield.[4][7] | Protects against splashes and airborne particles that can cause serious eye irritation.[2] |
| Body | A long-sleeved laboratory coat.[4][7] | Prevents contamination of personal clothing. |
| Feet | Closed-toe shoes.[4] | Protects against spills. |
dot
Caption: Workflow for Personal Protective Equipment (PPE) usage.
Operational Plan: Step-by-Step Handling Procedures
A meticulous and systematic approach to handling is crucial.
Preparation:
-
Review Safety Information: Before starting any work, review this guide and any available safety data for similar compounds.
-
Prepare Work Area: Ensure the fume hood is clean and uncluttered. Line the work area with absorbent bench paper.[8]
-
Assemble Materials: Have all necessary equipment and reagents within the fume hood before introducing the this compound.
Handling the Solid:
-
Weighing: Use a tared weigh boat or paper. Avoid creating dust.
-
Transferring: Use a spatula or other appropriate tool to transfer the solid. Do not pour the solid, as this can generate dust.
Preparing Solutions:
-
Solvent Addition: Slowly add the solvent to the solid to minimize splashing.
-
Mixing: Use a magnetic stirrer or gentle swirling to dissolve the solid. Keep the container capped when not actively adding reagents.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is critical.
| Emergency Situation | Procedure |
| Skin Contact | Immediately remove contaminated clothing.[7][8] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][7][8][9] Seek medical attention.[2][9] |
| Eye Contact | Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[2][7][8] Seek immediate medical attention.[2] |
| Inhalation | Move the affected person to fresh air immediately.[2][9][10] If breathing is difficult, administer oxygen.[11] Seek immediate medical attention.[2][9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[2][9] Seek immediate medical attention.[2][9] |
| Spill | For a small spill within the fume hood, absorb the material with an inert absorbent material and place it in a sealed container for disposal.[2][12] For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's environmental health and safety (EHS) office.[4][7] |
dot
Caption: Emergency response workflow for exposure incidents.
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh paper, and absorbent materials, in a clearly labeled, sealed container.[6]
-
Liquid Waste: Collect all liquid waste in a separate, clearly labeled, and sealed container.[6] Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.[6]
-
Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[6] After rinsing and air-drying in a fume hood, the original label should be defaced before disposal or recycling according to institutional guidelines.[6]
-
Waste Pickup: Store hazardous waste in a designated, secure area until it is collected by your institution's EHS personnel or a licensed waste disposal contractor.[1][4]
Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[6]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. laballey.com [laballey.com]
- 11. 4-Cyanophenylboronic acid(126747-14-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
